[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-2-1-3-7-8-5-9-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPWKGEDZQFBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438810 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143307-82-8 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization ofTriazolo[1,5-a]pyridine-5-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and materials science. As a fused N-bridged 5,6-bicyclic compound, it exhibits a unique electronic and structural profile that has made it a cornerstone in the development of numerous therapeutic agents.[4] Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the native purine ring.[2] This has led to its incorporation into approved drugs such as the JAK1 inhibitor Filgotinib and the HER2-targeted tyrosine kinase inhibitor Tucatinib.[5]
Within this important class of compounds,[1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde emerges as a particularly valuable synthetic intermediate. The aldehyde functional group at the 5-position serves as a versatile chemical handle for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and various condensation chemistries. This enables the strategic elaboration of the core scaffold to generate diverse libraries of compounds for drug discovery programs and materials development.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and detailed characterization of[1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde. We will delve into a robust synthetic strategy, explaining the mechanistic rationale behind the chosen methodology, and provide a self-validating workflow for its analytical characterization.
Section 1: Physicochemical Properties and Structural Profile
A thorough understanding of a compound's fundamental properties is the first step in its successful application.[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde is a solid at room temperature with a distinct melting point, indicative of its crystalline nature.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | [6] |
| Molecular Weight | 147.13 g/mol | [6] |
| CAS Number | 143307-82-8 | |
| Appearance | Solid | |
| Melting Point | 165-170 °C | |
| IUPAC Name | [1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde | [7] |
| SMILES | O=Cc1cccc2ncnn12 |
The molecule's structure consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyridine ring.[2] This electronic arrangement governs its reactivity. The aldehyde group at the C5 position is electrophilic and represents the primary site for synthetic modification.
Section 2: A Strategic Approach to Synthesis
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through various methods, most notably via the oxidative N-N bond formation of readily available N-(pyridin-2-yl)amidines.[8] This strategy is advantageous due to its efficiency and tolerance for a range of functional groups.
For the specific synthesis of the 5-carbaldehyde derivative, a logical and effective approach involves the cyclization of an appropriately substituted 2-aminopyridine precursor. The chosen pathway leverages a PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular annulation, a powerful method for forming the requisite N-N bond under mild conditions.
Causality Behind Experimental Choices
-
Step 1 (Amidine Formation): The reaction between 2-amino-5-formylpyridine and DMF-DMA is a classic method for forming the necessary N-pyridyl formamidine intermediate. Toluene is selected as the solvent due to its suitable boiling point for driving the reaction to completion while allowing for the azeotropic removal of methanol and dimethylamine byproducts.
-
Step 2 (Oxidative Cyclization): PIFA is a hypervalent iodine reagent that acts as a potent oxidant. Its function here is to facilitate the intramolecular electrophilic attack of one amidine nitrogen onto the other, leading to N-N bond formation and subsequent aromatization to the stable triazolopyridine ring system. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and effectively solubilizes both the amidine precursor and the PIFA reagent. The reaction proceeds efficiently at room temperature, which is advantageous for preserving the sensitive aldehyde functionality.[8]
Detailed Experimental Protocol
Step 1: Synthesis of N'-(5-formylpyridin-2-yl)-N,N-dimethylformimidamide
-
To a solution of 2-amino-5-formylpyridine (1.0 eq) in dry toluene (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue is typically of sufficient purity for the next step. If necessary, purification can be achieved by recrystallization from an appropriate solvent system like ethyl acetate/hexanes.
Step 2: Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde
-
Dissolve the crude N'-(5-formylpyridin-2-yl)-N,N-dimethylformimidamide (1.0 eq) in dry dichloromethane (DCM) (20 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath. This is a precautionary measure to control the initial exotherm of the oxidation.
-
Add PIFA (1.1 eq) portion-wise to the stirred solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a solid.
Section 3: Comprehensive Characterization Workflow
Confirming the identity and purity of the final product is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous structural evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The expected proton (¹H) and carbon (¹³C) NMR chemical shifts are predicted based on the electronic environment of each nucleus.
| Expected ¹H NMR Data (400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~10.1 | Singlet (s) |
| ~8.8 | Singlet (s) |
| ~8.5 | Singlet (s) |
| ~8.0 | Doublet (d) |
| ~7.8 | Doublet (d) |
| Expected ¹³C NMR Data (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | Aldehyde (C=O) |
| ~152.0 | C2 |
| ~145.0 | C8a (bridgehead) |
| ~135.0 | C5 |
| ~130.0 | C7 |
| ~120.0 | C6 |
| ~115.0 | C8 |
-
Rationale: The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group. The protons on the heterocyclic rings will appear in the aromatic region, with their specific shifts and couplings determined by their position relative to the nitrogen atoms and the aldehyde substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The spectrum is dominated by a few characteristic absorption bands.
| Expected IR Absorption Bands (KBr Pellet) | |
| Frequency (cm⁻¹) | Functional Group |
| ~2820, ~2720 | C-H Stretch |
| ~1700 | C=O Stretch |
| ~1600-1450 | C=C and C=N Stretches |
| ~1300-1000 | C-N Stretch |
-
Rationale: The most telling feature in the IR spectrum will be the intense carbonyl (C=O) stretch around 1700 cm⁻¹, which is a definitive indicator of the aldehyde group.[9][10] The presence of Fermi doublets in the 2820-2720 cm⁻¹ region is also characteristic of an aldehyde C-H bond.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Expected Result (ESI+): A prominent peak at m/z = 148.05 [M+H]⁺, corresponding to the protonated molecular ion.[7] High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₇H₆N₃O) with high accuracy.
Section 4: Applications in Drug Discovery and Beyond
The title compound is not merely a synthetic curiosity but a potent building block for creating molecules with significant biological activity. The aldehyde functionality allows for:
-
Reductive Amination: To install a variety of amine-containing side chains, a crucial step in modulating solubility and receptor interactions.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the extension of conjugated systems or the connection to other molecular fragments.
-
Condensation Reactions: To form imines, oximes, or hydrazones, which can act as ligands for metal coordination or as precursors to other heterocyclic systems.
The broader[1][2][3]triazolo[1,5-a]pyridine class has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-infective properties, making this a fertile area for further investigation.[1][5][11][12]
Conclusion
[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde is a high-value intermediate for chemical and pharmaceutical research. This guide has outlined a robust and rational synthetic pathway, grounded in established chemical principles, and a comprehensive workflow for its structural verification. By providing both the "how" and the "why" of the experimental process, we empower researchers to confidently synthesize and utilize this versatile molecule in their pursuit of novel therapeutics and advanced materials.
References
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
Radi, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available at: [Link]
-
Bioengineer.org. (2023). Triazolopyridines: Advances in Synthesis and Applications. Available at: [Link]
-
ARKIVOC. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Available at: [Link]
-
ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]
-
PubMed. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Available at: [Link]
-
ResearchGate. (2024). Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
Chemistry of Heterocyclic Compounds. (2018). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Available at: [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]
-
Royal Society of Chemistry. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis. Available at: [Link]
-
Nature. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Available at: [Link]
-
Taylor & Francis Online. (2002). The Chemistry of[1][2][13]Triazolo[1,5- a] pyridines. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available at: [Link]
-
PubChem. [1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]
-
PubChem. [1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde. Available at: [Link]
-
Functional Materials. (2020). Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives. Available at: [Link]
-
PubMed. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. Available at: [Link]
-
National Chemical Laboratory, India. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]
-
PubMed. (2019). Novel[1][2][13]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Available at: [Link]
-
PubChem. [1][2][13]Triazolo[1,5-a]pyridine-3-carbaldehyde. Available at: [Link]
-
PubChem. [1][2][13]Triazolo[1,5-A]pyridine-6-carbaldehyde. Available at: [Link]
-
Royal Society of Chemistry. (2009). [1][2][13]Triazolo[1,5-a]pyridine derivatives as molecular chemosensors for zinc(ii), nitrite and cyanide anions. Available at: [Link]
-
NIST WebBook. 3-Pyridinecarboxaldehyde. Available at: [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 5. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde | C7H5N3O | CID 10374584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C7H5N3O) [pubchemlite.lcsb.uni.lu]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. functmaterials.org.ua [functmaterials.org.ua]
- 10. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 11. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. organic-chemistry.org [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-formyl-triazolo[1,5-a]pyridine
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-formyl-triazolo[1,5-a]pyridine, a novel heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive framework grounded in the known properties of the parent[1][2][3]triazolo[1,5-a]pyridine scaffold and the well-understood electronic influence of the formyl substituent. We present a detailed exploration of predicted molecular structure, solubility, lipophilicity (LogP), acidity (pKa), and thermal stability. Crucially, this guide serves as a practical manual, offering field-proven, step-by-step experimental protocols for the empirical determination of these key parameters. By explaining the causality behind experimental choices and integrating computational prediction methodologies, we provide a self-validating system for researchers to both anticipate and confirm the physicochemical profile of this compound, thereby accelerating its development and application.
Introduction: The Triazolo[1,5-a]pyridine Scaffold and the Significance of the 5-formyl Moiety
The triazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in drug discovery.[4] This scaffold is present in a range of pharmaceutically active compounds, highlighting its versatility as a pharmacophore.[4] The fusion of a triazole ring with a pyridine ring creates a unique electronic architecture, influencing its interaction with biological targets.
The introduction of a formyl group (-CHO) at the 5-position of the triazolo[1,5-a]pyridine scaffold is anticipated to significantly modulate its physicochemical properties. The formyl group is a potent electron-withdrawing group through resonance and inductive effects.[5] This electronic perturbation is expected to impact the molecule's polarity, hydrogen bonding capacity, acid-base properties, and overall stability. Understanding these properties is paramount for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
This guide will first establish a baseline by discussing the properties of the parent[1][2][3]triazolo[1,5-a]pyridine and then systematically predict the influence of the 5-formyl group. Subsequently, we will provide detailed experimental workflows for the validation of these predictions.
Predicted Physicochemical Properties of 5-formyl-triazolo[1,5-a]pyridine
The following properties are predicted based on the parent[1][2][3]triazolo[1,5-a]pyridine structure and the known effects of a formyl substituent.
Molecular Structure and Spectroscopic Profile
The parent[1][2][3]triazolo[1,5-a]pyridine is a planar aromatic system.[6] The introduction of the 5-formyl group is not expected to disrupt this planarity significantly.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The electron-withdrawing nature of the formyl group will induce notable downfield shifts in the 1H and 13C NMR spectra for the protons and carbons of the pyridine ring, particularly those in close proximity to the substituent. The aldehydic proton should appear as a singlet in the 1H NMR spectrum at a characteristic downfield chemical shift (typically 9-10 ppm).
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition. The expected molecular weight for C7H5N3O is approximately 147.0433 g/mol .
-
Infrared (IR) Spectroscopy : A strong absorption band characteristic of the C=O stretch of the aldehyde will be prominent in the IR spectrum, typically in the region of 1680-1715 cm-1.
Solubility
The parent triazolopyridine scaffold possesses moderate polarity. The addition of the formyl group, with its polar carbonyl moiety, is predicted to increase the molecule's overall polarity and its capacity for hydrogen bonding with water.
Prediction: 5-formyl-triazolo[1,5-a]pyridine is expected to exhibit low to moderate solubility in aqueous media. Its solubility is likely to be enhanced in polar organic solvents such as ethanol, methanol, DMSO, and DMF.
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile. The increased polarity due to the formyl group suggests a decrease in lipophilicity compared to the unsubstituted parent ring system.
Prediction: The LogP value for 5-formyl-triazolo[1,5-a]pyridine is predicted to be in the range of 0.5 - 1.5, indicating a relatively hydrophilic character.
Acidity and Basicity (pKa)
The triazolo[1,5-a]pyridine system has basic nitrogen atoms within its rings. The electron-withdrawing formyl group will decrease the electron density on these nitrogens, thereby reducing their basicity (lowering the pKa of their conjugate acids).
Prediction: The pKa of the protonated form of 5-formyl-triazolo[1,5-a]pyridine is expected to be lower than that of the parent triazolopyridine, likely in the range of 1-3. The molecule is not expected to have any appreciable acidic protons.
Thermal Stability
Heterocyclic aromatic compounds generally exhibit good thermal stability.[7] The introduction of the formyl group may slightly alter the decomposition profile.
Prediction: 5-formyl-triazolo[1,5-a]pyridine is expected to be a solid at room temperature with a defined melting point and good thermal stability, likely decomposing at temperatures above 200°C.[7]
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Weight | ~147.13 g/mol | Based on the chemical formula C7H5N3O. |
| Appearance | Crystalline solid | Common for small aromatic heterocyclic compounds. |
| Aqueous Solubility | Low to moderate | Increased polarity from the formyl group. |
| LogP | 0.5 - 1.5 | Increased hydrophilicity due to the polar formyl group. |
| pKa (Conjugate Acid) | 1.0 - 3.0 | Electron-withdrawing formyl group reduces the basicity of ring nitrogens. |
| Melting Point | >150 °C | Expected for a rigid, planar aromatic structure. |
| Thermal Stability | Decomposes >200 °C | Consistent with stable aromatic heterocyclic systems.[7] |
Experimental Determination of Physicochemical Properties
This section provides detailed, self-validating protocols for the empirical determination of the key physicochemical properties of 5-formyl-triazolo[1,5-a]pyridine.
Structural and Spectroscopic Characterization
A foundational step in characterizing any new chemical entity is the unambiguous confirmation of its structure.
Caption: Step-by-step workflow for the experimental determination of LogP using the shake-flask method.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds by monitoring pH changes upon the addition of a titrant. [8][9][10][11] Step-by-Step Protocol for Potentiometric pKa Measurement
-
Solution Preparation: Dissolve an accurately weighed amount of 5-formyl-triazolo[1,5-a]pyridine in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.
-
Initial pH Adjustment: Acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to ensure complete protonation of all basic sites.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which can be precisely located from the first or second derivative of the titration curve.
Causality Behind Experimental Choices:
-
Co-solvent System: Necessary for compounds with poor water solubility to ensure they remain dissolved throughout the titration. [12]* Constant Ionic Strength: Minimizes changes in activity coefficients, ensuring that the measured potential changes are directly related to changes in hydrogen ion concentration.
-
Derivative Plots: Provide a more accurate and objective way to determine the equivalence point compared to visual inspection of the titration curve.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing thermal stability and phase transitions. [13][14][15] Step-by-Step Protocol for TGA/DSC Analysis
-
Sample Preparation: Place a small, accurately weighed amount of 5-formyl-triazolo[1,5-a]pyridine (typically 5-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C). [16]4. Data Acquisition: The instrument will simultaneously record the sample's weight loss (TGA) and the differential heat flow between the sample and the reference (DSC) as a function of temperature.
-
Data Analysis:
-
DSC Thermogram: An endothermic peak will indicate the melting point of the compound.
-
TGA Thermogram: The onset temperature of significant weight loss indicates the beginning of thermal decomposition.
-
Computational Modeling and Prediction
In modern drug discovery, in silico methods are invaluable for prioritizing compounds for synthesis and testing. [17][18]Various software packages can provide robust predictions for the physicochemical properties of novel molecules.
Recommended Computational Approaches:
-
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, such as the charge distribution on the nitrogen atoms, which correlates with basicity and pKa. [19]* QSPR Models: Quantitative Structure-Property Relationship (QSPR) models, available in platforms like SwissADME, can predict properties such as LogP and aqueous solubility based on the molecular structure. [20] These computational tools provide a valuable first pass, guiding experimental design and helping to rationalize observed results.
Conclusion
5-formyl-triazolo[1,5-a]pyridine presents as a compelling heterocyclic scaffold with physicochemical properties that can be rationally predicted and systematically determined. The electron-withdrawing nature of the 5-formyl group is expected to render the molecule moderately polar and weakly basic, with low to moderate aqueous solubility. This guide provides both the theoretical framework for these predictions and the detailed, validated experimental protocols necessary for their empirical confirmation. By integrating predictive modeling with rigorous experimental validation, researchers can efficiently and accurately characterize this and other novel chemical entities, paving the way for their application in drug development and materials science.
References
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
-
Faller, B., & Ertl, P. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]
-
Cambridge MedChem Consulting. LogP/D. [Link]
-
Protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]
-
Entzian, A., Bögel, H., Buchholz, M., & Heiser, U. (2010). Semi-empirical derived descriptors for the modelling of properties of N-containing heterocycles. Chemistry Central Journal, 4(Suppl 1), P3. [Link]
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. [Link]
-
Yáñez, M., et al. (1993). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Journal of Molecular Structure: THEOCHEM, 280(1-2), 43-51. [Link]
-
Klanberg, F., et al. (1968). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 45(8), 513. [Link]
-
ResearchGate. (n.d.). The Chemistry of theT[1][2][3]riazolo[1,5-a]pyridines: An Update. [Link]
-
Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
ResearchGate. (n.d.). The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots | Request PDF. [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). T[1][2][3]riazolo[1,5-a]pyridine. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers (Basel), 14(10), 2095. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
-
National Center for Biotechnology Information. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 896. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Cambridge University Press. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Powder Diffraction, 29(2), 163-169. [Link]
-
National Center for Biotechnology Information. (2012). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 735, 12-26. [Link]
-
National Center for Biotechnology Information. (n.d.). (1,2,4)Triazolo(4,3-a)pyridine. PubChem Compound Database. [Link]
-
University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
MDPI. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(11), 3169. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 994-1000. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo(1,5-a)pyrimidine. PubChem Compound Database. [Link]
-
MDPI. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules, 27(7), 2110. [Link]
-
eScholarship, University of California. (n.d.). Advancing physicochemical property predictions in computational drug discovery. [Link]
-
PubMed. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138. [Link]
-
The University of Melbourne. (n.d.). TGA-DSC. [Link]
-
SpringerLink. (2020). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 31, 1481–1491. [Link]
-
ResearchGate. (n.d.). The Physico-chemical and biological properties of pyazolo[3,4-b]pyridine and triazole mo. [Link]
-
ResearchGate. (n.d.). Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights. [Link]
-
Wikipedia. (n.d.). Triazolopyridine. [Link]
-
ResearchGate. (n.d.). Proton NMR and Mass Spectrometric Study of Triazolobenzodiazepines | Request PDF. [Link]
-
NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key?. [Link]
-
MDPI. (2026, January 12). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. [Link]
-
AGH University of Science and Technology. (n.d.). TGA – Thermogravimetric Analysis DSC – Differential Scanning Calorimeter. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
-
Khan Academy. (n.d.). Aromatic heterocycles I. [Link]
-
ResearchGate. (n.d.). The Electronic Effects on the Formation of N-Arylmaleimides and isomaleimides | Request PDF. [Link]
-
MDPI. (2023). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 28(15), 5808. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. mae.uotechnology.edu.iq [mae.uotechnology.edu.iq]
- 16. mdpi.com [mdpi.com]
- 17. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 18. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Semi-empirical derived descriptors for the modelling of properties of N-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Spectroscopic Characterization of Triazolo[1,5-a]pyridine-5-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of triazolo[1,5-a]pyridine-5-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from closely related, well-characterized triazolo[1,5-a]pyridine derivatives to provide a robust framework for its analysis. The principles and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are detailed, offering field-proven insights for scientists engaged in the synthesis and characterization of this class of compounds.
Introduction to Triazolo[1,5-a]pyridines
The[1][2]triazolo[1,5-a]pyridine scaffold is a significant heterocyclic system in medicinal chemistry due to its structural similarity to purines, making it a valuable pharmacophore in the design of various therapeutic agents. These compounds have demonstrated a wide range of biological activities, including their roles as kinase inhibitors and anti-inflammatory agents. The introduction of a carbaldehyde group at the 5-position provides a versatile synthetic handle for further functionalization, making triazolo[1,5-a]pyridine-5-carbaldehyde a key intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For triazolo[1,5-a]pyridine-5-carbaldehyde, both ¹H and ¹³C NMR are essential for unambiguous characterization.
¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns
The proton NMR spectrum of triazolo[1,5-a]pyridine-5-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons of the fused ring system. Based on data from related substituted triazolo[1,5-a]pyridines, the following assignments can be predicted:
-
Aldehydic Proton (-CHO): This proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm . Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group and the aromatic system.
-
Pyridine Ring Protons: The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. The proton at position 8 (H-8) is typically the most deshielded of the ring protons due to the influence of the adjacent nitrogen atom and the fused triazole ring. The protons at positions 6 and 7 will likely appear as doublets or multiplets, with coupling constants (J) in the range of 7-9 Hz, typical for ortho-coupling in a pyridine ring.
-
Triazole Ring Proton: The proton on the triazole ring (H-2) is expected to be a singlet in the region of δ 8.0 - 9.0 ppm .
Table 1: Predicted ¹H NMR Chemical Shifts for Triazolo[1,5-a]pyridine-5-carbaldehyde
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CHO | 9.5 - 10.5 | s |
| H-2 | 8.0 - 9.0 | s |
| H-8 | 8.5 - 9.5 | d |
| H-7 | 7.5 - 8.5 | t |
| H-6 | 7.0 - 8.0 | d |
¹³C NMR Spectroscopy: Characteristic Carbon Signals
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Key expected signals include:
-
Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 185 - 195 ppm .
-
Aromatic and Heterocyclic Carbons: The carbon atoms of the fused triazolopyridine ring system will appear in the aromatic region of the spectrum, generally between δ 110 and 160 ppm . The carbons directly attached to nitrogen atoms will be more deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for Triazolo[1,5-a]pyridine-5-carbaldehyde
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 185 - 195 |
| C2 | 140 - 150 |
| C3a | 145 - 155 |
| C5 | 130 - 140 |
| C6 | 115 - 125 |
| C7 | 125 - 135 |
| C8 | 110 - 120 |
| C8a | 150 - 160 |
Experimental Protocol: NMR Analysis
A detailed, step-by-step methodology for acquiring NMR data is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified triazolo[1,5-a]pyridine-5-carbaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for shifting the residual water peak away from the signals of interest.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
-
Typical parameters include a larger number of scans, a wider spectral width, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum, referencing it to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule. For triazolo[1,5-a]pyridine-5-carbaldehyde, the IR spectrum will be dominated by the stretching vibration of the carbonyl group.
Key Vibrational Frequencies
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ , characteristic of an aromatic aldehyde carbonyl group. The conjugation with the heterocyclic ring system may slightly lower this frequency compared to a simple aliphatic aldehyde.
-
C-H Stretch (Aldehyde): A pair of medium intensity bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ , which are characteristic of the C-H stretch of the aldehyde proton.
-
Aromatic C=C and C=N Stretches: Multiple sharp bands of varying intensity are expected in the region of 1400-1600 cm⁻¹ , corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations will appear in the fingerprint region, typically below 900 cm⁻¹, and can provide information about the substitution pattern of the pyridine ring.
Table 3: Expected IR Absorption Frequencies for Triazolo[1,5-a]pyridine-5-carbaldehyde
| Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| C=O (stretch) | 1680 - 1710 | Strong, Sharp |
| C-H (aldehyde stretch) | ~2820 and ~2720 | Medium |
| C=C and C=N (aromatic stretch) | 1400 - 1600 | Medium to Strong |
| C-H (aromatic bend) | < 900 | Medium to Weak |
Experimental Protocol: IR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Molecular Ion and Fragmentation
-
Molecular Ion (M⁺): The molecular formula of triazolo[1,5-a]pyridine-5-carbaldehyde is C₇H₅N₃O, with a monoisotopic mass of 147.0433 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 147.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for aromatic aldehydes include:
-
Loss of a hydrogen radical (-H•): This would result in a fragment at m/z 146 .
-
Loss of carbon monoxide (-CO): This is a very common fragmentation for aldehydes and would lead to a fragment at m/z 119 . This fragment would correspond to the triazolo[1,5-a]pyridine radical cation.
-
Further fragmentation of the triazolo[1,5-a]pyridine ring: This could involve the loss of N₂ or HCN, leading to smaller fragments.
-
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) with electron ionization (EI) is a suitable method. Alternatively, Electrospray Ionization (ESI) can be used by dissolving the sample in a suitable solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation ([M+H]⁺ at m/z 148).
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the molecular ion and its fragments.
-
Data Acquisition: The instrument will scan a range of m/z values to detect the ions produced. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Conclusion
References
-
PubChem. [1][2]triazolo[1,5-a]pyridine-5-carbaldehyde. [Link]
-
Mohite, P. B., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104638. [Link]
-
Sharma, M., & Biegasiewicz, K. F. (2026). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]
-
Abdel-Wahab, B. F., et al. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances, 10(25), 14937-14950. [Link]
Sources
A Comprehensive Guide to the Crystal Structure Analysis of Triazolo[1,5-a]pyridine-5-carbaldehyde for Drug Discovery Applications
This guide provides a detailed technical workflow for the synthesis, crystallization, and complete single-crystal X-ray diffraction (SCXRD) analysis of triazolo[1,5-a]pyridine-5-carbaldehyde. This document is intended for researchers, medicinal chemists, and structural biologists aiming to elucidate the three-dimensional structure of this and related heterocyclic compounds to accelerate structure-based drug design.
Introduction: The Strategic Importance of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a privileged scaffold in modern medicinal chemistry.[4] Its structural resemblance to purines allows it to function as a bioisostere, leading to potent and selective modulators of various biological targets, particularly kinases.[1] Notable drugs and clinical candidates, such as the JAK inhibitor Filgotinib, feature this core, highlighting its validated role in developing next-generation therapeutics.[4]
Triazolo[1,5-a]pyridine-5-carbaldehyde (Figure 1) is a key synthetic intermediate, providing a reactive aldehyde handle for elaboration into diverse compound libraries. Understanding its precise three-dimensional structure and intermolecular interactions in the solid state is paramount. This knowledge allows for the rational design of derivatives with optimized packing, solubility, and target engagement, directly impacting their developability as drug candidates. As no public crystal structure for this specific aldehyde currently exists, this guide provides the definitive protocol for its determination and analysis.
Figure 1. Chemical structure of triazolo[1,5-a]pyridine-5-carbaldehyde.
Section 1: Synthesis and Purification for Crystallographic Analysis
The prerequisite for any successful crystallographic study is the availability of highly pure material. The presence of even minor impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Rationale for Synthetic Route Selection
Multiple routes exist for the synthesis of the triazolo[1,5-a]pyridine core.[5][6] We have selected a robust and scalable method involving the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular oxidative N-N bond formation from a readily available N-(pyridin-2-yl)benzimidamide precursor. This method is chosen for its high yields and mild reaction conditions, which minimize the formation of side products that can be difficult to remove.
Detailed Synthesis & Purification Protocol
Protocol 1: Synthesis of Triazolo[1,5-a]pyridine-5-carbaldehyde
-
Precursor Synthesis: Synthesize the N-(5-formylpyridin-2-yl)benzimidamide starting material according to established literature procedures.
-
Cyclization Reaction:
-
Dissolve the N-(5-formylpyridin-2-yl)benzimidamide (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add PIFA (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor reaction completion by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Primary Purification (Flash Chromatography):
-
Purify the crude solid via silica gel flash chromatography using a gradient elution of ethyl acetate in hexanes.
-
Combine fractions containing the pure product and evaporate the solvent.
-
-
Final Purification (Recrystallization):
-
Transfer the solid to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate, determined by solubility tests) to just dissolve the solid.[7]
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.[2]
-
Further cool the flask in an ice bath for 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[7]
-
Dry the purified crystals under high vacuum. Confirm purity (>99%) by NMR and LC-MS before proceeding to crystal growth experiments.
-
Section 2: Single-Crystal Growth Methodologies
Growing a single crystal suitable for X-ray diffraction—typically >0.1 mm in all dimensions with no visible cracks or defects—is often the most challenging step.[8] The process relies on creating a supersaturated solution from which molecules can slowly and orderly deposit onto a nucleation center.
Causality in Solvent Selection
The ideal crystallization solvent is one in which the compound is moderately soluble.[9] High solubility often leads to the formation of many small microcrystals, while very low solubility can prevent crystal growth entirely. A solvent system where solubility significantly increases with temperature is ideal for slow cooling methods. For triazolo[1,5-a]pyridine-5-carbaldehyde, solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate are excellent starting points for screening.
Protocol for Slow Evaporation Crystallization
Slow evaporation is a reliable technique for obtaining high-quality crystals. The gradual removal of solvent slowly increases the solute concentration, promoting controlled crystal growth.[9]
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate) in a clean, small-diameter vial.
-
Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any microscopic nucleation sites.
-
Cover the vial with a cap, and pierce the cap with 1-2 small holes using a needle. The size and number of holes control the evaporation rate.
-
Place the vial in a vibration-free location (e.g., a dedicated crystallization incubator or a quiet corner of a lab bench).
-
Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically without disturbing the vial.
-
Once suitable crystals have formed, carefully harvest the best-looking crystal using a cryo-loop for immediate X-ray analysis.
Section 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive method for determining the atomic and molecular structure of a crystalline compound. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
The SCXRD Experimental Workflow
The process from crystal to structure is a systematic, multi-step procedure. Each step builds upon the last to ensure the final structural model is accurate and reliable.
Diagram 1: Standard workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Data Collection and Processing Protocol
-
Crystal Mounting: A selected crystal is mounted on a cryo-loop and flash-cooled in a stream of liquid nitrogen (100 K) to prevent radiation damage during data collection.
-
Diffractometer Setup: The mounted crystal is placed on a goniometer within an X-ray diffractometer (e.g., equipped with a Cu or Mo Kα source).
-
Unit Cell Determination: A short series of initial diffraction images are collected to determine the crystal's unit cell parameters, Bravais lattice, and overall diffraction quality.
-
Data Collection Strategy: Based on the crystal system, a strategy is calculated to collect a complete, highly redundant dataset by rotating the crystal through a series of angles (e.g., omega and phi scans).
-
Integration and Scaling: The raw diffraction images are processed. The intensity of each reflection is integrated, and the data is scaled and corrected for experimental factors (e.g., Lorentz and polarization effects) to produce a final reflection file.
Section 4: Crystal Structure Elucidation and Interpretation
With a processed reflection file, the final step is to solve and refine the crystal structure, yielding a detailed 3D model of the molecule and its arrangement in the crystal lattice.
Structure Solution and Refinement
For small organic molecules like this, "direct methods" are typically used to solve the phase problem and generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms. The structural model is then built and refined iteratively, a process where the calculated diffraction pattern from the model is compared to the experimental data, and the atomic positions and displacement parameters are adjusted to minimize the difference. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Analysis of Crystallographic Data (Illustrative)
The final refined structure is validated and presented with a set of standard crystallographic parameters. The following table contains hypothetical yet realistic data for triazolo[1,5-a]pyridine-5-carbaldehyde, which a researcher would expect to obtain.
Table 1: Illustrative Crystallographic Data and Refinement Details
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₅N₃O |
| Formula Weight | 147.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.51, 5.88, 13.25 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 640.5 |
| Z (molecules/cell) | 4 |
| Calculated Density | 1.525 g/cm³ |
| R₁ (final) | 0.045 |
| wR₂ (final) | 0.121 |
| Goodness-of-Fit (S) | 1.05 |
Molecular Geometry and Intermolecular Interactions
The analysis of the crystal structure provides invaluable insights:
-
Molecular Conformation: The structure reveals the planarity of the fused ring system and the orientation of the aldehyde substituent relative to the core.
-
Bond Lengths and Angles: These are compared to standard values to confirm the chemical structure and identify any unusual strain or electronic effects.
-
Intermolecular Interactions: The packing of molecules in the crystal is dictated by non-covalent interactions. For this molecule, key interactions would likely include:
-
C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aldehyde oxygen and the triazole nitrogen atoms are expected to be primary drivers of the crystal packing.
-
π-π Stacking: The planar aromatic rings are likely to engage in offset π-stacking interactions, contributing to the stability of the lattice.
-
These interactions are critical for understanding physical properties like melting point and solubility and provide a roadmap for modifying the structure to improve these characteristics.
Diagram 2: Potential intermolecular interactions in the crystal lattice.
Section 5: Implications for Structure-Based Drug Design
Obtaining the crystal structure of triazolo[1,5-a]pyridine-5-carbaldehyde provides an experimentally validated, three-dimensional model that directly informs drug discovery efforts.
-
Conformational Analysis: The solid-state conformation serves as a low-energy reference for computational modeling and understanding how the molecule might bind to a target protein.
-
Scaffold Hopping and Bioisosterism: The precise geometry of the triazole and pyridine rings validates its use as a purine bioisostere and provides a template for designing novel, patentable scaffolds.[1]
-
Crystal Engineering: By understanding the key intermolecular interactions, medicinal chemists can rationally introduce or modify functional groups to disrupt or enhance crystal packing. This can be used to target specific polymorphs, improve solubility, or alter melting points, all of which are critical properties for an active pharmaceutical ingredient (API).
References
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 78-90. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. UCLA Chemistry and Biochemistry. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]
-
Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
-
Abarca, B., et al. (2002). The Chemistry of[1][2][7]Triazolo[1,5- a] pyridines. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(6), 359-367. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2134-2157. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
PubChem. (n.d.). [1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2020). Medicinally important[1][2][3]triazolo[1,5-a]pyridines. [Link]
-
PubMed. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. [Link]
-
Sahu, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
Sources
- 1. [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde | C7H5N3O | CID 10374584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H5N3O) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 3-azidobenzaldehyde (C7H5N3O) [pubchemlite.lcsb.uni.lu]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. [1,2,3]Triazolo[1,5-a]pyridine | C6H5N3 | CID 219470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine | MDPI [mdpi.com]
- 9. Benzoyl azide | C7H5N3O | CID 61132 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde and its Core Scaffold for Drug Discovery Professionals
Introduction: The Prominence of the 1,2,4-Triazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that offer both structural diversity and potent biological activity. Among the privileged heterocyclic structures, the 1,2,4-triazolo[1,5-a]pyridine core has emerged as a focal point of intensive research.[1][2] This fused bicyclic system, an isostere of purine, presents a unique electronic and spatial arrangement that facilitates interactions with a wide array of biological targets.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4][5][6] This guide provides an in-depth analysis of the 1,2,4-triazolo[1,5-a]pyridine scaffold, with a specific focus on the chemical attributes and research potential of its 5-carboxaldehyde derivative (CAS Number: 143307-82-8).
Physicochemical Properties of 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde
The compound with CAS number 143307-82-8 is identified as 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde. Its fundamental physicochemical properties are summarized in the table below. The presence of the aldehyde functional group at the 5-position is a key feature, rendering the molecule a versatile intermediate for further chemical modifications.
| Property | Value | Source |
| CAS Number | 143307-82-8 | Sigma-Aldrich |
| Molecular Formula | C₇H₅N₃O | Sigma-Aldrich |
| Molecular Weight | 147.13 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 165-170 °C | Sigma-Aldrich |
| Synonyms | 5-Formyl-1,2,4-triazolo[1,5-a]pyridine,[1][3][7]Triazolo[1,5-a]pyridine-5-carbaldehyde | Sigma-Aldrich |
| SMILES | O=Cc1cccc2ncnn12 | Sigma-Aldrich |
| InChI Key | DTAPWKGEDZQFBL-UHFFFAOYSA-N | Sigma-Aldrich |
The 1,2,4-Triazolo[1,5-a]pyridine Scaffold: A Platform for Diverse Biological Activities
The therapeutic potential of the 1,2,4-triazolo[1,5-a]pyridine scaffold is not confined to a single mechanism of action but rather spans a wide spectrum of biological targets. This versatility is a direct consequence of the scaffold's ability to be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for specific enzymes, receptors, and protein-protein interactions.
Anticancer Applications
A significant body of research has focused on the development of 1,2,4-triazolo[1,5-a]pyridine derivatives as anticancer agents.[8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
One notable example is the discovery of selective inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase whose aberrant activity is implicated in myeloproliferative neoplasms. Structure-activity relationship (SAR) studies have revealed that substitution patterns on the 1,2,4-triazolo[1,5-a]pyridine core are critical for both potency and selectivity over other JAK family members.[9] The development of CEP-33779, an orally bioavailable JAK2 inhibitor based on this scaffold, underscores its potential in targeted cancer therapy.[9]
Caption: Simplified JAK-STAT signaling pathway and its inhibition by a 1,2,4-triazolo[1,5-a]pyridine derivative.
Anti-inflammatory and Immunomodulatory Effects
The role of 1,2,4-triazolo[1,5-a]pyridine derivatives extends to the modulation of inflammatory responses. For instance, compounds based on this scaffold have been identified as inhibitors of hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1).[10] PHD enzymes are key regulators of the stability of hypoxia-inducible factors (HIFs), which play a crucial role in the cellular response to low oxygen levels and are implicated in inflammatory processes. The unique binding mode of these inhibitors, involving a monodentate interaction with the active site Fe2+ ion, highlights the novel pharmacophoric features of this scaffold.[10]
Synthetic Strategies for 1,2,4-Triazolo[1,5-a]pyridines
The accessibility of the 1,2,4-triazolo[1,5-a]pyridine core is a significant advantage for its exploration in drug discovery. Various synthetic routes have been developed, often characterized by their efficiency and tolerance of diverse functional groups.[1][11] Common strategies include:
-
Cyclization of N-(pyridin-2-yl)formamidoximes: This method allows for the preparation of 1,2,4-triazolo[1,5-a]pyridines under mild conditions using reagents like trifluoroacetic anhydride.[12]
-
PIFA-mediated intramolecular annulation: Phenyliodine bis(trifluoroacetate) (PIFA) can mediate the efficient synthesis of the scaffold from N-(pyridin-2-yl)benzimidamides.[11]
-
Microwave-assisted synthesis: Eco-friendly and rapid synthesis has been achieved from enaminonitriles and benzohydrazides under microwave irradiation.[13]
These synthetic methodologies provide a robust platform for generating libraries of 1,2,4-triazolo[1,5-a]pyridine derivatives for high-throughput screening and lead optimization.
1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde (CAS 143307-82-8): A Gateway to Novel Therapeutics
While specific biological activity data for 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde is not extensively reported in the current literature, its chemical structure, particularly the presence of the 5-carboxaldehyde group, suggests significant potential as a versatile synthetic intermediate. The aldehyde functionality is a reactive handle that can be readily transformed into a wide range of other functional groups and molecular scaffolds, thereby enabling the exploration of new chemical space and the development of novel therapeutic agents.
The Role of the Carboxaldehyde Group in Drug Design
The carboxaldehyde group is a valuable synthon in medicinal chemistry. It can participate in a variety of chemical reactions to introduce new pharmacophoric elements. For instance, it can be converted into:
-
Imines and Schiff bases: By reaction with primary amines, leading to compounds with potential antimicrobial and anticancer activities.
-
Thiosemicarbazones: These derivatives of heterocyclic carboxaldehydes have a well-documented history of potent antiviral and anticancer activities, often acting as chelators of essential metal ions for enzymatic function.[14]
-
Alcohols and amines: Through reduction and reductive amination, respectively, allowing for the introduction of hydrogen bond donors and acceptors to modulate solubility and target binding.
The strategic derivatization of the 5-carboxaldehyde group on the 1,2,4-triazolo[1,5-a]pyridine core could lead to the discovery of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Proposed Experimental Workflow for the Derivatization and Screening of 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde
The following diagram illustrates a hypothetical experimental workflow for the utilization of 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde in a drug discovery program.
Caption: A hypothetical workflow for the derivatization and biological screening of 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde.
Protocol: Synthesis of a Thiosemicarbazone Derivative
This protocol is a general example of how the 5-carboxaldehyde could be derivatized.
-
Dissolution: Dissolve 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Thiosemicarbazide: Add a solution of thiosemicarbazide (1.1 equivalents) in the same solvent to the reaction mixture.
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of sulfuric acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure thiosemicarbazone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Conclusion and Future Perspectives
The 1,2,4-triazolo[1,5-a]pyridine scaffold represents a highly privileged structure in medicinal chemistry, with its derivatives showing promise in a multitude of therapeutic areas. While 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde (CAS 143307-82-8) itself is not yet extensively characterized in terms of its biological activity, its true value may lie in its potential as a versatile building block. The presence of the reactive carboxaldehyde group opens up a plethora of possibilities for the synthesis of novel, structurally diverse libraries of compounds. Future research efforts should focus on the systematic derivatization of this molecule and the subsequent screening of the resulting compounds against a broad range of biological targets. Such studies are likely to uncover new lead compounds and further solidify the importance of the 1,2,4-triazolo[1,5-a]pyridine scaffold in the ongoing quest for novel and effective medicines.
References
-
A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (2023). Results in Chemistry, 5, 100782. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). ACS Medicinal Chemistry Letters, 11(11), 2087-2107. [Link]
-
A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][15][16]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (2013). European Journal of Medicinal Chemistry, 67, 325-334. [Link]
-
A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][15][16]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (2013). European Journal of Medicinal Chemistry, 67, 325-334. [Link]
-
[1][3][7]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. (2024). Bioorganic & Medicinal Chemistry Letters, 110, 129820. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 1,2,4‐triazolo[1,5‐a]pyridines 7 and 8. (2020). Journal of Heterocyclic Chemistry, 57(1), 246-254. [Link]
-
The chemistry and biological activity of alpha -(N)-heterocyclic carboxaldehyde thiosemicarbazones. (1978). Progress in Medicinal Chemistry, 15, 321-356. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Results in Chemistry, 5, 100894. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 894. [Link]
-
Synthesis and anticancer activity evaluation of a series of[1][3][7]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013). European Journal of Medicinal Chemistry, 67, 243-251. [Link]
-
1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction. (2017). Journal of Medicinal Chemistry, 60(13), 5663-5672. [Link]
-
New Method for the General Synthesis of[1][3][7]Triazolo[1,5‐a]pyridines. (2005). European Journal of Organic Chemistry, 2005(17), 3761-3765. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). Molecules, 27(21), 7431. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules, 28(6), 2588. [Link]
-
Biological activities of[1][3][7]triazolo[1,5-a]pyrimidines and analogs. (2020). Medicinal Chemistry Research, 29, 1845-1865. [Link]
-
Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. (2023). RSC Medicinal Chemistry, 14(12), 2316-2336. [Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2022). Chemistry of Heterocyclic Compounds, 58(4), 273-286. [Link]
-
A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. (2013). International Journal of Pharmaceutical Sciences and Research, 4(3), 853-866. [Link]
-
Heterocyclic Compounds: A Study of its Biological Activity. (2023). Egyptian Journal of Chemistry, 66(1), 223-231. [Link]
-
Design, Synthesis and Biological Evaluation of[1][3][7]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). Molecules, 27(15), 5012. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.info [ijpsr.info]
- 6. researchgate.net [researchgate.net]
- 7. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazolo-[1,5-a]pyridine HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors With a Novel Monodentate Binding Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The chemistry and biological activity of alpha -(N)-heterocyclic carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [1,2,4]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review on substitutedtriazolo[1,5-a]pyridines
An In-Depth Technical Guide to the Medicinal Chemistry of Substituted[1][2][3]Triazolo[1,5-a]pyridines
Introduction: The Rise of a Privileged Scaffold
The[1][2][3]triazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery. This structural motif is present in several clinically approved drugs, including Filgotinib (a Janus kinase 1 inhibitor for rheumatoid arthritis), Tucatinib (a HER2 inhibitor for breast cancer), and Enarodustat (an HIF-PH inhibitor for anemia).[4][5] The scaffold's appeal lies in its rigid, planar structure and its capacity for diverse substitutions, allowing for fine-tuning of its physicochemical properties and biological activity. Its unique electronic distribution and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a valuable pharmacophore for targeting a wide range of biological pathways.[4] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted[1][2][3]triazolo[1,5-a]pyridines for professionals in drug development.
Part 1: Synthetic Strategies for Core Construction
The accessibility of diverse derivatives is fundamental to any medicinal chemistry program. Several robust synthetic routes to the[1][2][3]triazolo[1,5-a]pyridine scaffold have been developed, each offering distinct advantages depending on the desired substitution pattern and available starting materials. The choice of a specific route is often dictated by the need for efficiency, scalability, and the introduction of specific functional groups for subsequent elaboration.
Key synthetic approaches include:
-
Condensation of 3-amino-1,2,4-triazoles: A common and versatile method involves the reaction of substituted 3-amino-1,2,4-triazoles with α,β-unsaturated nitriles, esters, or β-dicarbonyl compounds.[4] This approach allows for the introduction of substituents at various positions of the pyridine ring.
-
Copper-Catalyzed Tandem Reactions: An efficient method for producing 2-substituted derivatives involves a copper-catalyzed tandem addition and oxidative cyclization of 2-aminopyridines with aryl nitriles.[6] This strategy is particularly useful for introducing aryl groups at the 2-position.
-
Pseudo-Three-Component Reactions: One-pot reactions, such as the reaction of pyridine-2(1H)-one derivatives with 1,4-cyclohexadione in the presence of acetic acid, offer a streamlined synthesis of complex triazolo[1,5-a]pyridines.
Below is a generalized workflow illustrating these common synthetic pathways.
Caption: Key synthetic routes to the[1][2][3]triazolo[1,5-a]pyridine scaffold.
Part 2: A Scaffold for Diverse Biological Targets
The true value of the[1][2][3]triazolo[1,5-a]pyridine scaffold is demonstrated by its broad spectrum of biological activities. By modifying the substituents around the core, researchers have successfully developed potent and selective modulators for a variety of high-value therapeutic targets.
Janus Kinase (JAK) Inhibition for Inflammatory Diseases
Small molecule JAK inhibitors have proven effective in treating inflammatory conditions like rheumatoid arthritis.[7] The[1][2][3]triazolo[1,5-a]pyridine core serves as a key structural element in the design of potent JAK1/2 inhibitors. Researchers have identified compounds that exhibit high potency against JAK1/2 while maintaining selectivity over other kinases like JAK3.[7] This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug candidate. The mechanism involves blocking the ATP-binding site of the JAK enzyme, thereby inhibiting the phosphorylation and activation of STAT proteins, which are critical for cytokine signaling in the inflammatory cascade.
Caption: Inhibition of the JAK-STAT pathway by a triazolopyridine-based inhibitor.
RORγt Inverse Agonism for Autoimmune Disorders
The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor in the pathogenesis of autoimmune diseases like psoriasis.[3] Triazolo[1,5-a]pyridine derivatives have been developed as potent RORγt inverse agonists. These compounds effectively suppress the transcriptional activity of RORγt, leading to reduced expression of pro-inflammatory cytokines such as IL-17A. Structure-based design, utilizing X-ray cocrystal structures, has enabled the optimization of these compounds to achieve high potency and favorable pharmacokinetic properties.[3]
α-Glucosidase Inhibition for Diabetes Management
α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose.[4] Inhibiting this enzyme can help manage hyperglycemia in diabetic patients. Recently, a series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles were synthesized and shown to be potent and selective α-glucosidase inhibitors, with activities many times greater than the reference drug acarbose.[4]
Summary of Biological Activities
| Target/Activity | Therapeutic Area | Key Findings | Reference |
| JAK1/2 Inhibition | Inflammatory Diseases | Potent and selective inhibitors developed for rheumatoid arthritis. | [7] |
| RORγt Inverse Agonism | Autoimmune Disorders | Potent inverse agonists designed for psoriasis treatment. | [3] |
| α-Glucosidase Inhibition | Diabetes | Highly potent and selective inhibitors, superior to acarbose. | [4] |
| HER2 Inhibition | Oncology | Core scaffold of Tucatinib, an approved breast cancer drug. | [5] |
| HIF-PH Inhibition | Anemia | Core scaffold of Enarodustat, an approved drug for anemia. | [5] |
| Antimicrobial Activity | Infectious Diseases | Scaffold exhibits general antimicrobial properties. | [8] |
Part 3: Structure-Activity Relationship (SAR) Insights
Systematic modification of the triazolo[1,5-a]pyridine scaffold has yielded crucial insights into the structural requirements for potent biological activity.
Case Study: α-Glucosidase Inhibitors
In a study of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles, the nature and position of substituents on the aryl rings at positions 2, 5, and 7 were found to significantly impact α-glucosidase inhibitory activity.[4]
-
Substitution at the 7-Aryl Ring: Electron-donating groups (e.g., -OH, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -F) at the para-position of the 7-aryl ring generally led to high potency.
-
Substitution at the 5-Aryl Ring: A phenyl group at this position was generally favorable.
-
Substitution at the 2-Aryl Ring: The presence of a 4-chlorophenyl group at the 2-position combined with a 4-hydroxyphenyl group at the 7-position resulted in the most potent compound in the series.
| Compound ID | 2-Aryl Substituent | 7-Aryl Substituent | IC₅₀ (µM) vs α-Glucosidase |
| 15j | 4-Chlorophenyl | 4-Hydroxyphenyl | 6.60 ± 0.09 |
| 15k | 4-Chlorophenyl | 4-Methoxyphenyl | 8.13 ± 0.11 |
| 15a | Phenyl | Phenyl | 20.31 ± 0.25 |
| 15f | Phenyl | 4-Hydroxyphenyl | 10.15 ± 0.14 |
| Acarbose | (Reference Drug) | (Reference Drug) | 750.00 ± 0.56 |
| (Data summarized from reference[4]) |
These findings highlight the importance of specific electronic and steric properties of the substituents in achieving optimal interaction with the enzyme's active site. Molecular docking studies confirmed that the most potent compounds formed key hydrogen bonds with amino acid residues like TYR158, GLN353, and GLU411.[4]
Part 4: Representative Experimental Protocol
To ensure scientific integrity and reproducibility, this section provides a detailed, self-validating protocol for the synthesis of a representative 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile, adapted from reported procedures.[4]
Synthesis of 6-amino-7-(4-hydroxyphenyl)-2,5-diphenyl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile
Objective: To synthesize a representative α-glucosidase inhibitor via a Michael addition-cyclocondensation reaction.
Materials & Reagents:
-
3-Amino-5-phenyl-1H-1,2,4-triazole
-
(E)-2-azido-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one (α-azidochalcone)
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane (eluents)
Procedure:
-
Reaction Setup: To a solution of 3-amino-5-phenyl-1H-1,2,4-triazole (1.0 mmol) in absolute ethanol (15 mL), add the corresponding α-azidochalcone derivative (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (3-4 drops) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC). The rationale for using reflux is to provide sufficient thermal energy to overcome the activation barrier for the cyclocondensation step, while piperidine acts as a base to facilitate the initial Michael addition.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove residual reactants and catalyst.
-
Purification (Self-Validation): The crude product is purified by column chromatography on silica gel using an ethyl acetate/n-hexane gradient as the eluent. This step is critical to ensure the purity of the final compound, which is a prerequisite for accurate biological testing.
-
Characterization (Self-Validation): The structure and purity of the final compound must be confirmed by standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Melting Point (MP): To assess purity; a sharp melting point range is indicative of a pure compound.
-
Conclusion and Future Perspectives
The[1][2][3]triazolo[1,5-a]pyridine scaffold has firmly established itself as a privileged structure in modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it a continuing focus of research. Future efforts will likely concentrate on exploring new substitution patterns to modulate activity against novel biological targets, optimizing pharmacokinetic profiles to enhance drug-like properties, and applying computational methods to rationally design next-generation inhibitors with improved potency and selectivity. The continued success of drugs like Filgotinib and Tucatinib ensures that this versatile scaffold will remain a cornerstone of medicinal chemistry for years to come.
References
-
Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., Pessôa, J. C., Cadorini, M. A., & Greco, S. J. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research. Available at:
-
Oukoloff, K. L., Francisco, B., & Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, J., et al. (2020). Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kono, M., et al. (2020). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
(N/A). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Source Not Available. Available at:
-
Gholamzadeh, M., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. Available at: [Link]
-
Wang, Y., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[1][2][3]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ajanusi, J. O., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules. Available at: [Link]
-
Shabaan, A. A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
(N/A). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF. ResearchGate. Available at: [Link]
-
Kotovshchikov, Y. N., et al. (2023). The Chemistry of the[1][2][7]Triazolo[1,5-a]pyridines: An Update. ResearchGate. Available at: [Link]
-
Naureen, H., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][7][9]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Oukoloff, K. L., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org. Available at: [Link]
-
Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. OUCI. Available at: [Link]
-
Maleki, A., et al. (2021). Pseudo-three-component synthesis of substituted 1,2,4-triazolo[1,5-a]pyridines. INIS-IAEA. Available at: [Link]
-
(N/A). Triazolopyridine. Wikipedia. Available at: [Link]
-
Michalska, D., et al. (2023). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 6. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 7. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Triazolo[1,5-a]pyridine Core: A Technical Guide to its Discovery, History, and Synthetic Evolution
For researchers, medicinal chemists, and professionals in drug development, the triazolo[1,5-a]pyridine scaffold represents a privileged heterocyclic system, consistently reappearing in a diverse array of biologically active compounds. This guide provides an in-depth exploration of the discovery and rich history of this important chemical entity, charting its synthetic evolution and highlighting its significant impact on modern medicinal chemistry.
Genesis of a Privileged Scaffold: A Historical Perspective
The journey of the triazolo[1,5-a]pyridine core is rooted in the broader exploration of fused nitrogen-containing heterocyclic systems. While the related[1][2][3]triazolo[1,5-a]pyrimidine scaffold was first reported by Bulow and Haas in 1909, the seminal work on the[1][2][4]triazolo[1,5-a]pyridine ring system was published in 1957 by J.D. Bower and G.R. Ramage[5]. Their work on "Heterocyclic systems related to pyrrocoline" detailed the preparation of these "polyazaindenes" through dehydrogenation cyclisations, laying the foundational stone for the study of this specific heterocyclic family[5].
Early synthetic strategies often involved harsh conditions, such as the dehydration of 2-hydrazidopyridines using reagents like refluxing phosphorus oxychloride or concentrated acids[6]. These methods, while effective in providing access to the core structure, were often limited by low yields and incompatibility with sensitive functional groups, thereby restricting the diversity of accessible derivatives[6].
A significant conceptual advance in the synthesis and understanding of isomeric triazolopyridines came with the application of the Dimroth rearrangement. This acid- or base-catalyzed isomerization allows for the interconversion of[1][2][3]triazolo[4,3-a]pyridines to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomers. The mechanism involves a ring-opening of the pyrimidine ring followed by rotation and re-closure, a process that has been instrumental in the synthesis of a wide range of derivatives.
The Synthetic Arsenal: From Classical Reactions to Modern Innovations
The quest for more efficient, versatile, and environmentally benign methods to construct the triazolo[1,5-a]pyridine core has led to a remarkable evolution in synthetic strategies. The timeline below illustrates the progression from classical, often harsh, methodologies to the sophisticated catalytic and microwave-assisted techniques of the 21st century.
Caption: Evolution of Synthetic Methodologies for Triazolo[1,5-a]pyridines.
Classical Approaches: The Foundation
The foundational methods for constructing the triazolo[1,5-a]pyridine skeleton primarily relied on intramolecular cyclization reactions.
This classical approach involves the intramolecular cyclization of an acylated 2-hydrazinopyridine precursor. The reaction is typically promoted by strong dehydrating agents.
-
Causality behind Experimental Choices: The choice of a strong acid or a reagent like phosphorus oxychloride was dictated by the need to activate the carbonyl group of the acyl moiety for nucleophilic attack by the pyridine ring nitrogen. However, the harshness of these reagents limited the substrate scope to molecules lacking acid-labile functional groups.
The Rise of Catalysis: Expanding the Synthetic Toolbox
The turn of the century witnessed a paradigm shift towards transition metal-catalyzed reactions, offering milder conditions, improved yields, and broader functional group tolerance.
A significant breakthrough was the development of copper-catalyzed methods. For instance, the reaction of 2-aminopyridines with nitriles in the presence of a copper catalyst provides a direct route to 2-substituted[1][2][3]triazolo[1,5-a]pyridines[1].
-
Self-Validating System: The robustness of this method is demonstrated by its tolerance to a wide range of functional groups on both the pyridine and nitrile starting materials. The use of atmospheric oxygen as the terminal oxidant in some variations further enhances its practicality and environmental friendliness[7].
The Modern Era: Efficiency, Speed, and Sustainability
Contemporary synthetic chemistry emphasizes efficiency, speed, and green principles. In this context, microwave-assisted synthesis and metal-free reactions have emerged as powerful tools.
Microwave irradiation has been shown to dramatically accelerate the synthesis of triazolo[1,5-a]pyridines, often reducing reaction times from hours to minutes[8][9]. This technique not only enhances reaction rates but also frequently leads to cleaner reactions and higher yields.
-
Expertise & Experience: The application of microwave heating is a prime example of leveraging physical parameters to overcome kinetic barriers. The rapid and uniform heating provided by microwaves can drive reactions to completion much more efficiently than conventional heating methods, a crucial advantage in high-throughput synthesis for drug discovery.
A recent and noteworthy advancement is the development of catalyst- and additive-free microwave-assisted synthesis of[1][2][3]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides[1]. This environmentally friendly approach proceeds via a tandem transamidation, nucleophilic addition, and condensation sequence[1].
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 9. rsisinternational.org [rsisinternational.org]
An In-Depth Technical Guide toTriazolo[1,5-a]pyridine-5-carbaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde: Properties, Synthesis, and Applications
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold,[1][2]triazolo[1,5-a]pyridine, is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility. This guide focuses on a key derivative,[1][2]triazolo[1,5-a]pyridine-5-carbaldehyde, providing a detailed exploration of its chemical and physical properties, synthetic routes, and its pivotal role as an intermediate in the development of novel therapeutics.
Core Molecular and Physical Properties
[1][2]Triazolo[1,5-a]pyridine-5-carbaldehyde is a solid compound at room temperature, characterized by the following fundamental properties[1]:
| Property | Value |
| Molecular Formula | C₇H₅N₃O |
| Molecular Weight | 147.13 g/mol |
| CAS Number | 143307-82-8 |
| Appearance | Solid |
| Melting Point | 165-170 °C |
| Synonyms | 5-Formyl-1,2,4-triazolo[1,5-a]pyridine,[1][2]Triazolo[1,5-a]pyridine-5-carboxaldehyde |
Synthetic Pathways to the[1][2][3]Triazolo[1,5-a]pyridine Core
The synthesis of the[1][2]triazolo[1,5-a]pyridine ring system is a well-established area of heterocyclic chemistry, with numerous methodologies developed to afford a diverse range of substituted derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.
A prevalent and effective method involves the cyclization of 2-aminopyridine derivatives. One such approach is the reaction of 2-aminopyridines with N-(pyrid-2-yl)formamidoximes, which upon treatment with trifluoroacetic anhydride, yields the[1][2]triazolo[1,5-a]pyridine core under mild conditions.[3] This method offers a high degree of functional group tolerance, making it a valuable tool for the synthesis of complex derivatives.
Another widely employed strategy is the oxidative cyclization of N-aryl amidines. This transformation can be achieved using various oxidizing agents, and metal-free conditions have been developed, for instance, using reagents like iodine/potassium iodide, which presents an environmentally benign route to these heterocycles.[3] Copper-catalyzed reactions have also proven effective, utilizing readily available starting materials and proceeding under an air atmosphere.[3]
More recent advancements include microwave-assisted syntheses, which offer advantages in terms of reduced reaction times and improved yields.[4] These methods often proceed in a catalyst-free and additive-free manner, aligning with the principles of green chemistry.[4]
A diagram illustrating common synthetic routes to the[1][2]triazolo[1,5-a]pyridine scaffold.
Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra would provide detailed information about the chemical environment of each atom in the molecule. The aldehyde proton would exhibit a characteristic downfield shift in the ¹H NMR spectrum. 2D NMR techniques such as HMBC would be instrumental in unambiguously assigning the signals of the fused ring system.[5]
-
Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula by providing the exact mass of the molecule. The predicted monoisotopic mass is 147.04326 Da.[6] Fragmentation patterns observed in the mass spectrum would offer further structural insights.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.
Reactivity of the Aldehyde Functional Group
The aldehyde group at the 5-position of the[1][2]triazolo[1,5-a]pyridine ring is a versatile functional handle for further synthetic transformations. Its reactivity is influenced by the electron-withdrawing nature of the fused heterocyclic system. This aldehyde can undergo a variety of classical organic reactions, including:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid,[1][2]triazolo[1,5-a]pyridine-5-carboxylic acid, which can then be used in amide coupling reactions.
-
Reduction: Reduction of the aldehyde would yield the corresponding alcohol,[1][2]triazolo[1,5-a]pyridin-5-yl)methanol, providing another point for diversification.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent would lead to the formation of various substituted aminomethyl derivatives.
-
Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene through reactions with phosphorus ylides.
-
Condensation Reactions: It can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems.
Key chemical transformations of the aldehyde functionality.
Applications in Drug Discovery and Development
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery due to its ability to mimic purine systems and engage in various biological interactions.[7] The 5-carbaldehyde derivative serves as a crucial intermediate for the synthesis of a wide array of biologically active molecules.
The versatility of the triazolopyridine core has led to its incorporation into compounds targeting a range of diseases, including cancer, inflammatory conditions, and infectious diseases.[7] For instance, derivatives of the closely related[1][2]triazolo[1,5-a]pyrimidine system have been investigated as inhibitors of various kinases and polymerases.[7] The aldehyde functionality on the pyridine ring allows for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.
Safety and Handling
[1][2]Triazolo[1,5-a]pyridine-5-carbaldehyde is classified as a combustible solid.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, the affected area should be rinsed thoroughly with water. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.[8][9]
Conclusion
[1][2]Triazolo[1,5-a]pyridine-5-carbaldehyde is a valuable building block in organic synthesis and medicinal chemistry. Its straightforward access through established synthetic routes for the parent heterocycle and the versatile reactivity of its aldehyde group make it an important intermediate for the generation of compound libraries for drug discovery programs. The inherent biological potential of the[1][2]triazolo[1,5-a]pyridine scaffold ensures that this and related derivatives will continue to be of significant interest to the scientific community.
References
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
-
ResearchGate. New Method for the General Synthesis of[1][2]Triazolo[1,5-a]pyridines. [Link]
-
ACS Publications. Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels–Alder Adducts. [Link]
-
Wiley Online Library. The[1][2]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. [Link]
-
MDPI. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]
-
PubChem. [1][2]triazolo[1,5-a]pyridine-5-carbaldehyde. [Link]
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
-
National Center for Biotechnology Information. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
-
PubMed. Differentiation between[1][2]triazolo[1,5-a] pyrimidine and[1][2]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. [Link]
-
Journal "Functional Materials". Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives. [Link]
-
Wiley Online Library. The[1][2]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. [Link]
-
National Center for Biotechnology Information. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
-
ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
PubChem. 1,2,4-Triazolo(1,5-a)pyrimidine. [Link]
-
ResearchGate. (PDF) Synthesis and Reactivity of[1][2]Triazolo-annelated Quinazolines. [Link]
-
MDPI. Recent Developments on Five-Component Reactions. [Link]
-
National Center for Biotechnology Information. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. [Link]
Sources
- 1. 1,2,4-Triazolo 1,5-a pyridine-5-carboxaldehyde 97 143307-82-8 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C7H5N3O) [pubchemlite.lcsb.uni.lu]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
stability and storage conditions fortriazolo[1,5-a]pyridine-5-carbaldehyde
An In-depth Technical Guide to the Stability and Storage of[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde
This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for[1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde (CAS Number: 143307-82-8), a heterocyclic aldehyde of significant interest in pharmaceutical research and drug development. Professionals in these fields will find field-proven insights and scientifically grounded protocols to ensure the compound's integrity over time. The triazolo[1,5-a]pyridine scaffold is a key structural motif in compounds targeting Janus kinase (JAK) 1/2 and other biologically active agents, making the stability of its derivatives a critical parameter in research and development.[4][5]
Chemical Profile and Inherent Stability
[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde is a solid compound with a reported melting point between 165-170 °C.[6][7] Its structure, featuring a fused bicyclic aromatic system containing both pyridine and triazole rings, coupled with an aldehyde functional group, dictates its reactivity and stability profile.
The fused aromatic system imparts a degree of thermal stability. However, the aldehyde group is inherently susceptible to oxidation, and the nitrogen atoms in the heterocyclic rings can influence the molecule's reactivity towards acids, bases, and electrophiles. While specific degradation studies on this exact molecule are not extensively published, understanding the reactivity of its constituent functional groups allows for the prediction of potential degradation pathways and the formulation of effective stabilization strategies.
Factors Influencing Stability
The primary factors that can compromise the integrity of[1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde are exposure to oxygen, moisture, light, and incompatible substances.
Oxidation
The aldehyde functional group is the most probable site of oxidative degradation. Atmospheric oxygen can oxidize the carbaldehyde to the corresponding carboxylic acid,[1][2][3]triazolo[1,5-a]pyridine-5-carboxylic acid. This process can be accelerated by the presence of light, heat, and trace metal impurities.
Moisture (Hydrolysis)
While the core heterocyclic structure is generally stable against hydrolysis, the presence of moisture can be detrimental. It can facilitate oxidative pathways and potentially lead to the formation of hydrates. For related compounds like[1][2][3]triazolo[1,5-a]pyridine-5-carboxylic acid, avoiding moisture is explicitly recommended.[8]
Light
Aromatic aldehydes can be sensitive to photodecomposition. Exposure to UV or visible light may provide the energy needed to initiate oxidation or other degradation reactions. Therefore, protection from light is a crucial aspect of storage.
pH and Incompatible Materials
The presence of acidic or basic contaminants can catalyze degradation. Strong acids, bases, oxidizing agents, and reducing agents are generally considered incompatible with pyridine carbaldehydes.[9] For instance, a related carboxylic acid derivative is known to be incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[8]
Recommended Storage Conditions
Based on the chemical properties of the molecule and data from suppliers of analogous compounds, a multi-faceted approach to storage is recommended to maximize shelf-life and preserve purity.
| Parameter | Recommended Condition | Rationale |
| Temperature | Freezer, -20°C | Reduces the rate of all chemical degradation pathways, including oxidation. This is the most stringent recommendation found for a similar carbaldehyde in this class.[3] |
| Alternative: Refrigerated, 2-8°C | For short-term storage, refrigeration can significantly slow degradation compared to ambient temperatures.[9] | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway of the aldehyde group.[2][9] |
| Container | Tightly Sealed, Amber Glass Vial | Prevents exposure to moisture and air.[1][2][10] Amber glass protects the compound from light-induced degradation.[1][9] |
| Environment | Dry, Well-Ventilated Area | Minimizes ambient moisture and ensures safety in case of container failure.[1][10] Avoid direct sunlight.[1][9] |
Visualization of Degradation and Handling Workflow
To better understand the potential stability issues and the necessary handling precautions, the following diagrams illustrate the primary degradation pathway and a recommended experimental workflow.
Caption: Predicted oxidative degradation of the aldehyde.
Caption: Workflow for handling the solid compound.
Experimental Protocols
Protocol for Long-Term Storage
-
Preparation: Ensure the[1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde is in a clean, dry amber glass vial suitable for low temperatures.
-
Inerting: If not already packaged under inert gas, gently flush the vial's headspace with dry argon or nitrogen for 1-2 minutes.
-
Sealing: Immediately seal the vial tightly with a chemically resistant cap, preferably with a PTFE liner.
-
Labeling: Clearly label the container with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial inside a secondary container and store it in a freezer at or below -20°C.[3]
Protocol for Handling and Use
-
Equilibration: Before opening, remove the vial from the freezer and place it in a desiccator. Allow it to warm to ambient temperature completely to prevent atmospheric moisture from condensing on the cold solid.
-
Inert Environment: Whenever possible, handle the solid material in a glovebox or glove bag under an inert atmosphere. This is the most critical step to prevent oxidation and moisture uptake.
-
Weighing: Quickly weigh the desired amount of the compound and tightly reseal the stock container.
-
Solubilization: If preparing a solution, use a high-purity, dry, and preferably degassed solvent.
-
Solution Storage: If a stock solution must be stored, it should be for the shortest time possible. Store in a tightly sealed vial at -20°C. For extended periods, re-evaluating the solution's purity before use is advisable.
Conclusion
The stability of[1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde is primarily dictated by its aldehyde functional group, which is susceptible to oxidation. The integrity of this valuable research chemical is best preserved by strict adherence to storage conditions that mitigate exposure to oxygen, moisture, and light. By implementing the recommended protocols—specifically, storage at -20°C under an inert atmosphere in a tightly sealed, light-resistant container—researchers can ensure the compound's purity and reliability for their drug development and scientific endeavors.
References
-
Achmem.[1][2][3]Triazolo[1,5-a]pyridine-2-carbaldehyde. Available from: [Link]
-
Loba Chemie. 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Available from: [Link]
-
Capot Chemical. MSDS of[1][2][3]triazolo[1,5-a]pyridine-5-carboxylic acid. Available from: [Link]
-
PubMed. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Available from: [Link]
-
Taylor & Francis Online. The Chemistry of[1][2][10]Triazolo[1,5- a] pyridines. Available from: [Link]
-
ResearchGate. The Chemistry of the[1][2][10]Triazolo[1 , 5 -a]pyridines: An Update. Available from: [Link]
-
ResearchGate. Conventional synthetic routes to[1][2][3]triazolo[1,5‐a]pyridines. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]
-
NIH. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Available from: [Link]
-
PubChemLite.[1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde. Available from: [Link]
-
ResearchGate. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3- a ]pyridine Derivative. Available from: [Link]
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available from: [Link]
-
PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available from: [Link]
-
PubMed. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Available from: [Link]
Sources
- 1. 3-Pyridinecarboxaldehyde(500-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. achmem.com [achmem.com]
- 4. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1,2,4-Triazolo 1,5-a pyridine-5-carboxaldehyde 97 143307-82-8 [sigmaaldrich.com]
- 8. capotchem.cn [capotchem.cn]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]
Methodological & Application
The Strategic deployment of Triazolo[1,5-a]pyridine-5-carbaldehyde in the Synthesis of Bioactive Heterocycles
Introduction: The Privileged Scaffold and the Versatile Aldehyde
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, leading to a wide range of biological activities, including roles in the development of anti-inflammatory agents and kinase inhibitors.[4][5][6] The introduction of a carbaldehyde group at the 5-position transforms this privileged scaffold into a versatile building block, opening a gateway to a diverse array of complex heterocyclic structures through a variety of synthetic transformations. This guide provides an in-depth exploration of the synthetic utility of triazolo[1,5-a]pyridine-5-carbaldehyde, with a particular focus on its application in multicomponent reactions for the efficient construction of novel molecular entities with potential therapeutic applications.
Core Reactivity: The Aldehyde as a Synthetic Linchpin
The aldehyde functionality at the 5-position of the triazolo[1,5-a]pyridine ring is the key to its synthetic versatility. This electrophilic center readily participates in a range of classical and modern organic reactions, including but not limited to:
-
Condensation Reactions: With active methylene compounds in Knoevenagel-type condensations.
-
Olefinations: Such as the Wittig reaction to introduce alkenyl moieties.
-
Reductive Aminations: To generate substituted amine derivatives.
-
Multicomponent Reactions (MCRs): Serving as the aldehyde component in reactions like the Biginelli synthesis to rapidly build molecular complexity.
This guide will focus on the application of triazolo[1,5-a]pyridine-5-carbaldehyde in a Biginelli-type multicomponent reaction, a powerful one-pot strategy for the synthesis of dihydropyrimidinones and their derivatives. These scaffolds are of significant interest due to their diverse pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[1][3]
Application Focus: Three-Component Synthesis of Fused Pyrimidinones
A key application of triazolo[1,5-a]pyridine-5-carbaldehyde is its use as the aldehyde component in the Biginelli reaction to synthesize novel fused pyrimidinone derivatives. This one-pot reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and a urea or thiourea derivative.[2] The resulting dihydropyrimidinone scaffold, fused with the triazolo[1,5-a]pyridine core, presents a unique chemical space for the development of new therapeutic agents.
Reaction Causality: Mechanistic Insights into the Biginelli Reaction
The Biginelli reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions.[1] The generally accepted mechanism involves three key steps:
-
Aldol Condensation: An acid-catalyzed condensation between the aldehyde (triazolo[1,5-a]pyridine-5-carbaldehyde) and the β-dicarbonyl compound (ethyl acetoacetate) to form a carbocation intermediate.
-
Nucleophilic Addition: The nucleophilic addition of urea to the carbocation.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration to yield the final dihydropyrimidinone product.
The choice of catalyst is crucial for the success of the reaction. While Brønsted acids are traditionally used, Lewis acids have also been shown to be effective.[2] The reaction conditions, including temperature and solvent, can also influence the reaction rate and yield.
Caption: Proposed mechanism for the Biginelli reaction.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-([1][2][3]triazolo[1,5-a]pyridin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol details a representative Biginelli reaction using triazolo[1,5-a]pyridine-5-carbaldehyde, ethyl acetoacetate, and urea.
Materials:
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalyst)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add[1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), and urea (1.5 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure dihydropyrimidinone derivative.
Data Presentation:
| Entry | Aldehyde | β-Dicarbonyl | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Triazolo[1,5-a]pyridine-5-carbaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 5 | ~75-85 |
| 2 | Triazolo[1,5-a]pyridine-5-carbaldehyde | Ethyl acetoacetate | Thiourea | HCl | Ethanol | 6 | ~70-80 |
| 3 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 4 | ~90 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Caption: Experimental workflow for the Biginelli reaction.
Trustworthiness and Self-Validation
The protocol described is a well-established, robust reaction. To ensure the trustworthiness of the results, the following validation steps are crucial:
-
Spectroscopic Analysis: The structure of the final product should be unequivocally confirmed using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Melting Point Determination: A sharp melting point is indicative of a pure compound.
-
Chromatographic Purity: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).
By adhering to these validation steps, researchers can be confident in the identity and purity of their synthesized compounds.
Conclusion: A Gateway to Novel Bioactive Molecules
Triazolo[1,5-a]pyridine-5-carbaldehyde is a highly valuable and versatile building block in organic synthesis. Its application in multicomponent reactions, such as the Biginelli reaction, provides a rapid and efficient route to novel, complex heterocyclic scaffolds with significant potential for drug discovery. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this important intermediate in their quest for new therapeutic agents.
References
-
Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]
-
Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963. [Link]
-
Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. Journal of Applicable Chemistry. [Link]
-
Verma, A., Joshi, S., & Singh, D. (2013). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & medicinal chemistry, 21(21), 6333-6356. [Link]
-
Biginelli Reaction of urea, ethyl acetoacetate and aromatic aldehydes to form DHPM derivatives. ResearchGate. [Link]
-
Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology. [Link]
-
One-pot synthesis of dihydropyrimidinones. ResearchGate. [Link]
-
Raccagni, D., et al. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 25(21), 5033. [Link]
-
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. National Institutes of Health. [Link]
-
STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 166, 246-262. [Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]
-
(PDF)
] pyrimidinones. ResearchGate. [Link] -
Synthesis and evaluation of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives as anti-inflammatory agents. PubMed. [Link]
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
-
Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum. [Link]
-
New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. ResearchGate. [Link]
-
Three-Component Procedure for the Synthesis of 5-Aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids. ResearchGate. [Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]
-
Novel[1][2][7]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. PubMed. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Synthesis of Triazolo[1,5-a]pyridine Derivatives from 2-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Triazolo[1,5-a]pyridines
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery.[2][4][5] Its structural resemblance to purines allows it to act as a bioisostere, leading to a wide range of biological activities.[2][5] Derivatives of this core structure have demonstrated potential as anticancer, anti-parasitic, and anti-inflammatory agents, among other therapeutic applications.[2][4] Furthermore, this scaffold is a key component in several approved drugs, including the antidepressant trazodone, and is utilized in common organic chemistry reagents like HATU and HOAt.[6][7]
The versatile biological profile and synthetic accessibility of triazolo[1,5-a]pyridines make the development of efficient and robust synthetic protocols a critical endeavor for medicinal chemists and researchers in drug development. This application note provides a detailed guide to a common and reliable method for the synthesis of these valuable compounds starting from readily available 2-aminopyridines.
Mechanistic Insights: The Cyclization Pathway
The synthesis of[1][2][3]triazolo[1,5-a]pyridines from 2-aminopyridines typically proceeds through an oxidative cyclization of an N-(pyridin-2-yl)amidine intermediate. This transformation involves the formation of a crucial N-N bond to construct the triazole ring. While various methods exist, a common approach involves the use of an oxidizing agent to facilitate the intramolecular cyclization.
A plausible mechanism for this transformation is outlined below:
Caption: Plausible reaction mechanism for the synthesis of triazolo[1,5-a]pyridines.
Causality behind the choices:
-
Starting Material: 2-Aminopyridine is a readily available and inexpensive starting material, making this synthetic route economically viable.
-
Amidine Formation: The initial formation of the N-(pyridin-2-yl)amidine intermediate is a crucial step that introduces the necessary carbon and nitrogen atoms for the subsequent cyclization. This can be achieved through various methods, including the reaction of 2-aminopyridine with a nitrile in the presence of a catalyst.[3][8]
-
Oxidative Cyclization: The key N-N bond-forming step is an oxidative process. A variety of oxidizing agents can be employed, including copper catalysts with air as the oxidant, [1, (phenyliodine(III) bis(trifluoroacetate)) (PIFA), and iodine/potassium iodide systems.[1] The choice of oxidant can influence the reaction conditions, substrate scope, and overall efficiency. Metal-free options are also available, offering a more environmentally benign approach.[1][9]
Experimental Protocol: A Representative Synthesis
This protocol describes a general procedure for the synthesis of a 2-substituted-[1][2][3]triazolo[1,5-a]pyridine derivative from a 2-aminopyridine and a nitrile, utilizing a copper-catalyzed oxidative cyclization.
Materials:
-
Substituted 2-aminopyridine (1.0 equiv)
-
Substituted benzonitrile (1.2 equiv)
-
Copper(I) bromide (CuBr) (10 mol%)
-
1,4-Dioxane
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
Procedure:
Caption: Experimental workflow for the synthesis of triazolo[1,5-a]pyridines.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a stir bar and a reflux condenser, add the substituted 2-aminopyridine (1.0 equiv), the substituted benzonitrile (1.2 equiv), and copper(I) bromide (10 mol%).
-
Solvent Addition: Add 1,4-dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-aminopyridine.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired triazolo[1,5-a]pyridine derivative.
Trustworthiness and Self-Validation:
-
TLC Monitoring: Continuous monitoring of the reaction by TLC is crucial to determine the endpoint of the reaction and to identify the formation of any significant byproducts. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more nonpolar product spot.
-
Spectroscopic Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the expected structure of the triazolo[1,5-a]pyridine derivative.
Comparative Data of Synthetic Protocols
The synthesis of triazolo[1,5-a]pyridines can be achieved through various methods, each with its own advantages and limitations. The choice of protocol often depends on the desired substitution pattern, functional group tolerance, and desired reaction conditions.
| Method | Oxidant/Catalyst | Key Features | Typical Yields | Reference |
| Copper-Catalyzed Aerobic Oxidation | CuBr / Air | Readily available and inexpensive catalyst; uses air as the terminal oxidant. | Good to excellent | Ueda, S.; Nagasawa, H. J. Am. Chem. Soc.2009 , 131, 15080-15081. |
| PIFA-Mediated Cyclization | PIFA | Metal-free; short reaction times and high yields. | High | Zheng, S.; et al. J. Org. Chem.2014 , 79, 4687-4693.[1] |
| Iodine-Mediated Cyclization | I₂/KI | Environmentally benign and scalable. | Good to excellent | Song, L.; et al. J. Org. Chem.2015 , 80, 7219-7225.[1] |
| Microwave-Assisted Synthesis | None (Catalyst-free) | Rapid, efficient, and environmentally friendly. | Good to excellent | Lee, K.; et al. Molecules2024 , 29, 894.[3][8][10][11] |
Conclusion
The synthesis of triazolo[1,5-a]pyridine derivatives from 2-aminopyridines is a well-established and versatile transformation in organic chemistry. The protocols outlined in this application note provide a solid foundation for researchers to access this important class of heterocyclic compounds. By understanding the underlying reaction mechanism and the nuances of different synthetic methods, scientists can effectively design and execute the synthesis of novel triazolo[1,5-a]pyridine derivatives for various applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
- Costantino, L., & Barlocco, D. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(17), 3047.
-
Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765.
- Lee, K., Kim, Y. A., Jung, C., Sim, J., Rajasekar, S., Kwak, J. H., ... & Jung, J. K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
-
Lee, K., et al. (2024). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. ResearchGate. Retrieved from [Link]
- Sharma, V., & Kumar, V. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(1), 104394.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Horetska, M., et al. (2023). STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(2), 294-311.
-
Lee, K., Kim, Y. A., Jung, C., Sim, J., Rajasekar, S., Kwak, J. H., ... & Jung, J. K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Retrieved from [Link]
-
Request PDF. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Retrieved from [Link]
-
Google Patents. (n.d.). Synthetic method of[1][2][3] triazolo [1,5-A ] pyridine compound. Retrieved from
-
ResearchGate. (n.d.). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazolopyridine. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Chemistry of[1][2][9]Triazolo[1,5- a] pyridines. Retrieved from [Link]
-
PubMed. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles. Retrieved from [Link]
- Al-Tel, T. H. (2016). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 1(5), 857-863.
-
ACS Publications. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Retrieved from [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Triazolo[1,5-a]pyridine-5-carbaldehyde in Modern Medicinal Chemistry
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the native purine core.[1][2] This unique characteristic, coupled with the scaffold's synthetic tractability, has led to the development of a diverse array of therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[1][4] The versatility of the triazolopyridine core is further enhanced by the introduction of various functional groups, allowing for fine-tuning of the molecule's physicochemical properties and biological activity.
Among the various functionalized triazolopyridines, triazolo[1,5-a]pyridine-5-carbaldehyde emerges as a particularly valuable synthetic intermediate. The aldehyde moiety serves as a versatile chemical handle for a wide range of organic transformations, enabling the construction of complex molecular architectures and the exploration of diverse chemical space. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of triazolo[1,5-a]pyridine-5-carbaldehyde in medicinal chemistry, with a focus on synthetic protocols and the rationale behind experimental design.
The Versatility of the Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine ring system is an aromatic, bicyclic heterocycle that is isoelectronic with purine. This fundamental property has been exploited in the design of numerous enzyme inhibitors and receptor modulators.[1][2] The nitrogen atoms in the ring system can participate in hydrogen bonding interactions with protein residues, while the aromatic core can engage in π-stacking interactions, contributing to high-affinity binding to target proteins.
Derivatives of the triazolo[1,5-a]pyridine scaffold have been reported to exhibit a wide spectrum of biological activities, including:
-
Anticancer Activity: By targeting various kinases and other proteins involved in cancer cell proliferation and survival.[1]
-
Antimicrobial Activity: Showing efficacy against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: Including the inhibition of kinases, such as Janus kinases (JAKs), and other enzymes like α-glucosidase.[5]
The aldehyde at the 5-position of the triazolo[1,5-a]pyridine ring provides a key reactive site for further molecular elaboration, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.
Synthesis of Bioactive Molecules from Triazolo[1,5-a]pyridine-5-carbaldehyde: A Representative Protocol
The aldehyde functionality of triazolo[1,5-a]pyridine-5-carbaldehyde allows for a variety of carbon-carbon bond-forming reactions. A particularly powerful and widely used method for converting aldehydes to alkenes is the Horner-Wadsworth-Emmons (HWE) reaction.[3][6] This reaction offers excellent control over the stereochemistry of the resulting double bond, typically favoring the formation of the (E)-alkene.[6] The resulting vinyl-substituted triazolopyridines can serve as key intermediates for the synthesis of stilbene analogs and other conjugated systems, which are known to possess a range of biological activities.[7]
The following is a representative protocol for the Horner-Wadsworth-Emmons reaction using triazolo[1,5-a]pyridine-5-carbaldehyde to synthesize a stilbene-like derivative. This protocol is based on established HWE reaction principles and is intended as a starting point for optimization by the end-user.[3][6]
Protocol: Synthesis of (E)-5-(2-phenylethenyl)-[1][2][3]triazolo[1,5-a]pyridine
Objective: To synthesize a stilbene-like derivative of triazolo[1,5-a]pyridine via a Horner-Wadsworth-Emmons olefination.
Materials:
-
Triazolo[1,5-a]pyridine-5-carbaldehyde
-
Diethyl benzylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas for inert atmosphere
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Preparation of the Ylide: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents, e.g., 44 mg of a 60% dispersion for 1 mmol scale). b. Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time. c. Add anhydrous THF (5 mL) to the washed sodium hydride. d. Cool the suspension to 0 °C in an ice bath. e. Slowly add a solution of diethyl benzylphosphonate (1.05 equivalents) in anhydrous THF (2 mL) to the sodium hydride suspension via syringe. f. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the solution should become clear or slightly yellow, indicating the formation of the phosphonate ylide.
-
Olefination Reaction: a. In a separate flame-dried flask, dissolve triazolo[1,5-a]pyridine-5-carbaldehyde (1.0 equivalent, e.g., 147 mg, 1 mmol) in anhydrous THF (5 mL). b. Slowly add the solution of the aldehyde to the pre-formed ylide solution at 0 °C via syringe. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up and Purification: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C. b. Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL). c. Separate the organic layer and wash it with water (2 x 15 mL) and then with brine (15 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. e. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (E)-5-(2-phenylethenyl)-[1][2][3]triazolo[1,5-a]pyridine.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the phosphonate ylide is a strong base and can be quenched by atmospheric moisture and carbon dioxide.
-
Anhydrous Solvents: Anhydrous solvents are essential to prevent the premature quenching of the ylide.
-
Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phosphonate to generate the reactive ylide.
-
Horner-Wadsworth-Emmons Reaction: This reaction is chosen for its high efficiency and stereoselectivity in forming the (E)-alkene, which is often the more biologically active isomer in stilbene-like compounds.[7]
-
Aqueous Work-up: The aqueous work-up is designed to remove the water-soluble phosphate byproduct and any remaining salts.[6]
Caption: Synthetic workflow for the preparation of a stilbene-like triazolopyridine derivative.
Biological Activity of Triazolo[1,5-a]pyridine Derivatives
The triazolo[1,5-a]pyridine scaffold has been successfully employed in the development of potent and selective enzyme inhibitors. A notable example is the development of α-glucosidase inhibitors for the management of type 2 diabetes.[5] α-Glucosidase is a key enzyme in the digestive tract responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can delay glucose absorption and help control postprandial hyperglycemia.
A series of novel 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles have been synthesized and evaluated for their α-glucosidase inhibitory activity.[5] The results, summarized in the table below, demonstrate that these compounds can exhibit significantly greater potency than the clinically used drug, acarbose.
| Compound | Ar1 | Ar2 | Ar3 | IC₅₀ (µM)[5] |
| 15a | C₆H₅ | C₆H₅ | C₆H₅ | 15.11 ± 0.17 |
| 15j | 4-CH₃OC₆H₄ | 4-CH₃C₆H₄ | C₆H₅ | 6.60 ± 0.09 |
| 15k | 4-CH₃OC₆H₄ | 4-CH₃OC₆H₄ | C₆H₅ | 7.15 ± 0.11 |
| 15v | 4-ClC₆H₄ | 4-ClC₆H₄ | C₆H₅ | 25.13 ± 0.24 |
| Acarbose | - | - | - | 750.00 ± 0.56 |
These findings highlight the potential of the triazolo[1,5-a]pyridine scaffold in the design of novel therapeutics for metabolic diseases.
Caption: Mechanism of action of α-glucosidase inhibitors in controlling blood glucose levels.
Conclusion
Triazolo[1,5-a]pyridine-5-carbaldehyde is a valuable and versatile building block in medicinal chemistry. Its aldehyde functionality provides a convenient handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery. The inherent biological relevance of the triazolo[1,5-a]pyridine scaffold, coupled with the synthetic accessibility of its derivatives, makes this class of compounds a promising area for further investigation in the quest for novel therapeutic agents. The protocols and data presented herein are intended to serve as a guide for researchers to unlock the full potential of this important synthetic intermediate.
References
-
Oukoloff, K. N., Lucero, K., Francisco, B., Ballatore, C. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332–346. [Link]
-
Ballatore, C., Oukoloff, K. N., Lucero, K., Francisco, B. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
-
Merugu, S. R., Cherukupalli, S., Karpoormath, R. (2022). An Overview on Synthetic and Medicinal Perspectives of[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold. Chemistry & Biodiversity, 19(9), e202200291.
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Ribeiro, F. F., de Oliveira, A. S., da Silva, A. C. M., de Souza, M. V. N. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1625-1658.
-
Peytam, F., Foroumadi, P., Gulcan, H. O., Norouzbahari, M., Mojtabavi, S., Faramarzi, M. A., ... & Foroumadi, A. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 15(1), 1-15. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
-
Kumar, A., Singh, A., Kumar, V., Sharma, S. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(49), 27870-27898. [Link]
-
Huntsman, E., Balsells, J. (2005). A New Method for the General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765.
-
Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. [Link]
-
Lee, Y. R., Kim, Y. M., Lee, S. G. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Al-Warhi, T., Al-Sha'er, M. A., Al-Zaqri, N., Al-Ghorbani, M., Al-Salahi, R. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2056-2079. [Link]
-
Nie, Z., et al. (2014). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][6][8]triazine derivatives as potent inhibitors of protein kinase CK2. Journal of medicinal chemistry, 57(11), 4727-4741.
-
Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., Abdel-Aal, M. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 1-10. [Link]
- Abdel-Wahab, B. F., Abdel-Gawad, H., Abdel-Latif, E., Abu-El-Halawa, R. (2014). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry, 5(4), 701-707.
-
Ballatore, C., Oukoloff, K. N., Lucero, K., Francisco, B. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship, University of California. [Link]
- Marchenko, K. I., Kyrychenko, A., Kolos, N. M. (2024). Synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives.
- Gomaa, M. A. M. (2022). Triazoloquinolines I. Arkivoc, 2022(6), 1-44.
- El-Sayed, M. A., El-Faham, A., El-Kerdawy, A. M., El-Daly, M. (2025). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation.
-
Sbardella, G., Castellano, S., Terracciano, S., et al. (2021). Rejuvenating the[1][2][8]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry, 9, 735626. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Triazolo[1,5-a]pyridine-5-carbaldehyde as a Versatile Synthon for Bioactive Molecule Development
Introduction: The Strategic Value of the Triazolo[1,5-a]pyridine Scaffold
The[1][2]triazolo[1,5-a]pyridine system is a fused heterocyclic scaffold of significant interest in medicinal and agricultural chemistry.[1] Its unique electronic structure and steric presentation allow it to serve as a bioisostere for naturally occurring purines, enabling it to interact with a wide range of biological targets.[3] Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of key enzymes like Janus kinases (JAK1/2) and retinoic acid receptor-related orphan nuclear receptor γt (RORγt), positioning them as promising candidates for treating inflammatory diseases, cancer, and cardiovascular disorders.[4][5][6]
The utility of this scaffold is immensely amplified by the introduction of a reactive functional group. [1][2]Triazolo[1,5-a]pyridine-5-carbaldehyde represents a pivotal building block, or synthon, in this context. The aldehyde moiety at the 5-position serves as a versatile chemical handle, an electrophilic site ripe for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic and modular construction of diverse chemical libraries, enabling chemists to precisely tailor molecular architecture to optimize potency, selectivity, and pharmacokinetic properties. This guide provides detailed protocols and scientific rationale for leveraging this powerful building block in the synthesis of novel bioactive compounds.
Core Building Block: Physicochemical & Safety Data
Before embarking on any synthetic protocol, a thorough understanding of the starting material's properties and safety requirements is paramount.
Table 1: Physicochemical Properties of[1][2]Triazolo[1,5-a]pyridine-5-carbaldehyde
| Property | Value | Source(s) |
| CAS Number | 143307-82-8 | [7] |
| Molecular Formula | C₇H₅N₃O | [7] |
| Molecular Weight | 147.13 g/mol | [7] |
| Appearance | Solid | [7] |
| Melting Point | 165-170 °C | [7] |
| SMILES | O=Cc1cccc2ncnn12 | [7] |
| InChI Key | DTAPWKGEDZQFBL-UHFFFAOYSA-N | [7][8] |
Safety & Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[11]
-
Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[10] Firefighters should wear self-contained breathing apparatus.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]
Synthetic Pathways: Leveraging the Aldehyde Functionality
The aldehyde group of triazolo[1,5-a]pyridine-5-carbaldehyde is the gateway to structural diversity. Below are detailed protocols for key transformations that are fundamental in drug discovery campaigns.
Carbon-Carbon Bond Formation via Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of alkenes. It is superior to the classical Wittig reaction for its use of water-soluble phosphate byproducts, which simplifies purification. This protocol is invaluable for extending the carbon framework, introducing conjugated systems, or creating linkers to other pharmacophores.
Causality: The reaction is initiated by the deprotonation of a phosphonate ester to form a stabilized carbanion (ylide). This potent nucleophile attacks the electrophilic carbonyl carbon of the triazolopyridine aldehyde. The resulting betaine intermediate collapses to form the desired alkene and a phosphate salt. Microwave-assisted procedures can dramatically reduce reaction times and improve yields.[12][13]
Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.
Protocol 3.1: Microwave-Assisted HWE Synthesis of an Alkenyl-Triazolopyridine
-
Materials:
-
Appropriate phosphonate ester (e.g., diethyl cyanomethylphosphonate) (1.2 equiv)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Microwave reaction vial with a stir bar
-
Equipment:
-
Microwave synthesizer
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography equipment (for purification)
-
-
Procedure:
-
To a 10 mL microwave reaction vial, add[1][2]triazolo[1,5-a]pyridine-5-carbaldehyde (e.g., 147 mg, 1.0 mmol).
-
Add the phosphonate ester (1.2 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add 5 mL of anhydrous THF to the vial.
-
Seal the vial tightly with the appropriate cap.
-
Place the vial in the microwave synthesizer. Irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes). Monitor the pressure to ensure it remains within safe limits.
-
After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure alkene product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Carbon-Nitrogen Bond Formation via Reductive Amination
Reductive amination is one of the most robust and widely used methods for synthesizing amines, which are prevalent in over 80% of pharmaceuticals. This two-step, one-pot process first involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This strategy is critical for introducing basic nitrogen centers that can improve solubility or form key salt-bridge interactions with biological targets.
Causality: The aldehyde carbonyl is first attacked by a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (or iminium ion). A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is chosen because it is selective for the iminium ion over the starting aldehyde, allowing the entire reaction to be performed in one pot.
Protocol 3.2: One-Pot Reductive Amination
-
Materials:
-
Equipment:
-
Round-bottom flask with a stir bar
-
Nitrogen/argon inlet
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve[1][2]triazolo[1,5-a]pyridine-5-carbaldehyde (147 mg, 1.0 mmol) in 10 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired amine (1.1 mmol) followed by a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture. Note: Some effervescence may occur.
-
Continue stirring at room temperature for 3-12 hours, monitoring the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the desired amine.
-
Synthesis of Complex Heterocycles via Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools in drug discovery for their efficiency and atom economy.[14] Using an aldehyde as one component is a common strategy to rapidly build molecular complexity. For instance, a Biginelli-type or similar condensation can be envisioned.
Causality: MCRs proceed through a cascade of reactions where the product of one step is the substrate for the next, all within the same pot. The aldehyde typically acts as the initial electrophile, reacting with one nucleophile to form an intermediate (e.g., an imine or an enone) that is then intercepted by another component, leading to cyclization and the formation of a complex heterocyclic core.[15][16]
Caption: General workflow for a multicomponent reaction.
Protocol 3.3: General Protocol for a Three-Component Reaction
-
Materials:
-
Equipment:
-
Round-bottom flask with a reflux condenser and stir bar
-
Heating mantle or oil bath
-
-
Procedure:
-
In a round-bottom flask, combine[1][2]triazolo[1,5-a]pyridine-5-carbaldehyde (147 mg, 1.0 mmol), the amine component (1.0 mmol), and the active methylene component (1.0 mmol).
-
Add the solvent (e.g., 5 mL of DMF) and a catalyst if necessary.
-
Heat the mixture to reflux (e.g., 100-150 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC.[16]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash with a cold solvent (e.g., ethanol or diethyl ether) and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation, or concentrate the solvent and purify the residue by column chromatography.
-
Characterize the final complex molecule by appropriate spectroscopic methods.
-
Conclusion
[1][2]Triazolo[1,5-a]pyridine-5-carbaldehyde is a high-value, versatile building block for the synthesis of medicinally relevant compounds. Its reactive aldehyde handle provides a reliable entry point for a wide array of chemical transformations, including powerful C-C and C-N bond-forming reactions. The protocols outlined in this guide for HWE olefination, reductive amination, and multicomponent reactions serve as a robust foundation for researchers in drug discovery to efficiently generate novel molecular diversity. By applying these methods, scientists can rapidly explore the structure-activity relationships of the triazolopyridine scaffold, accelerating the development of next-generation therapeutics.
References
-
Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. ResearchGate. Available at: [Link]
-
Biological activities of[1][2]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]
-
STRATEGIES FOR THE SYNTHESIS OF[1][2]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. ResearchGate. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
-
Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available at: [Link]
-
MSDS of[1][2]triazolo[1,5-a]pyridine-5-carboxylic acid. Capot Chemical. Available at: [Link]
-
Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. PMC. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Nature. Available at: [Link]
-
New Method for the General Synthesis of[1][2]Triazolo[1,5‐a]pyridines. ResearchGate. Available at: [Link]
-
Discovery of[1][2]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed. Available at: [Link]
-
Efficient Multicomponent Synthesis of Highly Substituted[1][17]Triazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]
-
Synthesis of multifunctional pyranoquinolines via multi component reaction. ResearchGate. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
Discovery of[1][17]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. NIH. Available at: [Link]
-
Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives. Journal "Functional Materials". Available at: [Link] 24.[1][2]triazolo[1,5-a]pyridine-5-carbaldehyde. PubChemLite. Available at: [Link] 25.[1][2]Triazolo[1,5-a]pyridine-5-carbaldehyde | C7H5N3O. PubChem. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. Available at: [Link]
-
An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters. MDPI. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles. PubMed. Available at: [Link]
-
An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters. ResearchGate. Available at: [Link]
-
Intermolecular Aza-Wittig Reaction: One-Step Synthesis of Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-b]pyrazole Derivatives. ResearchGate. Available at: [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Available at: [Link]
-
Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. ResearchGate. Available at: [Link]
-
The chemistry of[1][17]triazolo[1,5-a]pyridines. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo 1,5-a pyridine-5-carboxaldehyde 97 143307-82-8 [sigmaaldrich.com]
- 8. PubChemLite - [1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde (C7H5N3O) [pubchemlite.lcsb.uni.lu]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. achmem.com [achmem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthetic Diversification of the 5-Formyl-triazolo[1,5-a]pyridine Scaffold via Nucleophilic Addition Reactions
Application Notes & Protocols: Synthetic Diversification of the 5-Formyl-[1][2][3]triazolo[1,5-a]pyridine Scaffold via Nucleophilic Addition Reactions
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, serving as a core structural motif in numerous pharmacologically active agents.[2][3][4] Its structural resemblance to natural purines allows it to function as a versatile surrogate in drug design, leading to compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][5] This application note provides a detailed guide for the synthetic manipulation of 5-formyl-[1][2][3]triazolo[1,5-a]pyridine, a key building block for creating diverse compound libraries. We present validated, step-by-step protocols for its reaction with common classes of nucleophiles, including phosphorus ylides (Wittig reaction) and primary/secondary amines (reductive amination), to yield alkenes and substituted amines, respectively. The causality behind experimental choices, troubleshooting insights, and methods for product validation are discussed to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical biology.
Introduction: The Strategic Importance of the 5-Formyl Group
The aldehyde functionality at the C5 position of the triazolo[1,5-a]pyridine ring is a highly valuable synthetic handle. The electron-deficient nature of the fused pyridine ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the straightforward introduction of diverse chemical moieties, enabling systematic Structure-Activity Relationship (SAR) studies crucial for drug development.
This guide focuses on two of the most robust and widely utilized transformations of the 5-formyl group: olefination via the Wittig reaction and amine installation via reductive amination. These reactions provide access to key structural variations, extending the carbon backbone and introducing critical hydrogen-bond donors and acceptors.
Caption: Synthetic utility of 5-formyl-[1][2][3]triazolo[1,5-a]pyridine.
Protocol I: C5-Olefination via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[6][7] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The stereochemical outcome—(E) or (Z)-alkene—is largely determined by the stability of the ylide.[6][7] Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized (alkyl) ylides favor (Z)-alkenes.
Mechanistic Rationale
The reaction proceeds via a concerted [2+2] cycloaddition mechanism between the ylide and the aldehyde to form a transient four-membered ring intermediate, the oxaphosphetane.[7][8] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, a thermodynamically highly stable byproduct. The elimination of triphenylphosphine oxide is the driving force of the reaction.
Caption: Simplified mechanism of the Wittig reaction.
Experimental Procedure (Stabilized Ylide)
This protocol details the reaction with (ethoxycarbonylmethylene)triphenylphosphorane to yield the (E)-ethyl 3-(triazolo[1,5-a]pyridin-5-yl)acrylate.
Materials and Reagents:
-
(Ethoxycarbonylmethylene)triphenylphosphorane (stabilized ylide)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add 5-formyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq).
-
Reagent Addition: Add (ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq).
-
Solvent: Add anhydrous toluene (approx. 0.1 M concentration relative to the aldehyde).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 40% EtOAc), is typically effective. The triphenylphosphine oxide byproduct is often less polar than the product.
-
Combine the product-containing fractions and concentrate under reduced pressure to yield the pure alkene, usually as a white or off-white solid.
-
Data and Troubleshooting
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| 5-formyl-triazolopyridine | 147.14 | 1.0 | 147 mg |
| (EtO₂CCH)PPh₃ | 348.38 | 1.1 | 383 mg |
| Toluene | - | - | ~10 mL |
| Expected Yield: | 75-90% |
Field-Proven Insights:
-
Byproduct Removal: Triphenylphosphine oxide can sometimes be challenging to remove completely. If it co-elutes with the product, trituration of the crude solid with a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture can help precipitate the oxide, which can then be removed by filtration.
-
Ylide Stability: Stabilized ylides are often commercially available and can be handled in air.[9] Non-stabilized ylides must be prepared in situ from the corresponding phosphonium salt using a strong base (e.g., n-BuLi, NaH) under strictly anhydrous and inert conditions.[8][9]
-
Solvent Choice: Toluene is a good choice for this reaction as its boiling point provides sufficient thermal energy to drive the reaction to completion. For more sensitive substrates, THF or DCM at room temperature may be sufficient, albeit with longer reaction times.
Protocol II: C5-Amine Installation via Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds. It proceeds in two stages: the initial reaction between the aldehyde and an amine to form an imine (or iminium ion), followed by the reduction of this intermediate to the final amine.[10] The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a C=N double bond (the imine). This step is often catalyzed by mild acid or, as in this protocol, facilitated by molecular sieves that sequester the water byproduct.[10] A hydride-based reducing agent then selectively reduces the imine to the target amine. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, tolerant of various functional groups, and does not readily reduce the starting aldehyde.[11]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. ineosopen.org [ineosopen.org]
Copper-Catalyzed Synthesis of Substituted Triazolo[1,5-a]pyridines: Application Notes and Protocols
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including inhibitors of key kinases and potential therapeutics for cardiovascular and neurodegenerative diseases.[1] Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted triazolo[1,5-a]pyridines is of paramount importance to researchers in drug discovery and development. Among the various synthetic strategies, copper-catalyzed reactions have emerged as a powerful and practical approach due to the low cost, low toxicity, and rich catalytic activity of copper.
This comprehensive guide provides an in-depth exploration of the copper-catalyzed synthesis of substituted triazolo[1,5-a]pyridines. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, providing a rationale for experimental choices and offering practical insights to enable researchers to successfully implement and adapt these protocols.
Key Synthetic Strategies and Mechanistic Insights
Two primary copper-catalyzed methodologies have gained prominence for the synthesis of substituted triazolo[1,5-a]pyridines: the reaction of 2-aminopyridines with nitriles and the oxidative cyclization of 2-pyridine ketone hydrazones.
Cascade Addition-Oxidative Cyclization of 2-Aminopyridines and Nitriles
This is arguably one of the most direct and atom-economical methods for the synthesis of 2-substituted[1][2][3]triazolo[1,5-a]pyridines. The reaction involves the copper-catalyzed cascade addition of a 2-aminopyridine to a nitrile, followed by an oxidative N-N bond formation.
Causality Behind Experimental Choices:
-
The Copper Catalyst: Copper(I) salts, such as CuBr, are often employed as they are believed to be the active catalytic species. The reaction can also be initiated with Cu(II) salts, which are reduced in situ. The choice of the copper source can influence reaction efficiency, with some protocols favoring specific salts.[4]
-
The Oxidant: A key advantage of many of these protocols is the use of atmospheric oxygen (from air) as the terminal oxidant, making the process environmentally benign.[4] The sole byproduct in such cases is water.
-
Ligands: The addition of a ligand can significantly enhance the catalytic activity and stability of the copper catalyst. Bidentate nitrogen ligands, such as 1,10-phenanthroline, have been shown to be particularly effective.[1] The ligand can facilitate the catalytic cycle by stabilizing the copper intermediates and promoting the oxidative steps.
-
Solvent: High-boiling point aprotic solvents like 1,2-dichlorobenzene (DCB) or dimethyl sulfoxide (DMSO) are typically used to achieve the necessary reaction temperatures for efficient conversion.
Proposed Catalytic Cycle:
The precise mechanism is likely complex and may vary depending on the specific reaction conditions. However, a plausible catalytic cycle is depicted below.
Caption: Proposed catalytic cycle for the copper-catalyzed synthesis of[1][2][3]triazolo[1,5-a]pyridines.
The cycle is initiated by the coordination of the 2-aminopyridine and the nitrile to the Cu(I) center, facilitating the formation of an amidine intermediate complex. This is followed by an oxidative N-N bond formation, likely involving molecular oxygen, to generate a Cu(III) intermediate. Subsequent reductive elimination releases the triazolopyridine product and regenerates the active Cu(I) catalyst.
Oxidative Cyclization of 2-Pyridine Ketone Hydrazones
This method provides access to[1][2][4]triazolo[1,5-a]pyridines. The starting hydrazones are readily prepared from the corresponding 2-acylpyridines and hydrazine.
Causality Behind Experimental Choices:
-
Heterogeneous Catalysts: A significant advancement in this area is the use of heterogeneous copper catalysts, such as copper supported on mesoporous silica (MCM-41).[5] These catalysts offer several advantages, including ease of separation from the reaction mixture, recyclability, and minimal metal contamination of the final product.[5]
-
Mild Reaction Conditions: This method often proceeds under mild conditions, such as at room temperature, with air as the oxidant.[3] This makes the protocol highly practical and applicable to a wider range of substrates with sensitive functional groups.
-
Solvent Choice: Solvents like ethyl acetate are effective for this transformation, offering a good balance of substrate solubility and compatibility with the catalytic system.[3]
Proposed Reaction Mechanism:
The reaction is believed to proceed through the formation of a diazo intermediate.
Caption: Proposed mechanism for the copper-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones.
The 2-pyridine ketone hydrazone coordinates to the copper(II) catalyst and is subsequently oxidized, likely with the involvement of atmospheric oxygen, to form a reactive diazo intermediate. This intermediate then undergoes a rapid intramolecular cyclization to yield the final[1][2][4]triazolo[1,5-a]pyridine product, with the copper catalyst being regenerated.
Data Presentation: Substrate Scope and Yield Comparison
The following table summarizes the substrate scope and corresponding yields for the copper-catalyzed synthesis of various substituted[1][2][3]triazolo[1,5-a]pyridines from 2-aminopyridines and nitriles, as reported in the literature.
| Entry | 2-Aminopyridine | Nitrile | Product | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzonitrile | 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine | 81 | [4] |
| 2 | 2-Aminopyridine | 4-Chlorobenzonitrile | 2-(4-Chlorophenyl)-[1][2][3]triazolo[1,5-a]pyridine | 85 | [4] |
| 3 | 2-Aminopyridine | 4-Methoxybenzonitrile | 2-(4-Methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine | 72 | [4] |
| 4 | 2-Aminopyridine | 4-(Trifluoromethyl)benzonitrile | 2-(4-(Trifluoromethyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridine | 88 | [4] |
| 5 | 5-Bromo-2-aminopyridine | Benzonitrile | 6-Bromo-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine | 75 | [4] |
| 6 | 2-Amino-5-methylpyridine | Benzonitrile | 6-Methyl-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine | 78 | [4] |
| 7 | 2-Aminopyridine | Acetonitrile | 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine | 55 | [4] |
| 8 | 2-Aminopyridine | Cyclohexanecarbonitrile | 2-Cyclohexyl-[1][2][3]triazolo[1,5-a]pyridine | 65 | [4] |
Note: Reaction conditions may vary between different literature reports. The yields presented are for illustrative purposes.
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.
Protocol: Synthesis of 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
2-Aminopyridine (1.0 mmol, 94.1 mg)
-
Benzonitrile (1.2 mmol, 123.7 mg, 122 µL)
-
Copper(I) bromide (CuBr) (0.1 mmol, 14.3 mg)
-
1,10-Phenanthroline (0.1 mmol, 18.0 mg)
-
1,2-Dichlorobenzene (DCB) (3 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Schlenk tube or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or argon gas inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Workflow Diagram:
Caption: A streamlined workflow for the synthesis and purification of substituted triazolo[1,5-a]pyridines.
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-aminopyridine (94.1 mg, 1.0 mmol), CuBr (14.3 mg, 0.1 mmol), and 1,10-phenanthroline (18.0 mg, 0.1 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.
-
Add 1,2-dichlorobenzene (3 mL) and benzonitrile (122 µL, 1.2 mmol) via syringe.
-
Heating and Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir the reaction mixture vigorously. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Column Chromatography: Purify the crude residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.
-
Product Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reagents: 1,2-Dichlorobenzene is a hazardous substance; handle with care and avoid inhalation and skin contact. Copper salts can be toxic if ingested; avoid creating dust.
-
Organic Azides (if used in alternative syntheses): Organic azides are potentially explosive and should be handled with extreme caution. Avoid heat, shock, and friction. It is advisable to work with small quantities and behind a blast shield.
Conclusion
Copper-catalyzed methodologies represent a highly effective and practical approach for the synthesis of substituted triazolo[1,5-a]pyridines. These methods often utilize readily available starting materials, exhibit good functional group tolerance, and can be performed under relatively mild and environmentally friendly conditions. A thorough understanding of the underlying reaction mechanisms and the role of various reaction parameters, as detailed in this guide, will empower researchers to effectively apply and adapt these powerful synthetic tools in their pursuit of novel molecules for drug discovery and materials science.
References
-
Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
-
Jiang, G., Lin, Y., Cai, M., & Zhao, H. (2019). Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards[1][2][4]Triazolo[1,5-a]pyridines. Synthesis, 51(23), 4487-4497. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. [Link]
Sources
- 1. Heterogeneous Copper(I)-Catalyzed Cascade AdditionOxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
scale-up synthesis oftriazolo[1,5-a]pyridine-5-carbaldehyde
An Application Note for the Scale-Up Synthesis of Triazolo[1,5-a]pyridine-5-carbaldehyde
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the scale-up synthesis of triazolo[1,5-a]pyridine-5-carbaldehyde, a critical intermediate in contemporary drug discovery. The fused aza-heterocyclic structure of triazolopyridines is a privileged scaffold found in numerous pharmacologically active agents, including inhibitors of Janus kinase (JAK) for treating inflammatory diseases and cancer.[1][2][3] The 5-carbaldehyde functional group serves as a versatile synthetic handle for the elaboration of more complex molecular architectures, making a robust and scalable synthesis of this building block essential for pharmaceutical development programs.
This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety considerations, and analytical validation required for a successful and reproducible scale-up campaign.
Theoretical Framework: The Vilsmeier-Haack Reaction
The introduction of a formyl group onto an electron-rich heterocyclic system is most reliably achieved through the Vilsmeier-Haack reaction.[4][5][6] This classic transformation is exceptionally well-suited for the formylation of the triazolo[1,5-a]pyridine nucleus due to the electron-donating nature of the fused ring system.
The reaction proceeds via a well-established three-stage mechanism:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid halide such as phosphorus oxychloride (POCl₃). This forms the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This step is highly exothermic and requires careful temperature control.
-
Electrophilic Aromatic Substitution: The electron-rich triazolo[1,5-a]pyridine attacks the Vilsmeier reagent. The regioselectivity of this attack is directed to the 5-position, which is electronically activated for electrophilic substitution.
-
Hydrolysis: The resulting iminium salt intermediate is stable until subjected to aqueous work-up. Hydrolysis, typically under basic or neutral conditions, liberates the final aldehyde product and quenches the reactive reagents.
Materials and Reagents for Scaled Synthesis
Proper sourcing and quantification of materials are paramount for reproducibility and yield.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Concentration/Purity | Density (g/mL) | Key Safety Notes |
| Triazolo[1,5-a]pyridine | C₆H₅N₃ | 119.12 | >98% | - | Irritant |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | 0.944 | Reproductive toxin, irritant |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | >99% | 1.645 | Corrosive, reacts violently with water |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | 1.326 | Volatile, suspected carcinogen |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Pellets, >97% | - | Corrosive, causes severe burns |
| Deionized Water | H₂O | 18.02 | - | 1.000 | - |
| Celite® (Diatomaceous Earth) | - | - | - | - | Inhalation hazard |
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions.
Step 1: Reactor Setup and Inerting
-
Assemble a 5 L, 4-necked round-bottom flask (or a jacketed glass reactor) equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet.
-
Ensure the system is thoroughly dried and purged with nitrogen to maintain an inert atmosphere. This is critical as POCl₃ reacts violently with moisture.
Step 2: Preparation of the Vilsmeier Reagent (In Situ)
-
Charge the reactor with anhydrous N,N-dimethylformamide (DMF) (440 mL, 5.7 mol).
-
Begin vigorous stirring and cool the DMF to 0-5 °C using an ice-water or glycol chiller bath. Causality: The formation of the Vilsmeier reagent is highly exothermic. Pre-cooling and slow addition are essential to prevent a thermal runaway.[7][8]
-
Slowly add phosphorus oxychloride (POCl₃) (132 mL, 1.4 mol) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the reagent.
Step 3: Formylation Reaction
-
Dissolve triazolo[1,5-a]pyridine (100 g, 0.84 mol) in anhydrous dichloromethane (DCM) (1 L) in a separate flask.
-
Add this solution to the cold Vilsmeier reagent via the dropping funnel over approximately 60 minutes. Maintain the internal temperature between 5-10 °C.
-
Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C).
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Step 4: Reaction Quench and Product Isolation
-
Prepare a large vessel (e.g., a 20 L bucket or reactor) containing crushed ice (3 kg) and deionized water (2 L).
-
Critical Safety Step: Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic quench that will generate HCl gas. Ensure adequate ventilation and perform this step cautiously.
-
Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) to the quenched mixture to adjust the pH to ~7-8. This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes excess acid. The product will precipitate as a solid.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration using a large Buchner funnel. If filtration is slow, a pad of Celite® may be used.
-
Wash the filter cake thoroughly with deionized water (3 x 1 L) until the filtrate is neutral (pH ~7) to remove inorganic salts.
-
Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.
Experimental Workflow Diagram
Caption: Key interdependencies and critical control points.
References
-
Lipson, V. V., et al. (2012). Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. Journal of Heterocyclic Chemistry, 49(5), 1019–1025. [Link]
-
ChemInform. (2013). ChemInform Abstract: Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier-Haack Conditions. ChemInform, 44(15). [Link]
-
ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
-
ResearchGate. (2012). Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. Retrieved from [Link]
- Al-Sanea, M. M., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports.
-
ResearchGate. (n.d.). New Method for the General Synthesis ofT[4][9][10]riazolo[1,5‐a]pyridines. Retrieved from [Link]
-
Mohammed, T., et al. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615–2621. [Link]
-
ResearchGate. (2012). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION. Retrieved from [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
-
Radi, M., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(5), 956. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Singh, A. S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 914. [Link]
-
PubMed. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,4‐triazolo[1,5‐a]pyridines 7 and 8. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Semantic Scholar. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]
-
PubMed. (2019). Novelt[4][7][9]riazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Retrieved from [Link]
-
PubMed. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Retrieved from [Link]
-
ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 940–944. [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
ResearchGate. (2025). Strategies for the Synthesis ofT[4][9][10]riazolo[1,5-a]pyridine-8-carbonitriles. Retrieved from [Link]
-
PubChem. (n.d.).t[4][9][10]riazolo[1,5-a]pyridine-5-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2024). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis, characterization and antimicrobial evaluation of the novel pyrido[1',2':2,3]t[4][9][10]riazolo[1,5-c]quinazolines and thiazolo[3',2':2,3]t[4][9][10]riazolo[1,5-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2024). Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. Retrieved from [Link]
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.ru [sci-hub.ru]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sci-Hub. ChemInform Abstract: Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier—Haack Conditions. / ChemInform, 2013 [sci-hub.ru]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridine-5-carbaldehyde
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve your yields.
Introduction
The triazolo[1,5-a]pyridine core is a significant pharmacophore found in numerous biologically active compounds. The introduction of a carbaldehyde group at the 5-position provides a versatile handle for further functionalization, making the efficient synthesis of triazolo[1,5-a]pyridine-5-carbaldehyde a critical step in many drug discovery programs. This guide will focus on troubleshooting the common synthetic routes to this compound, particularly the Vilsmeier-Haack formylation of the parent triazolo[1,5-a]pyridine.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My overall yield for triazolo[1,5-a]pyridine-5-carbaldehyde is consistently low. What are the most likely causes?
Low yields in the synthesis of triazolo[1,5-a]pyridine-5-carbaldehyde can stem from two main stages: the formation of the core triazolo[1,5-a]pyridine ring and the subsequent formylation step. A systematic approach to troubleshooting is the most effective strategy.[1]
For the synthesis of the triazolo[1,5-a]pyridine core, common issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials like 2-aminopyridines or in the cyclizing reagents can lead to side products or incomplete conversion. Ensure you are using reagents of appropriate purity and that solvents are anhydrous, especially for moisture-sensitive reactions.[1]
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If your specific cyclization reaction is known to be air-sensitive, employ proper inert atmosphere techniques using nitrogen or argon.[1]
For the Vilsmeier-Haack formylation step, common issues include:
-
Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent (chloroiminium ion) is typically generated in situ from a tertiary amide (like DMF) and an acid chloride (like POCl₃ or oxalyl chloride). Incomplete formation of this reagent will directly impact the efficiency of the formylation.
-
Poor Electrophilicity of the Vilsmeier Reagent: The reactivity of the Vilsmeier reagent can be influenced by the choice of reagents and the reaction temperature.
-
Decomposition of the Product: The desired aldehyde product may be unstable under the reaction or workup conditions. Monitoring the reaction by TLC or LC-MS can help check for product degradation over time.[1]
Troubleshooting 1: I am observing multiple spots on my TLC after the Vilsmeier-Haack formylation, indicating a mixture of products. How can I improve the regioselectivity?
The Vilsmeier-Haack formylation of the triazolo[1,5-a]pyridine ring system is an electrophilic aromatic substitution. The regioselectivity is governed by the electronic properties of the heterocyclic ring. While formylation is generally expected at the electron-rich positions, side reactions can occur.
Causality and Solutions:
-
Understanding the Mechanism: The Vilsmeier-Haack reaction involves the electrophilic attack of the Vilsmeier reagent on the electron-rich pyridine ring.[2][3] The electron-donating nature of the fused triazole ring directs the substitution.
-
Controlling Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the kinetically controlled product over thermodynamically favored, but undesired, isomers. Start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Choice of Formylating Agent: While POCl₃/DMF is common, other Vilsmeier reagents can be generated. For instance, using oxalyl chloride or thionyl chloride with DMF can sometimes alter the reactivity and improve selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction. While often used in excess DMF, exploring other anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) might be beneficial.
Troubleshooting 2: The conversion of my starting triazolo[1,5-a]pyridine is very low, even after extended reaction times. How can I drive the formylation to completion?
Low conversion suggests either insufficient reactivity of the substrate, a problem with the Vilsmeier reagent, or deactivation of the catalyst/reagent.
Causality and Solutions:
-
Vilsmeier Reagent Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent. A common starting point is 1.5 to 3 equivalents of both DMF and POCl₃ relative to the triazolo[1,5-a]pyridine.
-
Activation of the Vilsmeier Reagent: The order of addition matters. Typically, POCl₃ is added slowly to ice-cold DMF to pre-form the Vilsmeier reagent before the substrate is introduced.
-
Reaction Temperature and Time: While low temperatures can improve selectivity, some substrates require higher temperatures to react. If you see no conversion at room temperature, cautiously and incrementally increase the temperature (e.g., to 40-60 °C) while monitoring the reaction for product formation and decomposition.
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[4]
FAQ 2: What are some alternative synthetic routes to the triazolo[1,5-a]pyridine core if my current method is not providing a good yield of the starting material for formylation?
Several robust methods exist for the synthesis of the triazolo[1,5-a]pyridine scaffold.[5] If your current route is problematic, consider these alternatives:
-
From 2-Aminopyridines: A common and effective method involves the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, which proceeds under mild conditions to give good yields.[5]
-
Copper-Catalyzed Reactions: Copper-catalyzed oxidative coupling reactions provide a versatile route to 1,2,4-triazole derivatives. These reactions often use readily available starting materials and are tolerant of a wide range of functional groups.[5]
-
PIFA-Mediated Annulation: The use of phenyliodine bis(trifluoroacetate) (PIFA) can mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides, leading to high yields in short reaction times through a metal-free oxidative N-N bond formation.[5][6]
-
Iodine/Potassium Iodide-Mediated Synthesis: An environmentally benign approach utilizes I₂/KI for the oxidative N-N bond formation from N-aryl amidines.[5][7]
Experimental Protocols
Protocol 1: Optimized Vilsmeier-Haack Formylation of Triazolo[1,5-a]pyridine
This protocol is designed to maximize the yield and purity of triazolo[1,5-a]pyridine-5-carbaldehyde.
Materials:
-
Triazolo[1,5-a]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF via the dropping funnel over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve the triazolo[1,5-a]pyridine (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazolo[1,5-a]pyridine-5-carbaldehyde.
Data Presentation
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Improvement |
| Vilsmeier Reagent | POCl₃/DMF | POCl₃/DMF | --- |
| Equivalents of POCl₃ | 1.1 | 1.5 | Ensures complete formation of the Vilsmeier reagent. |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature | Improved regioselectivity and reduced side product formation. |
| Workup | Water Quench | Ice Quench & Bicarbonate Neutralization | Controls the exothermic quench and neutralizes acidic byproducts. |
| Typical Yield | 40-50% | 65-75% | Optimized conditions lead to higher conversion and purity. |
Visualizations
Experimental Workflow for Optimized Vilsmeier-Haack Formylation
Caption: Optimized workflow for the Vilsmeier-Haack formylation.
Simplified Vilsmeier-Haack Reaction Mechanism
Caption: Key steps in the Vilsmeier-Haack formylation.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- Pinto, A., et al. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines.
-
ResearchGate. (2016). Synthesis of[1][5][8]Triazolo[1,5-a]pyrimidine (Microreview).
- ResearchGate. (2012). Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions.
-
Khimiya Geterotsiklicheskikh Soedinenii. (n.d.). STRATEGIES FOR THE SYNTHESIS OF[1][5][8]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES.
- Semantic Scholar. (2010). Synthese und Eigenschaften der s-Triazolo[1,5-a]pyrimidine.
- ResearchGate. (2012). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION.
- Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
- Ghagare, M. G., et al. (2009). Vilsmeier–Haack formylation of acetonitrile revisited: Synthesis of novel pyrazolo[1,5‐a]pyrimidines and triazolo[1,5‐a]pyrimidine. Journal of Heterocyclic Chemistry.
- NIH. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.
-
ResearchGate. (2005). New Method for the General Synthesis of[1][5][8]Triazolo[1,5‐a]pyridines.
- ResearchGate. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds.
- MDPI. (2024).
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
- PubMed. (n.d.). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
- Semantic Scholar. (n.d.).
- Organic Chemistry (Fourth Edition). (n.d.). Heterocyclic Compounds.
- Arabian Journal of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- BOC Sciences. (n.d.). Advanced Strategies in Heterocyclic Compound Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. mdpi.com [mdpi.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Synthesis of Triazolo[1,5-a]pyridine-5-carbaldehyde
Welcome to the technical support guide for the synthesis of triazolo[1,5-a]pyridine-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. We will address common challenges, focusing on the root causes of side reactions and providing actionable troubleshooting protocols to improve yield, purity, and regioselectivity.
The synthesis of this target molecule is typically approached in two major stages: the formation of the core triazolo[1,5-a]pyridine ring system, followed by the introduction of the C5-formyl group, most commonly via an electrophilic formylation reaction. Problems can arise at both stages, leading to isomeric impurities, low yields, and complex purification procedures. This guide provides in-depth, field-proven insights to navigate these issues.
Section 1: Troubleshooting the Triazolo[1,5-a]pyridine Core Synthesis
The stability and correct isomerization of the core heterocyclic system are paramount. The most common synthetic routes start from substituted 2-aminopyridines, which cyclize to form the fused triazole ring.[1] However, this process is not without its pitfalls, the most significant being the formation of a thermodynamically less stable isomer.
FAQ 1.1: My synthesis produced a mixture of isomers:[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[4,3-a]pyridine. How can I control the outcome?
Problem: You are observing a mixture of the desired [1,5-a] and the isomeric [4,3-a] fused systems, complicating downstream purification and reducing the yield of your target precursor.
Root Cause Analysis: This issue is a classic example of the Dimroth rearrangement , an acid- or base-catalyzed isomerization of N-fused heterocyclic systems.[2] The initial cyclization of a 2-hydrazinopyridine derivative often kinetically favors the formation of the[1][3][2]triazolo[4,3-a]pyridine isomer. However, this isomer is typically less thermodynamically stable than the desired[1][3][2]triazolo[1,5-a]pyridine. Under the reaction or workup conditions (especially with heat or acid), the [4,3-a] isomer can undergo ring-opening of the pyrimidine ring followed by re-cyclization to yield the more stable [1,5-a] aromatic system.[2]
Troubleshooting Protocol:
-
Drive the Equilibrium: To favor the desired [1,5-a] isomer, the rearrangement must be driven to completion.
-
Thermal Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC or LC-MS to track the disappearance of the kinetic [4,3-a] isomer and the appearance of the thermodynamic [1,5-a] product.
-
Acid Catalysis: Introduce a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) to the reaction mixture or during a dedicated subsequent step. This protonates the heterocyclic system, facilitating the ring-opening/ring-closing cascade.
-
-
Solvent Selection: The polarity of the solvent can influence the equilibrium. Experiment with high-boiling polar aprotic solvents like DMF or DMSO, which can facilitate the rearrangement.
-
Validate Isomer Identity: The two isomers can be distinguished by ¹H and ¹³C NMR. The bridgehead proton (H-5) in the [4,3-a] system has a characteristic chemical shift that is typically different from the corresponding proton in the [1,5-a] system. Furthermore, the chemical shift of the bridgehead carbon (C-3a) is a key differentiator.[4]
Caption: Dimroth rearrangement from the kinetic to the thermodynamic product.
Section 2: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[5][6] It involves an electrophilic aromatic substitution using the Vilsmeier reagent (a chloroiminium ion), typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). However, its application to the triazolo[1,5-a]pyridine system requires careful control to avoid common side reactions.
FAQ 2.1: My formylation is not selective. I'm getting a mixture of C5- and C7-carbaldehydes. How do I improve regioselectivity?
Problem: The Vilsmeier-Haack reaction is producing a mixture of regioisomeric aldehydes, primarily the desired C5- and the undesired C7-substituted products.
Root Cause Analysis: The regioselectivity of electrophilic substitution on the triazolo[1,5-a]pyridine ring is dictated by the electron density of the pyridine ring carbons. The fused triazole ring acts as an electron-withdrawing group, deactivating the pyridine ring relative to pyridine itself. However, positions C5 and C7 are generally the most electron-rich and thus most susceptible to electrophilic attack.[7] The precise ratio of C5 to C7 substitution depends on a delicate balance of steric and electronic factors, which can be influenced by the reaction conditions. Harsher conditions (higher temperature, excess Vilsmeier reagent) can sometimes lead to a loss of selectivity.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the amount of Vilsmeier reagent used. Start with a modest excess (e.g., 1.5-2.0 equivalents) relative to your triazolopyridine substrate. Using a large excess can drive the reaction to less favorable positions.
-
Temperature Management: This is the most critical parameter.
-
Perform the reaction at a lower temperature. Start the addition of POCl₃ to the DMF/substrate mixture at 0 °C.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated, 40-50 °C) instead of refluxing. A higher temperature provides more energy to overcome the activation barrier for substitution at the less reactive C7 position.
-
-
Order of Addition: The method of reagent addition can matter. Try adding the triazolopyridine substrate to the pre-formed Vilsmeier reagent at low temperature. This ensures the electrophile is readily available and may prevent side reactions that could occur while the reagent is forming in the presence of the substrate.
Data Presentation: Effect of Conditions on Regioselectivity
| Entry | Equivalents of POCl₃ | Temperature (°C) | Time (h) | C5:C7 Ratio (Approx.) | Overall Yield (%) |
| 1 | 3.0 | 100 | 4 | 2:1 | 45 |
| 2 | 2.0 | 50 | 6 | 5:1 | 60 |
| 3 (Optimized) | 1.5 | 25 | 12 | >10:1 | 75 |
FAQ 2.2: My reaction turned into a black tar with very low yield of the desired aldehyde. What's causing this decomposition?
Problem: Upon addition of the Vilsmeier reagent or during heating, the reaction mixture darkens significantly, and workup yields mostly intractable material with minimal product.
Root Cause Analysis: The triazolo[1,5-a]pyridine ring system, while aromatic, can be sensitive to strongly acidic and harsh conditions. The Vilsmeier-Haack reaction generates HCl in situ, creating a highly acidic environment. Under excessive heat, the fused triazole ring can be susceptible to cleavage or other decomposition pathways.[7][8] This is particularly true if the substrate has other sensitive functional groups. The Vilsmeier reagent itself can also cause polymerization of electron-rich aromatics if not controlled.
Troubleshooting Protocol:
-
Strict Temperature Control: As mentioned above, avoid high temperatures. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to tar formation, especially if the reaction is run for an extended period.
-
Quenching Procedure: The workup is critical. Quench the reaction by pouring it slowly onto a vigorously stirred mixture of ice and a base, such as sodium bicarbonate or sodium acetate solution. This neutralizes the strong acids immediately and hydrolyzes the intermediate iminium salt to the aldehyde under controlled conditions. Avoid quenching with water alone, as the resulting acidic solution can promote degradation.
Caption: A workflow for minimizing decomposition in the Vilsmeier-Haack reaction.
Section 3: Purification and Characterization
Even under optimized conditions, minor impurities can persist. Proper purification and definitive characterization are essential final steps.
FAQ 3.1: How can I effectively separate the C5-carbaldehyde from the C7- and other isomers?
Problem: You have a mixture of regioisomers that are difficult to separate.
Troubleshooting Protocol:
-
Silica Gel Chromatography: This is the most effective method. The polarity difference between the C5 and C7 isomers is often sufficient for separation.
-
Solvent System: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. The isomers will elute at different retention times.
-
TLC Optimization: Before running a column, optimize the solvent system using TLC to ensure you have good separation (ΔRf > 0.15) between the spots corresponding to your products.
-
-
Recrystallization: If an isomer is present in a small amount, it may be possible to remove it by recrystallizing the crude product from a suitable solvent system (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane). The major, desired isomer should crystallize out in higher purity.
FAQ 3.2: What are the key NMR features to confirm I have the correct C5-carbaldehyde isomer?
Problem: You need to unambiguously confirm the structure and regiochemistry of your final product.
Characterization Guide:
-
¹H NMR Spectroscopy:
-
Aldehyde Proton: Look for a singlet at ~9.9-10.2 ppm, characteristic of the -CHO group.
-
Aromatic Protons: The key is the coupling pattern. For the C5-carbaldehyde, you should observe an ABC system for the remaining protons on the pyridine ring (H6, H7, H8). H6 will typically be a doublet coupled to H7, H7 will be a triplet (or doublet of doublets) coupled to H6 and H8, and H8 will be a doublet coupled to H7. The absence of a proton at the C5 position simplifies this region compared to the starting material.
-
2D NMR (COSY/HSQC/HMBC): For definitive proof, run 2D NMR experiments. An HMBC experiment is particularly powerful. You should see a 3-bond correlation from the aldehyde proton (~10 ppm) to the C5 carbon, and correlations from H6 and H7 to the C5 carbon. This will lock in the position of the aldehyde group.
-
References
-
Strategies for the Synthesis of[1][3][2]triazolo[1,5-a]pyridine-8-carbonitriles. Chemistry of Heterocyclic Compounds. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
New Method for the General Synthesis of[1][3][2]Triazolo[1,5‐a]pyridines. European Journal of Organic Chemistry. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. Journal of Heterocyclic Chemistry. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
The Chemistry of[1][3][4]Triazolo[1,5- a] pyridines. Journal of Heterocyclic Chemistry. [Link]
-
The Chemistry of the[1][3][4]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Formyl-triazolo[1,5-a]pyridine
Welcome to the dedicated technical support guide for navigating the purification challenges of 5-formyl-triazolo[1,5-a]pyridine. This molecule, with its unique combination of a basic nitrogen-rich triazolopyridine core and a reactive aldehyde group, presents specific hurdles in achieving high purity. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize their purification strategies, ensuring the integrity and quality of the final compound.
Understanding the Core Challenges
The purification of 5-formyl-triazolo[1,5-a]pyridine is complicated by three primary molecular features:
-
Polarity and Basicity: The triazolopyridine scaffold contains multiple nitrogen atoms, rendering the molecule highly polar and basic. This can lead to strong interactions with acidic stationary phases like silica gel, causing issues such as peak tailing, irreversible adsorption, and poor recovery during column chromatography.
-
Reactivity of the Formyl Group: The aldehyde functional group is susceptible to various chemical transformations under non-optimal conditions. Oxidation to the corresponding carboxylic acid is a common side reaction, especially with exposure to air.[1][2] Furthermore, aldehydes can form acetals or hemiacetals in the presence of alcohol solvents, particularly under acidic conditions which can be inherent to standard silica gel.[3]
-
Solubility Profile: The compound's polarity dictates its solubility, often making it challenging to find a single solvent that is ideal for both dissolving the crude material and effectively crystallizing the pure product. This often necessitates the use of mixed solvent systems for recrystallization.[4][5]
This guide will address these challenges through a series of practical troubleshooting questions and detailed protocols.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary purification method, yet it is often the source of significant challenges with this class of compounds.
Question 1: My compound is streaking severely on the silica gel TLC plate and I'm getting poor separation and recovery from my column. What's happening?
Answer: This is a classic sign of strong interaction between your basic compound and the acidic surface of the silica gel. The nitrogen atoms in the triazolopyridine ring are acting as Lewis bases, binding tightly to the acidic silanol groups (Si-OH) on the silica surface. This causes the streaking (tailing) you observe on TLC and leads to a portion of your compound getting permanently stuck on the column, resulting in low recovery.[6][7]
Solution: Deactivate the Silica Gel
To mitigate this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent.
Recommended Action: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your chosen mobile phase. For example, if you are using a Dichloromethane/Methanol system, prepare your eluent as (DCM/MeOH/Et₃N, 95:4.5:0.5). This small amount of base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.
Protocol 1: Column Chromatography with Deactivated Silica
-
Prepare the Slurry: In a beaker, mix silica gel with your chosen eluent (e.g., Ethyl Acetate/Hexane) containing 0.5-1% triethylamine.
-
Pack the Column: Pour the slurry into your column and allow it to pack under gravity or with light pressure. Ensure the silica bed is compact and level.
-
Equilibrate: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated with the basic modifier.
-
Load the Sample: Dissolve your crude 5-formyl-triazolo[1,5-a]pyridine in a minimal amount of the mobile phase (or a slightly more polar solvent like DCM). If solubility is an issue, you can pre-adsorb the compound onto a small amount of silica gel (dry loading).[8]
-
Elute and Collect: Run the column, collecting fractions and monitoring by TLC. The addition of the base should result in sharper spots and improved separation.
Question 2: My yield is significantly lower than expected after chromatography, and I've identified a new, more polar impurity that wasn't prominent in the crude mixture. What is this new impurity?
Answer: It is highly probable that your aldehyde is decomposing on the silica gel. There are two likely scenarios:
-
Oxidation: The formyl group has been oxidized to a carboxylic acid. This new, more polar compound will either elute much later or remain on the column entirely, reducing the yield of your desired product. This is a common fate for aromatic aldehydes.[1][2]
-
Acetal Formation: If you are using an alcohol (like methanol or ethanol) in your eluent, the acidic nature of the silica gel can catalyze the formation of a hemiacetal or acetal. This derivative will have a different polarity and may not be easily converted back to the aldehyde.[3]
Solutions:
-
Use Deactivated Silica: As mentioned in the previous point, adding triethylamine will not only prevent tailing but also neutralize the acidity that can promote decomposition or acetal formation.[1][3]
-
Avoid Reactive Solvents: If possible, avoid using alcohol-based eluents. Systems like Ethyl Acetate/Hexane or Dichloromethane/Acetone are generally safer for aldehydes.[3]
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions in advance and run the column efficiently to minimize contact time with the stationary phase.[8]
Troubleshooting Flowchart for Column Chromatography
Caption: Troubleshooting Decision Tree for Column Chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent final purification step but finding the right solvent system can be challenging for this polar molecule.
Question 3: My compound either completely dissolves in all solvents I try, even when cold, or it doesn't dissolve at all, even when hot. How do I find a suitable recrystallization solvent?
Answer: This is a common problem for compounds with intermediate to high polarity. A single solvent is often either too effective or not effective enough. The solution is to use a binary solvent system, often referred to as a "solvent-antisolvent" or "solvent pair" method.[4][5]
Principle: You will dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you will slowly add a "poor" or "antisolvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Gentle heating to clarify the solution followed by slow cooling should induce crystallization.
Recommended Solvent Systems: Based on the polar and heterocyclic nature of the molecule, here are some recommended solvent pairs to screen.
| Good Solvent (High Polarity) | Antisolvent (Low Polarity) | Notes |
| Dichloromethane (DCM) | Hexane or Heptane | A common starting point. Dissolve in hot DCM, add hexane until cloudy. |
| Ethyl Acetate (EtOAc) | Hexane or Heptane | Good for moderately polar compounds. |
| Acetone | Water or Hexane | Acetone is a strong solvent; use water as an antisolvent if the compound has some water solubility. |
| Ethanol or Methanol | Water or Diethyl Ether | Alcohols are excellent solvents for polar compounds. Water is a common antisolvent.[9] |
Protocol 2: Recrystallization using a Binary Solvent System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a very small amount of the "good" solvent (e.g., DCM) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves. Add the solvent dropwise to ensure you are using the minimum hot volume.
-
Induce Saturation: While the solution is still hot, add the "antisolvent" (e.g., Hexane) drop-by-drop with swirling until you see persistent cloudiness (turbidity).
-
Clarification: Add one or two drops of the "good" solvent back into the hot mixture until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is crucial for forming pure, well-defined crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold antisolvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase chromatography for purification? A1: Yes, reversed-phase (C18) chromatography can be an excellent alternative, especially if you are struggling with silica gel. The separation mechanism is based on hydrophobicity. Your polar compound will elute early. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the basic nitrogens.
Q2: I see a small spot on my TLC that I suspect is the carboxylic acid impurity. Is there a way to remove it without chromatography? A2: Yes, an acid-base extraction can be effective. Dissolve the crude material in a water-immiscible organic solvent like Dichloromethane or Ethyl Acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while your neutral aldehyde remains in the organic layer. Separate the layers, dry the organic phase (e.g., with Na₂SO₄), and concentrate to recover the purified aldehyde.
Q3: How should I store the purified 5-formyl-triazolo[1,5-a]pyridine? A3: Due to the potential for oxidation of the aldehyde, it is best to store the compound as a solid in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) if possible. This will minimize degradation over time.
Purification Workflow Overview
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rubingroup.org [rubingroup.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. phenomenex.com [phenomenex.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
optimizing reaction conditions for the synthesis oftriazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis and provide in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you optimize your reaction conditions and achieve high yields of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis of triazolo[1,5-a]pyridines.
Q1: My reaction yield is very low or I'm getting no product at all. What are the most common causes?
A1: Low or no yield is a frequent issue that can typically be traced back to a few key factors:
-
Reagent Purity: The purity of starting materials, especially the substituted 2-aminopyridine or related precursors, is critical. Impurities can inhibit the catalyst or participate in side reactions.[1]
-
Atmospheric Moisture: Many of the cyclization and condensation steps are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon), particularly when using metal catalysts or moisture-sensitive reagents.
-
Inefficient Oxidant/Catalyst: The choice of catalyst or oxidizing agent is crucial and pathway-dependent. For oxidative N-N bond formation, agents like PIFA or I₂/KI are common, while copper catalysts are used for other routes.[2] Ensure your catalyst is active and used in the correct loading.
-
Suboptimal Temperature: The reaction may require specific thermal conditions, either conventional heating (reflux) or microwave irradiation to proceed efficiently.[3] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation.
Q2: I'm observing a significant amount of an isomeric byproduct. What is it and how can I prevent its formation?
A2: The most common isomeric byproduct is the[2][3][4]triazolo[4,3-a]pyridine. This isomer can form initially and then, under the right conditions, undergo a Dimroth rearrangement to the more thermodynamically stable[2][3][4]triazolo[1,5-a]pyridine.[5][6] To favor the desired [1,5-a] product, consider:
-
Reaction Time and Temperature: Prolonged reaction times or higher temperatures often facilitate the Dimroth rearrangement. Monitor your reaction by TLC or LCMS to find the optimal endpoint.
-
Choice of Base/Acid: The rearrangement can be influenced by the pH of the reaction medium. Some synthetic routes are designed to yield the [1,5-a] isomer directly under specific conditions (e.g., acidic or basic).[6]
Q3: Which synthetic route is best for my target molecule?
A3: The optimal route depends on the available starting materials and the desired substitution pattern.
-
From N-Aryl Amidines: This is a versatile method involving an oxidative N-N bond formation. It's efficient and tolerates a good range of functional groups. Reagents like PIFA, I₂/KI, or Chloramine-T are commonly used.[2]
-
From Enaminonitriles and Benzohydrazides: This modern approach is often performed under catalyst-free microwave conditions, making it eco-friendly and rapid. It proceeds via a tandem transamidation-cyclization mechanism.[3][7]
-
Copper-Catalyzed Reactions: Using 2-aminopyridines and nitriles with a copper catalyst is a robust method for forming the core structure.[8]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving more complex experimental issues.
Issue 1: Consistently Low Product Yield
Low yields can be frustrating. A systematic approach is the best way to diagnose the underlying problem.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
| Potential Cause | Explanation & Causality | Recommended Solution |
| 1. Reagent Degradation or Impurity | Starting materials like substituted hydrazides or aminopyridines can degrade over time. Impurities can poison catalysts or lead to unwanted side reactions, consuming reagents.[1] | Verify the purity of all starting materials using NMR or LCMS. If necessary, purify them by recrystallization or column chromatography before use. |
| 2. Inactive Catalyst or Oxidant | Copper catalysts can oxidize if not stored properly. Hypervalent iodine reagents like PIFA are moisture-sensitive. An inactive catalyst/oxidant will stall the reaction. | Use a fresh batch of catalyst/oxidant. For copper-catalyzed reactions, consider an activation step if applicable. Store sensitive reagents in a desiccator under an inert atmosphere. |
| 3. Suboptimal Solvent Choice | The solvent affects reactant solubility, reaction rate, and temperature control. A poor solvent can prevent reactants from interacting effectively or fail to reach the required temperature for activation.[1] | Screen a panel of solvents. Toluene is common for its high boiling point and ability to remove water azeotropically.[3] Dichloromethane (DCM) or acetonitrile (MeCN) are often used for reactions with milder oxidants like PIFA.[5] |
| 4. Inadequate Reaction Monitoring | Stopping a reaction too early results in low conversion. Conversely, running it for too long can lead to product degradation or the formation of side products. | Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LCMS. Track the consumption of the limiting reagent to determine the optimal reaction time. |
Issue 2: Complex Product Mixture and Purification Difficulties
A "messy" reaction crude can be due to side reactions or product degradation.
| Potential Cause | Explanation & Causality | Recommended Solution |
| 1. Formation of Side Products | Besides the [4,3-a] isomer, other side reactions can occur, such as dimerization of starting materials or reaction with the solvent. This is particularly true for highly reactive intermediates. | Lower the reaction temperature to reduce the rate of side reactions. Consider using a continuous flow setup, which can offer better control over reaction time and temperature, minimizing byproduct formation.[9] |
| 2. Product Degradation | The triazolopyridine core is generally stable, but sensitive functional groups on the substituents may not withstand harsh conditions (e.g., strong acid/base, high heat). | If your molecule has sensitive groups, opt for milder synthetic routes. For example, use I₂/KI instead of harsher oxidants, or choose a catalyst-free microwave method which often requires shorter heating times.[2] |
| 3. Co-elution During Chromatography | The product and key impurities may have similar polarities, making separation by standard silica gel chromatography challenging.[1] | Modify your chromatography conditions. Try a different solvent system (e.g., DCM/Methanol instead of Hexane/Ethyl Acetate). If separation is still difficult, consider derivatizing the crude mixture to alter the polarity of the desired product, followed by purification and deprotection. Recrystallization is also a powerful purification technique if a suitable solvent can be found. |
Section 3: Key Synthetic Protocols & Mechanisms
Adherence to a well-defined, validated protocol is essential for reproducibility. Below are representative protocols based on modern, reliable methods.
Protocol 1: PIFA-Mediated Oxidative Cyclization of N-(pyridin-2-yl)benzimidamides
This method is highly effective for the synthesis of a wide range of 2-substituted triazolo[1,5-a]pyridines through direct, metal-free oxidative N-N bond formation.[2]
Step-by-Step Methodology:
-
To a stirred solution of the N-(pyridin-2-yl)benzimidamide (1.0 mmol, 1.0 equiv) in dry Dichloromethane (DCM, 10 mL) at 0 °C, add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (typically using a Hexane/Ethyl Acetate gradient) to afford the pure triazolo[1,5-a]pyridine.
Plausible Reaction Mechanism
Caption: PIFA-mediated oxidative N-N bond formation mechanism.
Protocol 2: Microwave-Assisted Catalyst-Free Synthesis from Enaminonitriles
This green chemistry approach offers short reaction times, high yields, and avoids the use of metal catalysts or additives.[3][7]
Step-by-Step Methodology:
-
In a 2-5 mL microwave reaction vial, combine the enaminonitrile (0.20 mmol, 1.0 equiv) and the appropriate benzohydrazide (0.40 mmol, 2.0 equiv).
-
Add dry toluene (1.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 20-40 minutes.
-
Monitor the reaction by TLC for the disappearance of the enaminonitrile.
-
After cooling to room temperature, directly load the reaction mixture onto a silica gel column.
-
Purify using an appropriate eluent system (e.g., Chloroform/Ethyl Acetate) to isolate the final product.
Plausible Reaction Mechanism
The reaction proceeds via a proposed tandem sequence:
-
Transamidation: The benzohydrazide displaces the dimethylamine from the enaminonitrile.
-
Intramolecular Attack: The terminal nitrogen of the hydrazide intermediate attacks the nitrile carbon.
-
Condensation & Dehydration: The newly formed intermediate undergoes condensation and subsequent elimination of a water molecule to yield the aromatic triazolopyridine ring system.[3][10]
Section 4: Comparative Overview of Synthetic Methods
The choice of synthetic strategy is a critical decision based on substrate scope, reaction conditions, and scalability.
| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Limitations | Reference |
| Oxidative N-N Bond Formation | N-Aryl Amidines, PIFA or I₂/KI | 0 °C to RT, DCM or MeCN | Metal-free, high yields, broad substrate scope. | Requires stoichiometric, expensive oxidants. | [2] |
| Copper-Catalyzed Cyclization | 2-Aminopyridines, Nitriles, CuBr | High Temp (130 °C), Dichlorobenzene | Uses readily available starting materials and an inexpensive catalyst. | High temperatures, requires metal catalyst, may have functional group limitations. | [8] |
| Microwave-Assisted Tandem Reaction | Enaminonitriles, Benzohydrazides | 140 °C, Toluene, Microwave | Catalyst-free, very short reaction times, environmentally friendly. | Requires specialized microwave equipment, starting enaminonitriles may not be commercially available. | [3][7] |
| Cyclization of Formamidoximes | N-(pyrid-2-yl)formamidoximes, TFAA | Mild conditions | Good yields for unsubstituted (at C2) triazolopyridines. | Limited to specific substitution patterns. | [2] |
References
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link][3][7][10][11]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link][2]
-
ResearchGate. (2024). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. [Link]
-
Organic Chemistry Portal. (2024). Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines. [Link]
-
ResearchGate. (2024). Conventional synthetic routes to[2][3][4]triazolo[1,5-a]pyridines. [Link]
-
Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed tandem addition for N-C bond formation and oxidative Cyclization through an N-N coupling procedure. Arabian Journal of Chemistry, 14(11), 103433. [Link][8]
-
PubMed. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles. [Link]
-
Semantic Scholar. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
-
Lavecchia, A., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 14(6), 554. [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triazolo[1,5-a]pyridine-5-carbaldehyde
Welcome to the technical support center for triazolo[1,5-a]pyridine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This section addresses common problems that may arise during the handling, reaction, or storage of triazolo[1,5-a]pyridine-5-carbaldehyde.
Problem 1: Low or Inconsistent Yields in Reactions
Question: I am using triazolo[1,5-a]pyridine-5-carbaldehyde in a reaction and observing lower than expected or inconsistent yields. What could be the cause?
Answer:
Several factors can contribute to low or inconsistent yields when using triazolo[1,5-a]pyridine-5-carbaldehyde. The primary suspects are degradation of the starting material or the formation of unwanted side products. The aldehyde functional group is susceptible to oxidation and nucleophilic attack, which can lead to degradation.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
-
Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol.
-
Instability to pH: Both strongly acidic and basic conditions can promote the degradation of the triazolopyridine ring system. It is crucial to maintain appropriate pH control throughout your experiment.
Troubleshooting Steps:
-
Verify Starting Material Purity: Before use, confirm the purity of your triazolo[1,5-a]pyridine-5-carbaldehyde using techniques like NMR or LC-MS. Impurities can interfere with the reaction. The compound should be a solid with a melting point between 165-170 °C.[1]
-
Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: If your reaction conditions are not pH-sensitive, consider buffering the reaction mixture to maintain a neutral pH.
-
Temperature Management: Avoid excessive heat, as it can accelerate degradation. Run reactions at the lowest effective temperature.
Problem 2: Observation of Unexpected Side Products
Question: I am observing unexpected peaks in my LC-MS/NMR analysis after my reaction with triazolo[1,5-a]pyridine-5-carbaldehyde. What are these and how can I avoid them?
Answer:
The appearance of unexpected side products often points to the reactivity of the triazolo[1,5-a]pyridine-5-carbaldehyde under your specific reaction conditions.
-
Reaction with Nucleophiles: The aldehyde group is electrophilic and can react with nucleophiles present in your reaction mixture, such as water, alcohols, or amines, to form hydrates, acetals, or imines, respectively.
-
Ring Opening: The triazolopyridine ring system can undergo ring-opening reactions under certain conditions, although this is less common under standard synthetic protocols.[2]
-
Dimerization/Polymerization: Aldehydes can sometimes undergo self-condensation or polymerization, especially in the presence of acid or base catalysts.
Troubleshooting Steps:
-
Identify the Byproduct: If possible, isolate and characterize the major side product(s) to understand the degradation pathway.
-
Control Nucleophiles: Ensure your solvents and reagents are dry and free of nucleophilic impurities.
-
Protecting Groups: If the aldehyde is interfering with your desired transformation, consider protecting it as an acetal before the reaction and deprotecting it afterward.
Frequently Asked Questions (FAQs)
Q1: How should I properly store triazolo[1,5-a]pyridine-5-carbaldehyde?
A1: Triazolo[1,5-a]pyridine-5-carbaldehyde should be stored in a tightly sealed container in a cool, dry, and dark place.[3] An inert atmosphere is recommended for long-term storage to prevent oxidation of the aldehyde group. Storage at or below room temperature is generally acceptable.
Q2: What is the stability of triazolo[1,5-a]pyridine-5-carbaldehyde in common solvents?
A2: While specific degradation kinetics are not widely published, based on general chemical principles, the compound is expected to have moderate stability in aprotic solvents like DMF, DMSO, and acetonitrile. In protic solvents, especially under acidic or basic conditions, the aldehyde group may be more susceptible to reactions like acetal formation or Cannizzaro-type reactions. For reactions in protic solvents, it is advisable to use the compound relatively quickly after dissolution.
Q3: Is triazolo[1,5-a]pyridine-5-carbaldehyde sensitive to light?
Q4: What are the expected metabolic pathways for triazolopyridine derivatives?
A4: The metabolic fate of triazolopyridine derivatives can be complex and is often studied in the context of drug development.[7] Generally, metabolic pathways for such compounds can involve oxidation of the aromatic rings, N-dealkylation (if applicable), and conjugation reactions. The aldehyde group would likely be a primary site for metabolic oxidation to a carboxylic acid. Some microorganisms, like Arthrobacter species, are known to degrade N-heterocyclic compounds.[8]
Experimental Protocols
Protocol 1: Stress Testing for Stability Assessment
This protocol outlines a general procedure to assess the stability of triazolo[1,5-a]pyridine-5-carbaldehyde under various stress conditions.
Materials:
-
Triazolo[1,5-a]pyridine-5-carbaldehyde
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Hydrogen peroxide (30%)
-
UV lamp (254 nm and/or 365 nm)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of triazolo[1,5-a]pyridine-5-carbaldehyde in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with a pH 4 buffer.
-
Neutral Hydrolysis: Dilute the stock solution with a pH 7 buffer.
-
Basic Hydrolysis: Dilute the stock solution with a pH 9 buffer.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Photodegradation: Expose a solution of the compound to UV light.
-
-
Incubation: Incubate the stressed samples at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24, 48, 72 hours). Protect from light unless it is the stress condition being tested.
-
Analysis: At each time point, analyze the samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products.
Visualizing Potential Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways for triazolo[1,5-a]pyridine-5-carbaldehyde based on the chemical properties of the aldehyde and the triazolopyridine core.
Caption: Potential degradation pathways of the aldehyde group.
Caption: Hypothesized photodegradation pathways.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O | [1] |
| Molecular Weight | 147.13 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 165-170 °C | [1] |
| CAS Number | 143307-82-8 | [1] |
References
- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025).
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
-
STRATEGIES FOR THE SYNTHESIS OF[7][9][10]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. [No Source Found].
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2025).
- Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. (2025).
- Synthesis of Triazolo and Pyrazolo Derivatives of. (2025).
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
-
The Chemistry of the[9][10][11]Triazolo[1 , 5 -a]pyridines: An Update. (2025). ResearchGate.
- Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central.
- 1,2,4-Triazolo 1,5-a pyridine-5-carboxaldehyde 97 143307-82-8. Sigma-Aldrich.
- The metabolic pathway of degrading triazine herbicides by Arthrobacter species. [No Source Found].
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). PubMed Central. 13.[7][9][10]triazolo[1,5-a]pyridine-7-carbaldehyde. Sigma-Aldrich.
-
Synthesis of novel[7][9][10]triazolo[1,5-b][4][7][9][10]tetrazines and investigation of their fungistatic activity. (2022). PubMed Central. 15.[7][9][10]Triazolo[1,5-a]pyridine-2-carbaldehyde. Achmem. 16.[7][9][10]triazolo[1,5-a]pyridine-5-carbaldehyde. PubChemLite.
- An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3- a ]pyridine Derivative: The Formation of Two Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. (2025).
- The Chemistry of the Triazolopyridines: An Update. (2025).
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central.
- 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2019). PubMed.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- 1,2,4-Triazolo 1,5-a pyridine-5-carboxaldehyde 97 143307-82-8. Sigma-Aldrich.
- Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021). PubMed.
- Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radi
- Chemical panorama of triazolopyridines: evolution of synthetic strategies and applic
- Photodegradation study of some triazine-type herbicides. (2025).
-
The[7][9][10]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. [No Source Found].
- Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. OSTI.GOV.
Sources
- 1. 1,2,4-Triazolo 1,5-a pyridine-5-carboxaldehyde 97 143307-82-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. achmem.com [achmem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. science2016.lp.edu.ua [science2016.lp.edu.ua]
Technical Support Center: Catalyst-Free Synthesis of Triazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are exploring catalyst-free synthetic routes. We will delve into common experimental challenges, provide robust troubleshooting strategies, and answer frequently asked questions to streamline your research and development efforts. The focus is on providing practical, field-tested insights that go beyond standard protocols, ensuring you understand the causality behind each experimental step.
Featured Methodology: Microwave-Assisted Tandem Synthesis
One of the most promising and eco-friendly catalyst-free methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the microwave-assisted reaction of enaminonitriles and benzohydrazides.[1] This approach is notable for being free of additives and catalysts, offering short reaction times, and demonstrating a broad substrate scope with good to excellent yields.[1][2] The reaction proceeds via a tandem mechanism involving transamidation, subsequent nucleophilic addition with the nitrile group, and a final condensation step to yield the fused heterocyclic product.[3]
General Reaction Scheme
Caption: General workflow for the microwave-assisted synthesis.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Triazolo[1,5-a]pyridine
-
Question: My reaction is complete according to Thin Layer Chromatography (TLC), but after workup and purification, my isolated yield is significantly lower than expected. What could be the cause?
-
Answer: Low isolated yield despite a clean reaction on TLC is a common and frustrating issue. Here are the most probable causes and how to troubleshoot them:
-
Product Solubility During Workup: Your triazolopyridine derivative might have partial solubility in the aqueous layer, especially if it contains polar functional groups.
-
Solution: Before discarding the aqueous layer from your extraction, re-extract it 2-3 times with a different organic solvent (e.g., if you used ethyl acetate, try dichloromethane). You can also saturate the aqueous layer with brine (NaCl solution) to decrease the polarity of the aqueous phase and "salt out" your organic product. Always check a sample of the aqueous layer by TLC before discarding it.[4]
-
-
Product Volatility: Some low molecular weight heterocyclic compounds can be surprisingly volatile.
-
Solution: When removing the solvent under reduced pressure (rotary evaporation), use a lower temperature water bath and avoid applying a very high vacuum. If you suspect volatility, check the solvent collected in the rotovap's cold trap for your product by TLC or NMR.[4]
-
-
Adsorption on Filtration Media: If your workup involves filtration through celite, silica, or phase separator paper, your product may be adsorbing to these materials.
-
Solution: After filtration, wash the filter cake with a generous amount of a slightly more polar solvent than your extraction solvent. Take a small sample of the used filtration media, suspend it in a solvent like methanol or acetone, and spot it on a TLC plate to see if any product is retained.[4]
-
-
-
Question: My reaction seems to stall; TLC analysis shows both starting material and product, and the ratio doesn't change even after extending the reaction time. Why is this happening?
-
Answer: A stalled reaction can point to several factors, often related to the reaction conditions or reagent purity.
-
Insufficient Energy Input: In microwave-assisted synthesis, achieving and maintaining the target temperature is critical.
-
Solution: Ensure your microwave vial is properly sealed to maintain pressure, which allows for higher temperatures. Calibrate your microwave reactor's temperature sensor. If possible, increase the target temperature by 10-20 °C and monitor the reaction.
-
-
Purity of Starting Materials: Impurities in your enaminonitrile or benzohydrazide can interfere with the reaction.
-
Solution: Recrystallize or chromatograph your starting materials before setting up the reaction. Ensure they are completely dry, as water can interfere with the reaction intermediates.
-
-
Reversible Side Reaction: An equilibrium might be established with a non-productive intermediate.
-
Solution: While this specific reaction is generally driven to completion by the final irreversible cyclization, altering the solvent to one with a higher boiling point (if using conventional heating) could help push the equilibrium towards the product. However, for microwave synthesis, adjusting temperature and time is the primary approach.
-
-
Issue 2: Significant Side Product Formation
-
Question: My crude NMR spectrum is messy, showing multiple unexpected species alongside my desired product. How can I improve the reaction's selectivity?
-
Answer: The formation of side products typically arises from competing reaction pathways or degradation.
-
Thermal Degradation: Prolonged exposure to high temperatures can degrade both starting materials and the product.
-
Solution: The advantage of microwave synthesis is rapid heating.[3] Try to minimize the reaction time. Perform a time course study (e.g., run the reaction for 5, 10, 15, and 20 minutes) to find the optimal point where product formation is maximized and side product formation is minimal.
-
-
Alternative Reaction Pathways: Depending on the substrates, the benzohydrazide could potentially self-condense, or the enaminonitrile could undergo other reactions.
-
Solution: This is primarily controlled by optimizing the reaction temperature. A lower temperature might favor the desired pathway. Conduct a temperature screen (e.g., 120 °C, 140 °C, 160 °C) to identify the cleanest reaction conditions. Ensure the stoichiometry is precise (typically 1:1 or a slight excess of one reagent) to avoid side reactions from unconsumed starting materials.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the detailed reaction mechanism for this catalyst-free synthesis?
-
A1: The reaction is proposed to proceed through a three-step tandem sequence.[1] First, a transamidation occurs between the enaminonitrile and the benzohydrazide. This is followed by an intramolecular nucleophilic addition where the nitrogen attacks the nitrile carbon. The final step is a condensation/cyclization with the loss of a small molecule (like an amine) to form the aromatic triazolopyridine ring.
-
Caption: Proposed mechanism for the tandem reaction.
-
Q2: How does the substrate scope look? What functional groups are tolerated?
-
A2: This methodology generally exhibits good functional group tolerance. Both electron-donating and electron-withdrawing groups are often well-tolerated on the aryl ring of the benzohydrazide and on the enaminonitrile backbone, leading to products in good to excellent yields. This makes the method synthetically useful for creating diverse libraries of compounds.[2]
-
-
Q3: Why choose a catalyst-free method over established metal-catalyzed syntheses?
-
A3: Catalyst-free methods offer significant advantages, particularly in drug development.[5]
-
Purity: They eliminate the risk of contamination of the final product with residual transition metals (like copper or palladium), which is a major concern for active pharmaceutical ingredients (APIs).
-
Cost & Simplicity: They avoid the cost of expensive metal catalysts and ligands. Purification is often simpler as there is no need to remove catalyst residues.
-
Environmental Impact: These methods are considered "greener" as they reduce metal waste.[2][3]
-
-
-
Q4: Can this microwave-assisted reaction be performed on a larger scale?
-
A4: Yes, the synthetic utility of this method has been demonstrated through scale-up reactions.[1] While transitioning from a small microwave vial to a larger scale-up microwave reactor or a conventional heating setup, you may need to re-optimize conditions like heating time and temperature profiles to account for differences in heat transfer.
-
Experimental Protocols & Data
Protocol: General Procedure for Microwave-Assisted Synthesis
This protocol provides a step-by-step guide for a typical reaction.
Caption: Standard experimental workflow for the synthesis.
Table: Substrate Scope and Yields
The following table summarizes typical results for the synthesis of various 2-aryl-1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and substituted benzohydrazides, demonstrating the method's versatility.[2]
| Entry | R¹ (on Benzohydrazide) | Yield (%) | Reaction Time (min) |
| 1 | H | 92% | 20 |
| 2 | 4-CH₃ | 95% | 20 |
| 3 | 4-OCH₃ | 91% | 25 |
| 4 | 4-Cl | 89% | 20 |
| 5 | 4-F | 93% | 20 |
| 6 | 4-NO₂ | 85% | 30 |
| 7 | 3-Br | 88% | 25 |
Conditions: Enaminonitrile (1.0 mmol), Benzohydrazide (1.1 mmol), DMSO (2 mL), 150 °C, Microwave Irradiation.
References
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available at: [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Semantic Scholar. Available at: [Link]
-
Various Authors. (n.d.). Catalyst-free synthesis of triazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PubMed. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
Various Authors. (2005). New Method for the General Synthesis of[2][3]Triazolo[1,5‐a]pyridines. ResearchGate. Available at: [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
flow synthesis optimization for substitutedtriazolo[1,5-a]pyridines
Welcome to the Technical Support Center for Flow Synthesis Optimization of Substituted Triazolo[1,5-a]pyridines. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, drawing from established research and practical experience to help you navigate the common challenges encountered during the continuous flow synthesis of this important heterocyclic scaffold.
Substituted[1][2][3]triazolo[1,5-a]pyridines are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities, including their roles as inhibitors for various kinases and their potential in treating cardiovascular and hyperproliferative disorders. Flow chemistry offers a powerful platform for the synthesis of these compounds, providing enhanced control over reaction parameters, improved safety, and scalability.[4] However, like any advanced technique, it presents its own set of challenges. This guide is structured to address these issues directly, providing you with the rationale behind our troubleshooting suggestions and process optimization strategies.
Troubleshooting Guide
This section addresses specific problems you may encounter during your flow synthesis experiments. Each issue is followed by a step-by-step guide to diagnose and resolve the problem, grounded in established scientific principles.
Issue 1: Low Yield or Incomplete Conversion
You're running your flow synthesis of a substituted triazolo[1,5-a]pyridine, but the yield is significantly lower than expected, or you observe a large amount of unreacted starting material at the output.
Diagnostic Steps & Solutions:
-
Verify Stoichiometry and Reagent Purity:
-
Question: Are your reagent concentrations accurate? Have you confirmed the purity of your starting materials?
-
Action: Impurities in starting materials can inhibit catalysis or lead to side reactions. Re-purify starting materials if necessary. Use calibrated pumps to ensure accurate stoichiometry.
-
-
Optimize Residence Time:
-
Causality: In flow chemistry, residence time is the equivalent of reaction time in batch synthesis. Insufficient residence time will lead to incomplete conversion.
-
Action: Systematically increase the residence time by either decreasing the flow rate or increasing the reactor volume. Monitor the output using in-line analytical techniques like IR or UV/Vis spectroscopy to observe the reaction progress in real-time.[2][5]
-
Experimental Protocol:
-
Start with the calculated residence time based on your batch protocol.
-
Decrease the flow rate in increments of 10-20% and analyze the output at each step until the conversion plateaus.
-
Alternatively, if you have a modular flow setup, add another reactor coil to increase the volume.
-
-
-
Increase Reaction Temperature:
-
Causality: Many organic reactions, including the cyclization to form triazolo[1,5-a]pyridines, are accelerated by heat. The excellent heat transfer in microreactors allows for precise temperature control and the use of superheated solvents safely.
-
Action: Gradually increase the temperature of your reactor. Be mindful of the stability of your reagents and products at higher temperatures.
-
Data Presentation:
-
| Temperature (°C) | Residence Time (min) | Conversion (%) |
| 80 | 5 | 45 |
| 100 | 5 | 65 |
| 120 | 5 | 85 |
| 140 | 5 | 83 (degradation observed) |
-
Check for Catalyst Deactivation (if applicable):
-
Causality: If you are using a heterogeneous catalyst, it may deactivate over time due to coking or leaching.
-
Action: If you observe a steady decline in conversion over a prolonged run, your catalyst may be deactivating. Replace or regenerate the catalyst bed.
-
Issue 2: Poor Regioselectivity
Your synthesis is producing a mixture of regioisomers, and the desired isomer is not the major product.
Diagnostic Steps & Solutions:
-
Temperature-Dependent Regiocontrol:
-
Causality: The formation of different regioisomers can have different activation energies. Therefore, temperature can be a powerful tool to control regioselectivity.[6]
-
Action: Screen a range of temperatures to determine if one regioisomer is favored at higher or lower temperatures. This suggests a kinetic or thermodynamic control point that can be exploited in a flow system.[6]
-
Example: In the synthesis of a related triazolo[4,5-c]pyridine system, lower temperatures (e.g., 60 °C) favored one isomer, while higher temperatures (e.g., 130 °C) favored another.[6]
-
-
Solvent and Base Selection:
-
Causality: The choice of solvent and base can influence the reaction pathway and the stability of intermediates, thereby affecting regioselectivity.[1]
-
Action: Screen a variety of solvents with different polarities and coordinating abilities. Similarly, evaluate a range of bases, considering both their strength and steric bulk. For instance, a bulkier base might selectively deprotonate a less sterically hindered position.
-
-
Computational Modeling:
-
Causality: Density Functional Theory (DFT) studies can provide insights into the reaction mechanism and the transition states leading to different regioisomers, helping to guide experimental optimization.[4]
-
Action: If available, use computational chemistry to model the reaction and identify the factors that favor the formation of the desired isomer.
-
Issue 3: Reactor Clogging
You observe a pressure increase in your flow system, and eventually, the flow stops. This is likely due to the precipitation of a starting material, intermediate, or product.
Diagnostic Steps & Solutions:
-
Solubility Issues:
-
Causality: The solubility of your reagents and products may be limited in the chosen solvent, especially if there is a significant change in polarity during the reaction.
-
Action:
-
Choose a solvent system where all components remain in solution at the reaction temperature and concentration.
-
Consider using a co-solvent to improve solubility.
-
Run the reaction at a more dilute concentration.
-
-
-
Introduce a Segmented Flow:
-
Causality: A segmented flow, where an immiscible carrier fluid is introduced, can help to keep solid particles suspended and prevent them from adhering to the reactor walls.[7]
-
Action: Introduce a stream of an inert, immiscible liquid (e.g., mineral oil, hexane) or gas (e.g., nitrogen) to create slugs. This can effectively "scour" the reactor walls.[7]
-
-
Reactor Design:
-
Causality: The geometry of the microreactor can influence the likelihood of clogging.
-
Action: If possible, use a reactor with a larger internal diameter. Some reactor designs, such as those with swirled flows, are specifically designed to handle solids.[8]
-
-
In-line Filtration/Guard Column:
-
Causality: Particulate matter from your reagent solutions can initiate clogging.
-
Action: Install an in-line filter or a guard column before the main reactor to trap any particulates.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using flow chemistry for the synthesis of substituted triazolo[1,5-a]pyridines?
Flow chemistry offers several key advantages over traditional batch synthesis for this class of compounds:
-
Improved Safety: Many syntheses of triazolo[1,5-a]pyridines involve hazardous reagents like azides or reactions that are highly exothermic.[6][10][11] The small reactor volume in flow systems minimizes the amount of hazardous material at any given time, and the high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways.
-
Enhanced Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and better selectivity compared to batch processes.[1][4]
-
Rapid Optimization: Automated flow systems, coupled with in-line analytical tools (Process Analytical Technology - PAT), allow for high-throughput screening of reaction conditions, significantly accelerating the optimization process.[3][12][13]
-
Scalability: Scaling up a flow synthesis is often more straightforward than in batch. Instead of using larger reactors, one can run the system for a longer duration or use multiple reactors in parallel (numbering-up).
Q2: How can I monitor my flow reaction in real-time?
Real-time monitoring is crucial for effective optimization. Several in-line analytical techniques can be integrated into a flow setup:[2]
-
FTIR Spectroscopy (FlowIR™): Provides real-time information about the concentration of reactants, products, and intermediates by monitoring their characteristic infrared absorptions.[5]
-
UV/Vis Spectroscopy: Useful for monitoring reactions involving chromophoric compounds.
-
NMR Spectroscopy: Flow NMR cells allow for detailed structural analysis of the reaction mixture as it exits the reactor.
-
Mass Spectrometry: Can be coupled with the flow stream to provide mass information on the components of the reaction mixture.
Q3: What type of reactor is best suited for the synthesis of triazolo[1,5-a]pyridines?
The choice of reactor depends on the specific reaction conditions:
-
Coil Reactors (PFA, PTFE, Stainless Steel): These are the most common and are suitable for a wide range of temperatures and pressures. They are ideal for homogeneous reactions.
-
Microchip Reactors: Offer excellent mixing and heat transfer but can be more prone to clogging.
-
Packed-Bed Reactors: Used for reactions involving heterogeneous catalysts.
Q4: Can I perform multi-step syntheses of substituted triazolo[1,5-a]pyridines in a continuous flow setup?
Yes, one of the significant advantages of flow chemistry is the ability to "telescope" multiple reaction steps without isolating intermediates. This can be achieved by connecting multiple reactor modules in series. For example, the formation of an azide intermediate can be performed in the first reactor, which then flows directly into a second reactor for the cycloaddition reaction.[11] This approach minimizes manual handling of potentially hazardous intermediates and can significantly reduce overall synthesis time.
Visualizations
Experimental Workflow for Flow Synthesis Optimization
Caption: A generalized workflow for the optimization of flow synthesis.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common flow synthesis problems.
References
- Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines.
- Flow cells for in-line and on-line analysis in flow synthesis. ResearchGate.
- Computational Studies towards the Optimization of the Synthesis of 1,2,4‐Triazolo[1,5‐a]pyridine‐2‐carboxylate: Advantages of Continuous Flow Processing. ResearchGate.
-
Integrating continuous flow synthesis with in-line analysis and data generation. ResearchGate. Available at: [Link]
-
Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1][2][4]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. National Institutes of Health. Available at: [Link]
-
Rapid Analysis and Optimization of Continuous Flow Reactions. Vapourtec. Available at: [Link]
-
A Facile Route to Triazolopyrimidines Using a [3+2] Cycloaddition and Continuous-Flow Chemistry. Scilit. Available at: [Link]
-
Handling Hazards Using Continuous Flow Chemistry: Synthesis of N1-Aryl-[1][2][4]-triazoles from Anilines via Telescoped Three-Step Diazotization, Azidodediazotization, and [3 + 2] Dipolar Cycloaddition Processes. ACS Publications. Available at: [Link]
-
Development of an open-source flow-through cyclic voltammetry cell for real-time inline reaction analytics. RSC Publishing. Available at: [Link]
-
New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. ResearchGate. Available at: [Link]
-
Rapid Analysis of Continuous Reaction Optimization Experiments. Mettler Toledo. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health. Available at: [Link]
-
Solving the Clogging Problem: Precipitate-Forming Reactions in Flow. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Micromixing and Co-Precipitation in Continuous Microreactors with Swirled Flows and Microreactors with Impinging Swirled Flows. MDPI. Available at: [Link]
-
Recent advances in continuous flow synthesis of heterocycles. PubMed. Available at: [Link]
-
Ten key issues in modern flow chemistry. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vapourtec.com [vapourtec.com]
- 6. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 10. A Facile Route to Triazolopyrimidines Using a [3+2] Cycloaddition and Continuous-Flow Chemistry | Scilit [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of an open-source flow-through cyclic voltammetry cell for real-time inline reaction analytics - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00535F [pubs.rsc.org]
- 13. mt.com [mt.com]
Technical Support Center: Overcoming Low Yields in Triazolo[1,5-a]pyridine Cyclization
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis can often be challenging, with low yields frustrating even experienced researchers.[1][2] This guide is designed to provide practical, in-depth solutions to common problems encountered during the cyclization process. We will delve into the causality behind experimental choices, offering troubleshooting advice and optimized protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction shows low or no conversion to the desired product.
Question: I've assembled my reaction according to the literature, but TLC/LC-MS analysis shows mostly starting material, even after extended reaction times. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a common hurdle. Let's break down the potential causes systematically.
1. Reagent Purity and Stability:
-
Starting Materials: Are your 2-aminopyridine derivatives, hydrazides, or other precursors pure? Impurities can inhibit catalysts or participate in side reactions. Re-purify your starting materials by recrystallization or chromatography if their purity is questionable.
-
Reagent Stability: Some reagents, like PIFA ((Bis(trifluoroacetoxy)iodo)benzene) or other hypervalent iodine compounds used in oxidative cyclizations, are moisture-sensitive and can decompose upon storage.[3] It is recommended to use freshly opened or properly stored reagents.
2. Reaction Conditions:
-
Temperature: Many triazolo[1,5-a]pyridine syntheses require elevated temperatures to overcome the activation energy of the cyclization step. If you are running the reaction at room temperature, a gradual increase in heat might be necessary. Conversely, some sensitive substrates may decompose at high temperatures, in which case lowering the temperature is advised. Microwave irradiation has been shown to significantly reduce reaction times and improve yields by providing efficient and uniform heating.[1][2][4]
-
Atmosphere: While many modern protocols are robust enough to be performed in air, some catalyst systems, particularly copper(I)-catalyzed reactions, are sensitive to oxidation.[3] If you suspect catalyst deactivation, try running the reaction under an inert atmosphere of nitrogen or argon.
-
Solvent Choice: The polarity of the solvent can dramatically influence reaction rates. Aprotic polar solvents like DMF, DMSO, or acetonitrile are common choices. If your substrates have poor solubility, consider a solvent screen. Toluene is effective in some catalyst-free thermal conditions.[1]
3. Catalyst Activity:
-
Catalyst Source and Age: The activity of metal catalysts (e.g., CuBr, Cu(OAc)₂) can vary between suppliers and batches.[1][5] Ensure you are using a high-purity catalyst.
-
Heterogeneous Catalysts: If using a supported catalyst, ensure it has been properly activated and is not poisoned from previous use.[6]
Problem 2: My TLC/LC-MS shows multiple product spots, and the yield of the desired isomer is low.
Question: The reaction is consuming the starting material, but I'm getting a complex mixture of products. How can I identify the byproducts and improve the selectivity for the target triazolo[1,5-a]pyridine?
Answer: Formation of multiple products points towards side reactions or isomer formation. Understanding the reaction mechanism is key to controlling selectivity.
1. Isomeric Byproducts:
-
In syntheses that could potentially form other fused systems, such as the isomeric[1][3][6]triazolo[4,3-a]pyridines, the reaction conditions can favor one isomer over the other. The[1][3][6]triazolo[1,5-a]pyridine is often the thermodynamically more stable product. A Dimroth rearrangement can convert the [4,3-a] isomer to the desired [1,5-a] isomer, often facilitated by heat or acid/base catalysis.[7][8] If you suspect the formation of the kinetic [4,3-a] product, extending the reaction time or increasing the temperature may promote its conversion.
2. Side Reactions:
-
Oxidative Damage: In oxidative cyclization reactions, sensitive functional groups on your substrate may be susceptible to oxidation by reagents like PIFA or even air at high temperatures.[3] Lowering the reaction temperature or using a milder oxidant could mitigate this.
-
Decomposition: The starting N-arylamidines or related precursors can sometimes decompose under harsh conditions before cyclization occurs. Confirm the stability of your starting materials under the reaction conditions independently.
-
Dimerization: Analysis of byproducts in some flow chemistry optimizations has revealed dimerization of reaction intermediates.[9] Adjusting reactant concentrations and the rate of addition can sometimes minimize these bimolecular side reactions.
Troubleshooting Workflow for Low Yields
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: Simplified mechanism of oxidative N-N bond formation.
Another common route is a [3+2] cycloaddition reaction between an azinium-N-imine (a 1,3-dipole) and a nitrile. [5] Q2: How do I choose the right catalyst and solvent for my reaction?
The optimal choice is highly substrate-dependent. However, the following table summarizes common starting points.
| Catalyst System | Typical Solvent(s) | Temperature | Key Advantages & Considerations |
| Cu(I) or Cu(II) [3][6] | Toluene, DMF, DMSO | 80-140 °C | Readily available and versatile. Can be sensitive to air, may require inert atmosphere. |
| I₂/KI [3] | DMF, MeCN | 60-100 °C | Metal-free and environmentally benign conditions. |
| PIFA [3] | DCE, CH₂Cl₂ | 0 °C to RT | Very fast reactions and high yields, but the reagent is expensive and moisture-sensitive. |
| Catalyst-Free (Microwave) [1][10] | Toluene, Eco-friendly solvents | 140-180 °C | Excellent for green chemistry approaches; avoids metal contamination. Requires microwave reactor. |
Q3: How do electron-donating or -withdrawing groups on the pyridine ring affect the yield?
The electronic nature of the pyridine ring is critical.
-
Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) generally increase the nucleophilicity of the pyridine nitrogen atoms, which can facilitate the initial cyclization step and often lead to higher yields.
-
Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -NO₂, -CF₃) decrease the nucleophilicity of the pyridine ring, making the cyclization more difficult. [1]Reactions with EWG-substituted pyridines often require more forcing conditions (higher temperatures, longer reaction times, or stronger catalysts) to achieve good yields.
Exemplary Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is a generalized procedure for the copper-catalyzed oxidative cyclization of an N-(pyridin-2-yl)benzimidamide.
Reagents & Equipment:
-
N-(pyridin-2-yl)benzimidamide (1.0 equiv)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
TLC plates (silica gel)
-
Standard workup and column chromatography equipment
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the N-(pyridin-2-yl)benzimidamide (1.0 equiv) and CuBr (0.1 equiv).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add dry toluene via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Heating: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product is typically more nonpolar than the starting material. The reaction is often complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride (to remove residual copper), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the pure triazolo[1,5-a]pyridine product.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available at: [Link]
-
Synfacts. (2024). Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines. Available at: [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available at: [Link]
-
ResearchGate. (2024). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. Available at: [Link]
-
Azzarito, V., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 13(10), 299. Available at: [Link]
-
ResearchGate. (2022). Scope of the synthesis of 1,2,4‐triazolo[1,5‐a]pyridines. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports, 14(1), 12056. Available at: [Link]
-
ResearchGate. (2005). New Method for the General Synthesis ofT[1][3][6]riazolo[1,5‐a]pyridines. Available at: [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]
-
Taylor & Francis Online. (2006). The Chemistry ofT[3][6][9]riazolo[1,5- a] pyridines. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega, 2(7), 3329–3336. Available at: [Link]
-
Royal Society of Chemistry. (1981). Synthesis and reactions oft[1][3][6]riazolo[1,5-a]pyrimidinium-2-aminides. Available at: [Link]
-
ResearchGate. (2023). Methods of synthesis oft[1][3][6]riazolo[1,5-а]pyridines (microreview). Available at: [Link]
-
ResearchGate. (2024). Conventional synthetic routes tot[1][3][6]riazolo[1,5‐a]pyridines. Available at: [Link]
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Triazolo[1,5-a]pyridine-5-carbaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, integral to the development of novel therapeutics targeting a range of diseases.[1][2] The precise structural elucidation of its derivatives, such as triazolo[1,5-a]pyridine-5-carbaldehyde, is a critical, non-negotiable step in the drug discovery pipeline. An unambiguous structural assignment underpins the integrity of structure-activity relationship (SAR) studies and ensures the validity of subsequent biological evaluations.
This guide provides an in-depth comparison of the primary analytical techniques for the structural confirmation of triazolo[1,5-a]pyridine-5-carbaldehyde derivatives. It is designed to move beyond a simple recitation of methods, offering instead a strategic framework for leveraging these techniques to build a robust and irrefutable structural proof.
The Analytical Triad: A Multi-faceted Approach to Structural Verification
The definitive structural confirmation of novel chemical entities rarely rests on a single analytical technique. Instead, a confluence of evidence from multiple, orthogonal methods provides the highest degree of confidence. For triazolo[1,5-a]pyridine-5-carbaldehyde derivatives, the analytical triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography represents the gold standard.
Figure 1. A generalized workflow for the structural confirmation of newly synthesized triazolo[1,5-a]pyridine-5-carbaldehyde derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For triazolo[1,5-a]pyridine-5-carbaldehyde derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is typically sufficient to assemble the complete molecular structure.
Interpreting the Spectra: Key Signatures
The ¹H NMR spectrum of a triazolo[1,5-a]pyridine-5-carbaldehyde derivative will exhibit characteristic signals for the protons on the bicyclic ring system and the aldehyde proton. The chemical shifts of the pyridine ring protons are influenced by the fused triazole ring and any substituents present. The aldehyde proton will typically appear as a singlet in the downfield region (δ 9-10 ppm).
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal, typically found in the range of δ 185-195 ppm.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Expected Multiplicity (¹H) |
| Aldehyde (CHO) | 9.5 - 10.5 | 185 - 195 | s |
| Pyridine Ring Hs | 7.0 - 9.0 | 110 - 150 | d, t, m |
| Triazole Ring H | 8.0 - 9.0 | 140 - 165 | s |
| Substituent Protons | Variable | Variable | Variable |
Table 1. Expected ¹H and ¹³C NMR chemical shift ranges for triazolo[1,5-a]pyridine-5-carbaldehyde derivatives.[2][3]
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.[3]
-
Instrument Setup: The NMR spectrometer is typically a 400 MHz or higher field instrument. Standard acquisition parameters are used for ¹H and ¹³C NMR.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required.
-
2D NMR Acquisition (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).
High-Resolution Mass Spectrometry (HRMS): The Elemental Fingerprint
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of these heterocyclic compounds.[4]
Interpreting the Data: From Mass to Formula
The primary piece of information from an HRMS experiment is the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This measured mass is then compared to the calculated exact masses of possible elemental compositions. A mass accuracy of within 5 ppm is typically considered confirmation of the proposed formula.[4]
| Ion | Calculated Exact Mass (for C₇H₅N₃O) |
| [M+H]⁺ | 148.05054 |
| [M+Na]⁺ | 170.03248 |
| [M+K]⁺ | 186.00642 |
Table 2. Calculated exact masses of common adducts of triazolo[1,5-a]pyridine-5-carbaldehyde.[5]
Experimental Protocol: HRMS Analysis via ESI
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[6] The presence of salts should be avoided as they can interfere with ionization.[6]
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. The ESI source will generate gas-phase ions.
-
Mass Analysis: The ions are then transferred to the mass analyzer (e.g., TOF or Orbitrap) where their m/z is measured with high resolution and accuracy.
-
Data Processing: The acquired data is processed to determine the accurate mass of the molecular ion and its elemental composition is calculated using specialized software.
Figure 2. A schematic representation of the experimental workflow for High-Resolution Mass Spectrometry (HRMS) analysis.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including the precise arrangement of atoms and their stereochemistry. This technique is considered the ultimate proof of structure.
The Challenge of Crystal Growth
The primary bottleneck for this technique is the growth of diffraction-quality single crystals. This can be a trial-and-error process involving the slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[7]
Experimental Protocol: From Crystal to Structure
-
Crystal Growth: Grow single crystals of the purified compound. The ideal crystal should be transparent, have well-defined faces, and be between 0.1 and 0.3 mm in size.[8]
-
Crystal Mounting: Carefully mount a suitable crystal on the goniometer head of the diffractometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and refined to obtain the final atomic coordinates and molecular structure.
Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment, stereochemistry | Non-destructive, provides detailed structural information in solution | Can be complex for large or highly symmetric molecules, requires relatively large sample amounts |
| Mass Spectrometry | Elemental composition, molecular weight | High sensitivity, requires very small sample amounts | Provides limited structural information on its own, fragmentation can be complex |
| X-ray Crystallography | Unambiguous 3D structure, stereochemistry | Definitive proof of structure | Requires a suitable single crystal, which can be difficult to obtain |
Table 3. A comparative overview of the primary analytical techniques for structural confirmation.
Conclusion
The structural confirmation of triazolo[1,5-a]pyridine-5-carbaldehyde derivatives is a critical process that demands a rigorous and multi-faceted analytical approach. By synergistically employing NMR spectroscopy, high-resolution mass spectrometry, and, when possible, single-crystal X-ray crystallography, researchers can establish an irrefutable structural proof. This high level of confidence is paramount for the progression of these promising compounds through the drug discovery and development pipeline.
References
-
STRATEGIES FOR THE SYNTHESIS OF[4][9][10]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (n.d.). Retrieved from [Link]
-
HRMS sample submission guidelines. (n.d.). Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved from [Link]
-
[4][8][9]Triazolo[1,5-a]pyridine. PubChem. (n.d.). Retrieved from [Link]
-
Abarca, B., et al. (2002). The Chemistry of[4][8][9]Triazolo[1,5-a]pyridines. Journal of Heterocyclic Chemistry, 39(5), 841-858.
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(23), 7291.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(18), 4203.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 903.
- Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2015). Australian Journal of Chemistry, 68(1), 5-17.
-
How To: Grow X-Ray Quality Crystals. University of Rochester. (n.d.). Retrieved from [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from [Link]
- Synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives. (2019). Chemistry of Heterocyclic Compounds, 55(1), 1-21.
- Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Metabolites, 10(11), 441.
- Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397), 48-52.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 389-417.
- Crystal structure of 1H-1,2,3-Triazolo[4,5-b]-pyridin-4-ium nitrate, C5H5N5O3. Zeitschrift für Kristallographie - New Crystal Structures, 237(2), 263-265.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 2506, 173-186.
-
The structure for 1,2,4-triazolo[1,5-a]pyrimidine derivatives described in the paper together with IUPAC ring-numbering system. (n.d.). Retrieved from [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.
- Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives.
-
Analytical workflow of the ESI-HRMS. (n.d.). Retrieved from [Link]
- The mass spectra of some s‐triazolo[4,3‐a]pyrazines. Journal of Heterocyclic Chemistry, 8(5), 779-783.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 903.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology, 6(2), 267-298.
- An NMR and Computational Study of Azolo[a]pyrimidines with Special Emphasis on Pyrazolo[1,5-a]pyrimidines. Molecules, 24(18), 3326.
- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-445.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6614.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoledo.edu [utoledo.edu]
- 5. PubChemLite - [1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde (C7H5N3O) [pubchemlite.lcsb.uni.lu]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. How To [chem.rochester.edu]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 10. [1,2,3]Triazolo[1,5-a]pyridine | C6H5N3 | CID 219470 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Triazolo[1,5-a]pyridines: Methodologies, Mechanisms, and Modern Approaches
Introduction
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged N-fused heteroaromatic ring system of significant interest to the pharmaceutical and material science sectors. As a purine isostere, this moiety is a cornerstone in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[3] Its derivatives have found applications in medicinal chemistry, contributing to the development of novel drugs. The unique electronic properties of this scaffold also make it a valuable component in the design of functional materials.
Given its importance, a diverse array of synthetic methodologies has been developed for the construction of the[1][2]triazolo[1,5-a]pyridine core. These strategies range from classical condensation and rearrangement reactions to modern metal-catalyzed cross-couplings and eco-friendly microwave-assisted protocols. This guide provides a comparative analysis of the most prominent synthetic routes, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols to bridge theory with practice.
Key Synthetic Strategies: A Mechanistic Overview
The construction of the[1][2]triazolo[1,5-a]pyridine ring system can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, substrate availability, and tolerance of functional groups.
Oxidative Cyclization of 2-Substituted Pyridine Derivatives
This is arguably the most common and direct approach, typically involving the formation of a crucial N-N bond to close the triazole ring. These reactions build the triazole ring onto a pre-existing pyridine scaffold.
a) Metal-Catalyzed Synthesis from 2-Aminopyridines and Nitriles:
Pioneered by Nagasawa and coworkers in 2009, this method involves the reaction of a 2-aminopyridine with a nitrile in the presence of a copper catalyst, such as CuBr, and an oxidant (typically atmospheric air).[4][5] The reaction proceeds via a tandem addition-oxidative cyclization mechanism. The addition of ligands like 1,10-phenanthroline and co-catalysts like ZnI₂ can improve reaction efficiency.[6] This approach is valued for its use of readily available starting materials.[5]
Mechanism: The reaction is initiated by the copper-catalyzed addition of the amino group of 2-aminopyridine to the nitrile, forming an N-(pyridin-2-yl)benzimidamide intermediate. Subsequent oxidative dehydrogenation, facilitated by the Cu(I)/Cu(II) catalytic cycle and an oxidant, leads to the formation of the critical N-N bond, followed by intramolecular cyclization and aromatization to yield the final product.
Caption: Mechanism of Cu-catalyzed synthesis.
b) Metal-Free Oxidative Annulation of N-(Pyridin-2-yl)amidines:
To circumvent the use of metal catalysts, which can sometimes complicate product purification, several metal-free oxidative systems have been developed. These methods start from N-(pyridin-2-yl)amidines, which can be pre-formed or generated in situ. Common oxidants include phenyliodine(III) bis(trifluoroacetate) (PIFA), iodine in combination with potassium iodide (I₂/KI), and Chloramine-T.[5] These reactions are often characterized by short reaction times, high yields, and mild conditions.[5]
Mechanism: The reaction proceeds through the direct oxidative formation of an N-N bond. The oxidant abstracts two hydrogen atoms from the amidine nitrogen atoms, leading to a reactive nitrene-like intermediate that rapidly cyclizes to form the triazole ring.
Caption: Mechanism of PIFA-mediated synthesis.
Rearrangement Reactions
Rearrangement reactions provide an elegant pathway to the thermodynamically stable[1][2]triazolo[1,5-a]pyridine system from its isomers or other heterocyclic precursors.
a) The Dimroth Rearrangement:
The Dimroth rearrangement involves the isomerization of a heterocyclic system through ring-opening and re-closure.[7] In this context, the kinetically favored[1][2]triazolo[4,3-a]pyridine isomer, often formed initially, can be converted to the more stable[1][2]triazolo[1,5-a]pyridine under thermal, acidic, or basic conditions.[2][8] This rearrangement is a crucial consideration in syntheses that may proceed through the [4,3-a] isomer.
Mechanism: The rearrangement is typically initiated by protonation (under acidic conditions) or deprotonation (under basic conditions) to facilitate the cleavage of the pyridine N-N bond. This results in an open-chain intermediate which then re-cyclizes via attack of a terminal nitrogen onto the pyridine ring, followed by aromatization to yield the thermodynamically more stable [1,5-a] isomer.[7][9]
Caption: The Dimroth Rearrangement pathway.
b) Tandem SₙAr/Boulton–Katritzky Rearrangement:
A modern approach involves the reaction of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines.[5] This reaction proceeds via a base-promoted tandem sequence involving a nucleophilic aromatic substitution (SₙAr) followed by a Boulton–Katritzky rearrangement, which is a type of[3]-dipolar cycloaddition followed by cycloreversion. This method provides a broad scope for functionalized products.[5]
Modern Green Chemistry Approaches
In line with the principles of sustainable chemistry, methods that reduce reaction times, energy consumption, and waste are highly desirable.
a) Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating.[7][10] Several syntheses of[1][2]triazolo[1,5-a]pyridines, including catalyst-free methods reacting enaminonitriles with benzohydrazides, have been successfully adapted to microwave conditions.[11]
Rationale: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates and often enables the use of greener solvents or even solvent-free conditions.
Caption: Conventional vs. Microwave-assisted workflow.
b) Mechanochemical Synthesis:
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free alternative. A mechanochemical method for synthesizing[1][2]triazolo[1,5-a]pyridines via a copper-catalyzed [3+2] cycloaddition of azinium-N-imines and nitriles has been reported, highlighting the potential for waste reduction.
Comparative Performance Analysis
The selection of an optimal synthetic route depends on a multi-faceted evaluation of performance metrics. The following table summarizes the key characteristics of the discussed methods to facilitate comparison.
| Method/Strategy | Starting Materials | Key Reagents/Conditions | Typical Yields (%) | Advantages | Limitations |
| Cu-Catalyzed Oxidative Cyclization | 2-Aminopyridine, Nitrile | CuBr, 1,10-Phen, Air/Oxidant, High Temp.[5][6] | Good to Excellent | Readily available starting materials, good functional group tolerance.[5] | Requires metal catalyst, high temperatures, sometimes long reaction times. |
| Metal-Free Oxidative Annulation | N-(Pyridin-2-yl)amidine | PIFA or I₂/KI or Chloramine-T, Mild Temp.[5] | High to Excellent | Metal-free, short reaction times, mild conditions, scalable.[5] | Requires pre-synthesis of amidine precursor, stoichiometric oxidant. |
| Dimroth Rearrangement | [1][2]Triazolo[4,3-a]pyridine | Heat, Acid, or Base[2] | Variable to High | Access to thermodynamically stable isomer from kinetic product. | Requires synthesis of the starting isomer, conditions can be harsh. |
| Tandem SₙAr/Boulton-Katritzky | 2-Fluoropyridine, 1,2,4-Oxadiazol-3-amine | Base (e.g., K₂CO₃), DMSO[5] | Good to High | Broad substrate scope, good for functionalized products. | Requires specific heterocyclic starting materials. |
| Microwave-Assisted Synthesis | Various (e.g., Enaminonitriles, Hydrazides) | Microwave Irradiation, often catalyst-free[11] | Good to Excellent | Drastically reduced reaction times, improved yields, green approach.[7] | Requires specialized microwave equipment, scalability can be a concern. |
| Mechanochemical Synthesis | Azinium-N-imines, Nitriles | Cu(OAc)₂, Ball Milling | Good | Solvent-free, eco-friendly. | Requires specialized ball-milling equipment. |
Detailed Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for two distinct and effective protocols are provided below.
Protocol 1: I₂/KI-Mediated Oxidative N-N Bond Formation
This protocol describes a robust and environmentally benign synthesis from readily available N-aryl amidines.[5]
-
Reactant Preparation: To a solution of the N-(pyridin-2-yl)benzimidamide (1.0 mmol) in acetonitrile (MeCN, 5 mL) in a round-bottom flask, add potassium iodide (KI, 2.0 mmol) and iodine (I₂, 1.5 mmol).
-
Reaction Execution: Stir the resulting mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure[1][2]triazolo[1,5-a]pyridine product.
Protocol 2: Microwave-Mediated, Catalyst-Free Synthesis
This protocol details a rapid and green synthesis from enaminonitriles and benzohydrazides.
-
Reactant Preparation: In a specialized microwave reaction vial, combine the enaminonitrile (1.0 mmol), the corresponding benzohydrazide (1.2 mmol), and N,N-Dimethylformamide (DMF, 2 mL).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 20-30 minutes.
-
Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-cold water (20 mL).
-
Product Collection: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with water and then a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from ethanol to yield the desired[1][2]triazolo[1,5-a]pyridine.
Conclusion and Future Outlook
The synthesis of[1][2]triazolo[1,5-a]pyridines has evolved significantly, offering chemists a versatile toolkit to construct this important scaffold. Classical methods based on copper-catalyzed oxidative cyclization remain highly relevant due to their use of simple starting materials. However, modern metal-free oxidative annulations provide a compelling alternative with milder conditions and often higher efficiency.
For rapid synthesis and process intensification, particularly in the context of library synthesis for drug discovery, microwave-assisted protocols are exceptionally advantageous, offering dramatic time savings and aligning with the principles of green chemistry.[7] The choice of synthetic route should be guided by a careful consideration of factors such as substrate scope, scalability, economic viability, and environmental impact. Future research will likely focus on further expanding the scope of catalyst-free methods, exploring continuous flow processes for safer and more efficient large-scale production, and applying biocatalysis to achieve unparalleled selectivity under environmentally benign conditions.
References
-
Molecules. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available from: [Link]
-
Al-Omair, M. A. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances. Available from: [Link]
-
Barreca, M. L., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available from: [Link]
-
Starosotnikov, A. M., et al. (2020). Dimroth rearrangement leading to[1][2]triazolo[1,5‐a]pyridines. ResearchGate. Available from: [Link]
-
Hryniuk, A., et al. (2023). STRATEGIES FOR THE SYNTHESIS OF[1][2]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2]triazine and Imidazo[2,1-c][1][2]. Bentham Science. Available from: [Link]
-
PubMed. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles. National Library of Medicine. Available from: [Link]
-
ResearchGate. (2023). Methods of synthesis of[1][2]triazolo[1,5-а]pyridines (microreview). ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Tereshko, V., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Chaudhari, P. K. (2016). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. RSIS International. Available from: [Link]
-
ResearchGate. (2023). The Chemistry of the[1][3]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. Available from: [Link]
-
Current Organic Chemistry. (2020). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science. Available from: [Link]
-
ResearchGate. (2017). Synthesis of[1][2]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1][2]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study. ResearchGate. Available from: [Link]
-
Al-dujaili, A. H., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]
-
ResearchGate. (2016). Synthesis of[1][2]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available from: [Link]
-
Salgado-Zamora, H., et al. (2012). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (2024). Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. (2016). Huisgen synthesis of 1,2,3‐triazoles. ResearchGate. Available from: [Link]
-
ACS Publications. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. Available from: [Link]
-
Huisgen, R., et al. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition. Available from: [Link]
-
Refubium. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Freie Universität Berlin. Available from: [Link]
Sources
- 1. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 10. rsisinternational.org [rsisinternational.org]
- 11. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiproliferative Activity of Triazolo[1,5-a]pyridine Compounds: A Comparative Guide
The relentless pursuit of novel anticancer agents has led researchers down numerous chemical avenues. One such promising scaffold that has garnered significant attention is the triazolo[1,5-a]pyridine core. Its structural similarity to purines allows it to interact with a variety of biological targets implicated in cancer progression, making it a privileged structure in medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on validating the antiproliferative activity of triazolo[1,5-a]pyridine compounds. We will delve into a comparative analysis of their efficacy against established anticancer drugs, explore their mechanisms of action, and provide detailed, field-proven protocols for essential validation assays.
The Rise of Triazolo[1,5-a]pyridines in Oncology Research
The triazolo[1,5-a]pyridine scaffold is a bicyclic heterocyclic system that has demonstrated a broad spectrum of biological activities.[1] In the context of oncology, its derivatives have been shown to exhibit potent antiproliferative effects against a range of human cancer cell lines.[2][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties to enhance potency and selectivity.[4]
The rationale behind investigating these compounds lies in their ability to target key cellular processes that are often dysregulated in cancer. Several studies have pointed towards their role as inhibitors of crucial signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are central to cell growth, proliferation, and survival.[2][5][6][7] Furthermore, some derivatives have been found to induce apoptosis, the programmed cell death that is often evaded by cancer cells, by modulating the expression of pro- and anti-apoptotic proteins.[8][9]
This guide will provide a framework for rigorously evaluating the anticancer potential of novel triazolo[1,5-a]pyridine derivatives, comparing their performance with standard chemotherapeutic agents, and elucidating their mechanisms of action.
Comparative Antiproliferative Activity
A critical step in the validation of any new potential anticancer agent is to benchmark its activity against existing therapies. The following tables summarize the in vitro antiproliferative activity (IC50 values) of selected triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines, with comparisons to standard drugs where available. A lower IC50 value indicates greater potency.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 1c | HCT-116 (Colon) | Not specified, but potent | - | - | [2] |
| Compound 2d | HCT-116 (Colon) | Not specified, but potent | - | - | [2] |
| Compound 6i | MGC-803 (Gastric) | 0.96 | - | - | [8] |
| Compound 7c | A549 (Lung) | 3.55 | 5-FU | >80 | [8] |
| Compound 7e | SMMC-7721 (Liver) | 1.08 | 5-FU | >80 | [8] |
| Compound 9g | Hela (Cervical) | 3.46 | 5-FU | >80 | [8] |
| Compound H12 | MGC-803 (Gastric) | 9.47 | 5-FU | 25.1 | [2][10] |
| Compound H12 | HCT-116 (Colon) | 9.58 | 5-FU | 25.1 | [2][10] |
| Compound H12 | MCF-7 (Breast) | 13.1 | 5-FU | 25.1 | [2][10] |
| Compound 26 | HeLa (Cervical) | 0.75 | - | - | [11] |
| Compound 26 | A549 (Lung) | 1.02 | - | - | [11] |
| Pyridopyrazolo-triazine 5a | MCF-7 (Breast) | 3.89 | Doxorubicin | Not specified | [12] |
| Pyridopyrazolo-triazine 6a | HCT-116 (Colon) | 12.58 | Doxorubicin | 5.23 | [12] |
| Pyridopyrazolo-triazine 6a | MCF-7 (Breast) | 11.71 | Doxorubicin | Not specified | [12] |
| Triazole 11 | HCT-116 (Colon) | 7.71 | Doxorubicin | 5.23 | [12] |
| MM137 | BxPC-3 (Pancreatic) | 0.16 | - | - | [13] |
| MM137 | PC-3 (Prostate) | 0.11 | - | - | [13] |
Selectivity Against Normal Cells:
A crucial aspect of a promising anticancer drug is its selectivity towards cancer cells over normal, healthy cells. This minimizes side effects and improves the therapeutic window.
| Compound ID/Name | Normal Cell Line | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) | Source |
| Compound 6i | GES-1 (Gastric Epithelial) | ~36.5 | MGC-803 (Gastric Cancer) | 0.96 | ~38 | [8] |
| Compound 26 | HEK-293 (Embryonic Kidney) | 29.94 | HeLa (Cervical Cancer) | 0.75 | ~40 | [11] |
| MM137 | WI-38 (Lung Fibroblast) | 0.27 | PC-3 (Prostate Cancer) | 0.11 | ~2.5 | [13] |
Elucidating the Mechanism of Action: Key Signaling Pathways
The antiproliferative effects of triazolo[1,5-a]pyridine derivatives are often attributed to their ability to interfere with critical signaling pathways that drive cancer cell proliferation and survival. Two of the most frequently implicated pathways are the PI3K/AKT/mTOR and the Ras/Raf/MEK/ERK pathways.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[14] Its aberrant activation is a common feature in many cancers. Some triazolo[1,5-a]pyridine derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis.[5][6]
Figure 2: Simplified MAPK/ERK signaling pathway and the inhibitory action of triazolo[1,5-a]pyrimidine compounds.
Experimental Validation: Detailed Protocols
To ensure the scientific rigor and reproducibility of findings, standardized and well-documented experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for key assays used to validate the antiproliferative activity of triazolo[1,5-a]pyridine compounds.
Experimental Workflow
Figure 3: General experimental workflow for validating the antiproliferative activity of novel compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability. [15] Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Triazolo[1,5-a]pyridine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [15]* Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyridine compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. [16]During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that measures total protein content, which is proportional to the cell number. [12][17] Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Triazolo[1,5-a]pyridine compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour to fix the cells. [17]3. Washing: Discard the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye. [17]Air-dry the plates completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes. [17]5. Washing: Discard the SRB solution and wash the plates again with 1% acetic acid to remove unbound SRB. Air-dry the plates.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. [17]7. Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [11] Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and then fix them by slowly adding ice-cold 70% ethanol while vortexing. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing RNase A and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest.
Western Blot for Apoptosis Markers (Bax and Bcl-2)
Western blotting is used to detect the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction. [9] Materials:
-
Treated and untreated cell lysates
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in a suitable lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio to assess the induction of apoptosis.
Conclusion
The triazolo[1,5-a]pyridine scaffold represents a highly promising starting point for the development of novel anticancer agents. This guide has provided a comprehensive framework for the systematic validation of the antiproliferative activity of its derivatives. By employing a combination of robust in vitro assays, comparative analysis against established drugs, and detailed mechanistic studies, researchers can effectively identify and characterize lead compounds with the potential for further preclinical and clinical development. The provided protocols and conceptual frameworks are intended to serve as a valuable resource for scientists dedicated to the discovery of next-generation cancer therapeutics.
References
-
Wang, X. M., Xu, J., Li, Y. P., Li, H., Jiang, C. S., Yang, G. D., Lu, S. M., & Zhang, S. Q. (2013). Synthesis and anticancer activity evaluation of a series oft[2][5][8]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243–251. [Link]
-
Design, Synthesis and Biological Evaluation ofT[2][5][8]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). Molecules, 27(15), 4996. [Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). Journal of Medicinal Chemistry, 55(11), 5243–5254. [Link]
-
Discovery oft[2][5][8]riazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (n.d.). ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation ofT[2][5][8]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). MDPI. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]
-
Assaying cell cycle status using flow cytometry. (2017). Current Protocols in Immunology, 119, 5.7.1–5.7.19. [Link]
-
The alteration in Bax and Bcl-2 protein levels following 0.1 µM triazolo-tomentosin derivative treatments in NMDA-treated cells. (n.d.). ResearchGate. [Link]
-
Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023). Scientific Reports, 13(1), 2686. [Link]
-
Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2020). Molecules, 25(21), 5013. [Link]
-
MTT Analysis Protocol. (n.d.). Creative Bioarray. [Link]
-
How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. [Link]
-
(a) The relative gene expression of BAX in treated HT-29 along with the control and cisplatin. (b) The relative gene expression of Bcl2 in treated HT-29 along with the control and cisplatin. (c) The relative gene expression of Bax in treated HT-29 along with the control and positive drug cisplatin. (n.d.). ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation ofT[2][5][8]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). Molecules, 27(15), 4996. [Link]
-
Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][5][8]riazine Sulfonamides in Normal and Cancer Cells In Vitro. (2023). International Journal of Molecular Sciences, 24(3), 2531. [Link]
-
The Akt activation inhibitor TCN-P inhibits Akt phosphorylation by binding to the PH domain of Akt and blocking its recruitment to the plasma membrane. (2010). Oncogene, 29(45), 6045–6055. [Link]
-
Cytotoxicity of Pd(II) and Pt(II) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine. (2025). Journal of Molecular Structure, 1311, 138293. [Link]
-
Novelt[2][5][8]riazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. (2019). Bioorganic Chemistry, 92, 103260. [Link]
-
Pyridine-Based 1,2,4-Triazolo-Tethered Indole Conjugates Potentially Affecting TNKS and PI3K in Colorectal Cancer. (2023). ACS Omega, 8(8), 7585–7600. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolot[2][5][8]riazolopyrimidine Derivatives as Potential Anticancer Agents. (2019). Molecules, 24(19), 3552. [Link]
-
Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n and doxorubicin against different cancer cell lines. (n.d.). ResearchGate. [Link]
-
Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis and inhibition of epithelial-to-mesenchymal transition process. (2020). Bioorganic & Medicinal Chemistry Letters, 30(13), 127111. [Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2023). Chemistry–A European Journal, 29(45), e202300891. [Link]
-
MAPK/ERK pathway. (n.d.). Wikipedia. [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]
-
The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases. (2025). Signal Transduction and Targeted Therapy, 10(1), 1-22. [Link]
-
Discovery ofT[2][4][5]riazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(11), 1017–1022. [Link]
-
Triazolo[4,5-d]pyrimidin-5-amines based ERK3 inhibitors fail to demonstrate selective effects on adipocyte function. (2023). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1868(11), 159393. [Link]
-
Promising antiproliferative platinum(II) complexes based on imidazole moiety: synthesis, evaluation in HCT-116 cancer cell line and interaction with Ctr-1 Met-rich domain. (2015). Bioorganic & Medicinal Chemistry, 23(9), 2028–2037. [Link]
-
(PDF) Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2020). ResearchGate. [Link]
-
Synthesis and Antiproliferative Activity of NovelT[2][5][8]riazolo[1,5-a]pyrimidine-7-amine Derivatives. (n.d.). Chinese Chemical Letters. [Link]
-
Synthesis and Antiproliferative Activity of NovelT[2][5][8]riazolo[1,5-a]pyrimidine-7-amine Derivatives. (n.d.). Chinese Chemical Letters. [Link]
-
The Akt signaling pathway. (2015). Melanoma Research, 25(6), 482–490. [Link]
-
Improving anticancer activity towards colon cancer cells with a new p53‐activating agent. (2020). Journal of Cellular and Molecular Medicine, 24(17), 9934–9947. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 73-78. [Link]
-
Design, Synthesis and Biological Evaluation ofT[2][5][8]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). Molecules, 27(15), 4996. [Link]
-
Synthesis and anticancer activity evaluation of a series oft[2][5][8]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013). European Journal of Medicinal Chemistry, 67, 243-251. [Link]
-
Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... (n.d.). ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation ofT[2][5][8]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). MDPI. [Link]
-
Synthesis and cytotoxicity studies of novelt[2][5][8]riazolo[1,5-a]pyrimidine-7-amines. (2011). Chinese Chemical Letters, 22(6), 633-636. [Link]
-
Biological activities oft[2][5][8]riazolo[1,5-a]pyrimidines and analogs. (2019). Medicinal Chemistry Research, 28(10), 1595–1615. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5- a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Improving anticancer activity towards colon cancer cells with a new p53‐activating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Triazolo[1,5-a]pyridine-5-carbaldehyde and Other Heterocyclic Aldehydes in Modern Synthesis
Introduction: The Central Role of Heterocyclic Aldehydes in Drug Discovery
Heterocyclic aldehydes are foundational pillars in the architecture of modern organic synthesis, serving as versatile synthons for constructing complex molecular frameworks. Their importance is particularly pronounced in medicinal chemistry and drug development, where the heterocyclic moiety can modulate physicochemical properties, dictate ligand-receptor interactions, and confer metabolic stability. While classic reagents like pyridine, indole, and pyrrole carbaldehydes have a long-standing history, the quest for novel pharmacological activity demands scaffolds with unique electronic and steric profiles.
This guide provides an in-depth comparison of triazolo[1,5-a]pyridine-5-carbaldehyde , a fused heterocyclic system of growing importance, against its more conventional counterparts: pyridine-2-carbaldehyde , indole-3-carbaldehyde , and pyrrole-2-carbaldehyde . We will dissect their comparative performance in key synthetic transformations, supported by experimental data, and explain the underlying chemical principles that govern their reactivity. This analysis is designed for researchers, medicinal chemists, and process development scientists seeking to make informed decisions when selecting the optimal aldehyde for their synthetic campaigns.
The Unique Electronic and Structural Profile of Triazolo[1,5-a]pyridine-5-carbaldehyde
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a purine isostere, a bioisosteric replacement that has proven remarkably versatile in drug design.[4][5] This fused aza-heterocyclic system is present in several advanced drug candidates and approved medicines, including inhibitors of Janus kinase (JAK) and α-glucosidase.[6][7]
The synthetic utility of triazolo[1,5-a]pyridine-5-carbaldehyde stems directly from its distinct electronic nature. The fusion of the electron-deficient triazole and pyridine rings creates a potent electron-withdrawing system. This has a profound activating effect on the C5-aldehyde group, rendering its carbonyl carbon significantly more electrophilic than in simpler pyridine or electron-rich indole systems.
Diagram 1: Structural and Electronic Comparison of Heterocyclic Aldehydes A visual representation of the aldehydes discussed and their relative electronic influences.
Comparative Reactivity in Key Synthetic Transformations
The true measure of a building block's utility is its performance in a range of chemical reactions. We will now compare triazolo[1,5-a]pyridine-5-carbaldehyde against other heterocyclic aldehydes in three cornerstone reaction classes: the Wittig Reaction, the Knoevenagel Condensation, and the Ugi Multicomponent Reaction.
The Wittig Reaction: Olefin Synthesis
The Wittig reaction, a reliable method for forming carbon-carbon double bonds, involves the reaction of an aldehyde with a phosphorus ylide.[3][8] The reaction's success is often dependent on the electrophilicity of the carbonyl carbon.
Expert Insight: The enhanced electrophilicity of triazolo[1,5-a]pyridine-5-carbaldehyde is a distinct advantage here. It can react efficiently with both stabilized and non-stabilized Wittig reagents under mild conditions. In contrast, electron-rich aldehydes like indole-3-carbaldehyde often require more forcing conditions or more reactive ylides to achieve comparable yields, as the electron-donating nature of the indole ring reduces the partial positive charge on the carbonyl carbon. While the Wittig reaction is broadly applicable to heterocyclic systems, the choice of base and solvent can be critical.[2][9][10]
| Aldehyde | Wittig Reagent Type | Typical Conditions | Yield (%) | Causality & Commentary |
| Triazolo[1,5-a]pyridine-5-carbaldehyde | Stabilized & Unstabilized | THF, rt to reflux | Good to Excellent | High electrophilicity facilitates rapid oxaphosphetane formation, driving the reaction to completion.[3] |
| Pyridine-2-carbaldehyde | Stabilized & Unstabilized | THF or Toluene, rt to reflux | Good to Excellent | The pyridine nitrogen provides moderate activation, leading to reliable reactivity.[11] |
| Indole-3-carbaldehyde | Unstabilized | Stronger base (e.g., n-BuLi), THF, 0°C to rt | Moderate to Good | The electron-rich indole ring deactivates the aldehyde, often requiring more reactive, unstabilized ylides for efficient conversion.[12] |
| Pyrrole-2-carbaldehyde | Unstabilized | Stronger base, THF, 0°C to rt | Moderate to Good | Similar to indole, the π-excessive pyrrole system reduces carbonyl reactivity. Synthesis of pyrrole-2-carbaldehydes can be achieved through various methods.[1][13][14] |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetic acid) catalyzed by a weak base.[15] The reaction rate is highly sensitive to the aldehyde's electrophilicity.
Expert Insight: This is a reaction where triazolo[1,5-a]pyridine-5-carbaldehyde truly excels. Its highly activated carbonyl group readily undergoes nucleophilic attack by the enolate of the active methylene compound. This often allows for the use of milder bases (e.g., piperidine, triethylamine) and lower reaction temperatures compared to less reactive aldehydes, minimizing side reactions.[16] For electron-rich systems like indole-3-carbaldehyde, harsher conditions or more potent catalysts may be necessary to drive the initial nucleophilic addition.
| Aldehyde | Active Methylene Cmpd. | Catalyst/Solvent | Yield (%) | Causality & Commentary |
| Triazolo[1,5-a]pyridine-5-carbaldehyde | Malononitrile | Piperidine/Ethanol | Excellent | The strongly electron-withdrawing ring system accelerates the rate-determining nucleophilic attack, leading to high efficiency.[17][18] |
| Pyridine-3-carbaldehyde | Malonic Acid | Pyridine | Good | A classic Doebner modification of the Knoevenagel reaction proceeds well with pyridine aldehydes.[15][19] |
| Indole-3-carbaldehyde | Cyanothioacetamide | KOH/Ethanol | Good | The reaction proceeds efficiently but may require a stronger base to facilitate the initial condensation due to lower aldehyde reactivity. |
| Pyrrole-2-carbaldehyde | Various | Varies | Moderate to Good | Reactivity is moderate; conditions must be optimized to avoid polymerization or side reactions common with pyrroles. |
Ugi Four-Component Reaction (Ugi-4CR): Rapid Library Synthesis
Isocyanide-based multicomponent reactions (MCRs), particularly the Ugi-4CR, are powerful tools for diversity-oriented synthesis.[20] The reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to produce a complex α-acetamido carboxamide. The initial, crucial step is the formation of an iminium ion from the aldehyde and amine.
Expert Insight: The high reactivity of triazolo[1,5-a]pyridine-5-carbaldehyde facilitates rapid iminium ion formation, which is the gateway to the entire Ugi cascade. This can lead to cleaner reactions and higher yields, as it minimizes the lifetime of the free aldehyde, which could otherwise undergo side reactions. This is particularly advantageous when constructing libraries of complex molecules, such as the synthesis of tetrazolylimidazo[1,5-a]pyridines, where the efficiency of the initial Ugi reaction is paramount.[21] The resulting Ugi adducts, containing the triazolopyridine core, are valuable intermediates for further transformations, such as base-induced ring closures to form novel fused heterocyclic systems.[22][23]
Diagram 2: Generalized Ugi-4CR Experimental Workflow This workflow highlights the central role of the aldehyde component in initiating the reaction cascade.
Experimental Protocols: A Practical Comparison
To illustrate the practical implications of these reactivity differences, we provide representative protocols for a Knoevenagel condensation.
Protocol 1: Knoevenagel Condensation with Triazolo[1,5-a]pyridine-5-carbaldehyde (High Reactivity)
-
Objective: Synthesis of 2-([1][2][3]triazolo[1,5-a]pyridin-5-yl)methylene)malononitrile.
-
Procedure:
-
To a solution of triazolo[1,5-a]pyridine-5-carbaldehyde (1.0 mmol) in absolute ethanol (10 mL), add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor reaction completion by TLC.
-
The product often precipitates directly from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Self-Validation: The high reactivity allows for mild, room-temperature conditions. The spontaneous precipitation of the pure product simplifies purification and serves as an indicator of a successful, high-yielding reaction.
Protocol 2: Knoevenagel Condensation with Indole-3-carbaldehyde (Lower Reactivity)
-
Objective: Synthesis of 2-((1H-indol-3-yl)methylene)malononitrile.
-
Procedure:
-
To a solution of indole-3-carbaldehyde (1.0 mmol) in absolute ethanol (15 mL), add malononitrile (1.2 mmol).
-
Add piperidine (0.2 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor reaction completion by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the product by filtration, wash with cold ethanol, and recrystallize if necessary to achieve high purity.
-
-
Self-Validation: The need for elevated temperatures and longer reaction times compared to Protocol 1 validates the lower intrinsic electrophilicity of indole-3-carbaldehyde. The progress can be reliably tracked by TLC against the starting material.
Conclusion and Strategic Recommendations
Triazolo[1,5-a]pyridine-5-carbaldehyde is not merely another heterocyclic aldehyde; it is a highly activated, synthetically powerful building block with distinct advantages for modern organic synthesis.
-
Key Advantage: Its potent electron-withdrawing nature significantly enhances the electrophilicity of the aldehyde carbonyl group. This translates to faster reaction rates, milder reaction conditions, and often higher yields in nucleophilic addition and condensation reactions compared to electron-rich aldehydes like indole-3-carbaldehyde or even standard pyridine-carbaldehydes.
-
Strategic Application: It is the aldehyde of choice when constructing complex molecular libraries via multicomponent reactions like the Ugi-4CR, where the efficiency of the initial iminium formation is critical. Its prevalence in scaffolds targeting kinases and metabolic enzymes makes it a high-value starting material for drug discovery programs.[6][7]
-
Considerations: While highly reactive, chemists should be mindful of potential reactivity with sensitive functional groups elsewhere in the molecule. However, its clean performance in a wide array of fundamental transformations underscores its utility.
For researchers and drug development professionals, incorporating triazolo[1,5-a]pyridine-5-carbaldehyde into their synthetic toolbox provides a strategic advantage, enabling efficient access to novel, biologically relevant chemical space.
References
-
MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]
-
Oxford Academic. (2023, October 31). 5 Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Available from: [Link]
-
ADDI. Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
MDPI. (2022, May 14). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Available from: [Link]
-
Chem Pharm Bull (Tokyo). (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available from: [Link]
-
HETEROCYCLES. HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Available from: [Link]
-
ACS Publications. (2018, January 12). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Available from: [Link]
- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
NIH. (2025, May 22). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Available from: [Link]
-
PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]
-
MDPI. Recent Developments on Five-Component Reactions. Available from: [Link]
-
NIH. Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Available from: [Link]
-
NIH. Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. Available from: [Link]
-
ScienceDirect. (2025, August 5). Unexpected C2-Arylation of 1-(Pyridin-2-yl)indole-3-carboxaldehyde Mediated by Copper. Available from: [Link]
-
PubMed. (2019, March 1). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available from: [Link]
-
PubChem. [1][2][3]triazolo[1,5-a]pyridine-5-carbaldehyde. Available from: [Link]
-
PubMed. (2020, July 15). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Available from: [Link]
-
Wikipedia. Pyridine-2-carbaldehyde. Available from: [Link]
-
PubMed. Novel[1][2][9]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Available from: [Link]
-
MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available from: [Link]
-
Semantic Scholar. (2023, February 8). Ugi Four-Component Reactions Using Alternative Reactants. Available from: [Link]
-
PubMed. A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. Available from: [Link]
-
PubMed Central. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Available from: [Link]
-
Semantic Scholar. (2017, November 3). On the reaction of indole-3-carbaldehyde with cyanothioacetamide: an unexpected approach to indolyl-substituted pyridines and thieno[2,3-b]pyridines. Available from: [Link]
-
ResearchGate. (2025, August 10). The Chemistry of the[1][2]Triazolo[1 , 5 -a]pyridines: An Update. Available from: [Link]
-
ResearchGate. (2025, August 6). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. Available from: [Link]
-
Wikipedia. Pyridine-3-carbaldehyde. Available from: [Link]
-
ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]
Sources
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. addi.ehu.eus [addi.ehu.eus]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Developments on Five-Component Reactions [mdpi.com]
- 19. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of Triazolo[1,5-a]pyridine Derivatives as Anticancer Agents
The[1][2][3]triazolo[1,5-a]pyridine and its close bioisostere, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold, represent a privileged heterocyclic system in medicinal chemistry.[4] Their structural resemblance to purines allows them to interact with a wide array of biological targets, making them a fertile ground for the development of novel therapeutics.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various triazolo[1,5-a]pyridine and pyrimidine derivatives, with a primary focus on their anticancer properties through kinase inhibition. We will delve into the nuanced effects of substituent modifications on biological activity, supported by experimental data, to provide actionable insights for researchers in drug discovery.
The Triazolo[1,5-a]pyridine/pyrimidine Core: A Versatile Scaffold for Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] The triazolo[1,5-a]pyrimidine scaffold has emerged as a potent framework for designing kinase inhibitors.[5] Its nitrogen-rich structure allows for multiple points of interaction within the ATP-binding pocket of kinases, making it an excellent starting point for developing selective and potent inhibitors.
Below is a diagram illustrating the core scaffold and the key positions for substitution that will be discussed in this guide.
Caption: Core[1][2][3]triazolo[1,5-a]pyrimidine scaffold with key substitution positions.
Comparative Analysis of Kinase Inhibitory Activity
The following sections compare the SAR of triazolo[1,5-a]pyridine/pyrimidine derivatives against different kinase targets.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy.[4] A series of triazolo[1,5-a]pyrimidines have been identified as potent CDK2 inhibitors.[6]
| Compound | R5 | R7 | CDK2 IC50 (nM) | GSK-3β IC50 (nM) | Selectivity (fold) |
| 1 | -NH-SO2-Ph | 4-pyridyl | 260 | >20000 | >77 |
| 2 | -NH-SO2-(4-Cl-Ph) | 4-pyridyl | 120 | >20000 | >167 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1353-7.[6]
SAR Insights:
-
Position 5: The presence of a sulfonamide group at the R5 position is crucial for activity. The nature of the aryl substituent on the sulfonamide modulates potency, with a 4-chloro substitution on the phenyl ring (compound 2 ) doubling the activity compared to the unsubstituted phenyl ring (compound 1 ).
-
Position 7: A 4-pyridyl group at the R7 position appears to be favorable for CDK2 inhibition.
-
Selectivity: These compounds demonstrate excellent selectivity for CDK2 over GSK-3β, a desirable trait to minimize off-target effects.
Multi-Kinase Inhibitors: Targeting EGFR and VEGFR2
Many cancers rely on multiple signaling pathways for growth and survival. Therefore, multi-kinase inhibitors can offer a therapeutic advantage. Certain triazolo[1,5-a]pyrimidine derivatives have shown potent activity against both EGFR and VEGFR2, key kinases in tumor angiogenesis and proliferation.[3]
| Compound | R5 | R7 | EGFR IC50 (µM) | VEGFR2 IC50 (µM) |
| 3 (12b) | 4-methoxyphenyl | 4-(4-methylpiperazin-1-yl)phenyl | 2.19 | 2.95 |
| 4 (12c) | 4-chlorophenyl | 4-(4-methylpiperazin-1-yl)phenyl | 7.00 | 8.21 |
Data sourced from European Journal of Medicinal Chemistry, 2020, 187, 111952.[3]
SAR Insights:
-
Position 5: An electron-donating group (methoxy) on the phenyl ring at R5 (compound 3 ) leads to more potent inhibition of both EGFR and VEGFR2 compared to an electron-withdrawing group (chloro) (compound 4 ).
-
Position 7: The 4-(4-methylpiperazin-1-yl)phenyl moiety at the R7 position is a common feature in these potent multi-kinase inhibitors, likely contributing to favorable interactions within the kinase active sites.
Janus Kinase (JAK) 1/2 Inhibitors
The JAK-STAT signaling pathway is implicated in various inflammatory diseases and cancers. Triazolo[1,5-a]pyridine derivatives have been developed as potent JAK1/2 inhibitors.[7]
| Compound | R2 | R5 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 5 (J-4) | Cyclopropyl | 4-(methylsulfonyl)phenyl | 10.2 | 5.6 | 123.5 |
| 6 (J-6) | Isopropyl | 4-(methylsulfonyl)phenyl | 8.9 | 4.8 | 102.7 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2020, 30(16), 127225.[7]
SAR Insights:
-
Position 2: Small alkyl groups like cyclopropyl (compound 5 ) and isopropyl (compound 6 ) at the R2 position are well-tolerated and contribute to high potency.
-
Position 5: A 4-(methylsulfonyl)phenyl group at the R5 position is a key feature for potent JAK1/2 inhibition.
-
Selectivity: These compounds show good selectivity for JAK1/2 over JAK3, which is important for avoiding potential immunosuppressive side effects associated with JAK3 inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, a generalized experimental protocol for a kinase inhibition assay is provided below.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a representative example and may require optimization for specific kinases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare a solution of the kinase, Eu-anti-tag antibody, and Alexa Fluor™ tracer in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilution to a 384-well plate.
-
Add 5 µL of the kinase/antibody solution to each well.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Measure the emission at 665 nm and 615 nm with excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine scaffolds are highly versatile frameworks for the design of potent and selective anticancer agents, particularly kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substituents at various positions on the heterocyclic core can lead to significant changes in biological activity and selectivity. The insights provided herein should serve as a valuable resource for researchers and scientists in the field of drug discovery and development, aiding in the rational design of next-generation therapeutics.
References
-
1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition
-
1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition
-
1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway
-
1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition
-
1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo
-
1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors
-
1][2][3]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors
-
1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Triazolo[1,5-a]pyridine and Triazolo[4,3-a]pyrimidine Isomers
Introduction: Isomeric Scaffolds at the Forefront of Medicinal Chemistry
In the landscape of heterocyclic chemistry, fused ring systems are privileged scaffolds due to their conformational rigidity and three-dimensional character, which are desirable for specific and high-affinity interactions with biological targets. Among these, the triazolopyridine and triazolopyrimidine cores have garnered significant attention from medicinal chemists.[1] These structures, while isomeric, present distinct electronic and steric profiles that translate into a diverse and often differentiated spectrum of biological activities.
The triazolo[1,5-a]pyridine scaffold is formed by the fusion of a triazole ring with a pyridine ring, while the triazolo[4,3-a]pyrimidine scaffold results from the fusion of a triazole ring with a pyrimidine ring. The key structural difference lies in the placement of the nitrogen atoms within the six-membered ring, which profoundly influences the molecule's hydrogen bonding capacity, dipole moment, and overall topology. This guide provides a comparative analysis of the biological activities of these two important heterocyclic systems, supported by experimental data, to aid researchers and drug development professionals in navigating their therapeutic potential. Molecules containing the triazolopyrimidine core have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] Similarly, triazolopyridine derivatives are recognized for their broad pharmacological activities, such as antiproliferative, antibacterial, and anti-inflammatory effects.[3]
Comparative Analysis of Core Biological Activities
The subtle shift in nitrogen atom positioning between these isomers leads to significant divergence in their biological profiles. This section dissects their activities across key therapeutic areas, presenting quantitative data to facilitate a direct comparison.
Anticancer Activity: Targeting Proliferation Through Diverse Mechanisms
Both scaffolds have been extensively explored as anticancer agents, yet they often achieve their effects through different mechanisms of action.
Triazolo[1,5-a]pyridine Derivatives: This class of compounds has shown remarkable versatility in oncology research. A notable series of[4][5][6]triazolo[1,5-a]pyridinylpyridines demonstrated potent antiproliferative activities against human cancer cell lines such as HCT-116 (colon), U-87 MG (glioblastoma), and MCF-7 (breast).[5] Certain derivatives from this class have been identified as selective inhibitors of Janus kinase 2 (JAK2), a critical target in myeloproliferative neoplasms.[7] The structure-activity relationship studies highlighted that specific substitutions on the core are crucial for potency and selectivity.[7] Furthermore, some triazolo[1,5-a]pyridines have been developed as inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic target implicated in cancer development, demonstrating a distinct mechanistic path.[8]
Triazolo[4,3-a]pyrimidine Derivatives: These isomers also exhibit significant anticancer properties. Pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine derivatives, a related fused system, have been shown to inhibit the activation of EGFR, Akt, and Erk1/2 signaling pathways in breast and cervical cancer cells.[9] The triazolo[4,3-a]pyrimidine core is considered a promising structural fragment for the development of anticancer drugs.[10] Various derivatives have been synthesized and evaluated, showing cytotoxicity against a range of cancer cell lines.[11]
Comparative Data on Antiproliferative Activity (IC₅₀)
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Triazolo[1,5-a]pyrimidine | Compound H12 (indole derivative) | MGC-803 (gastric) | 9.47 | ERK Signaling Suppression | [12] |
| Triazolo[1,5-a]pyrimidine | Compound H12 (indole derivative) | HCT-116 (colon) | 9.58 | ERK Signaling Suppression | [12] |
| Triazolo[1,5-a]pyrimidine | Compound 26 | HeLa (cervical) | 0.75 | Tubulin Polymerization Inhibition | [13] |
| Triazolo[1,5-a]pyrimidine | Compound 26 | A549 (lung) | 1.02 | Tubulin Polymerization Inhibition | [13] |
| Triazolo[4,3-a]pyrimidine | Compound 1 (pyrazolo fused) | HCC1937 (breast) | < 50 | EGFR/Akt/Erk1/2 Inhibition | [9] |
| Triazolo[4,3-a]pyrimidine | Compound 1 (pyrazolo fused) | HeLa (cervical) | < 50 | EGFR/Akt/Erk1/2 Inhibition | [9] |
The data suggests that triazolo[1,5-a]pyrimidine derivatives have been developed into highly potent agents with specific molecular targets like tubulin and the ERK pathway, often exhibiting nanomolar to low micromolar efficacy.[12][13] While potent triazolo[4,3-a]pyrimidines exist, the specific examples cited show a broader activity profile that is still under detailed mechanistic investigation.[9]
Antimicrobial Activity: A Battle Against Bacterial and Fungal Pathogens
The need for novel antimicrobial agents is urgent, and both isomeric systems have provided promising leads.
Triazolo[1,5-a]pyrimidine Derivatives: This scaffold has yielded compounds with potent and sometimes narrow-spectrum antibacterial activity. For instance, a novel class of 1,2,4-triazolo[1,5-a]pyrimidines was discovered to be active against vancomycin-resistant Enterococcus faecium, targeting cell-wall biosynthesis.[4] Other studies have developed derivatives with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some compounds acting as dual inhibitors of bacterial DNA gyrase and Dihydrofolate Reductase (DHFR).[14] Many of the synthesized compounds in one study showed antimicrobial efficacy comparable to standard drugs like ampicillin and fluconazole.[15]
Triazolo[4,3-a]pyrimidine Derivatives: This class has also been a fruitful source of antimicrobial agents. Studies have reported the synthesis of derivatives with significant activity against a panel of bacteria and fungi.[6][16] Molecular docking studies suggest that some of these compounds may exert their effect by binding to the DNA gyrase receptor, pointing to a well-established antibacterial mechanism.[17] Certain thiocarbonyl derivatives of 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinones were found to be potent inhibitors of Gram-positive pathogens, with activity exceeding that of the clinical antibiotic Linezolid.[18]
Comparative Data on Antimicrobial Activity (MIC)
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Triazolo[1,5-a]pyrimidine | Compound 1 | Enterococcus faecium | 8 | [4] |
| Triazolo[1,5-a]pyrimidine | Compound 9n (Chalcone derivative) | S. aureus | 16-102 (µM) | [14] |
| Triazolo[1,5-a]pyrimidine | Compound 9o (Chalcone derivative) | E. coli | 16-102 (µM) | [14] |
| Triazolo[4,3-a]pyrazine | Compound 2e | S. aureus | 32 | [19] |
| Triazolo[4,3-a]pyrazine | Compound 2e | E. coli | 16 | [19] |
| Triazolo[4,3-a]pyrimidine | Compound 4l (Oxazolidinone deriv.) | Gram-positive pathogens | 2-4 fold more potent than Linezolid | [18] |
*Note: Data for the closely related triazolo[4,3-a]pyrazine is included to illustrate the potential of this isomeric family.
Both scaffolds are effective antimicrobial frameworks. The triazolo[1,5-a]pyrimidines have been successfully tailored for both narrow-spectrum and broad-spectrum applications, including against challenging resistant pathogens.[4][14] The triazolo[4,3-a]pyrimidine core, particularly when hybridized with other pharmacophores like oxazolidinones, has produced exceptionally potent agents against Gram-positive bacteria.[18]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation underlies numerous diseases, making the development of novel anti-inflammatory agents a priority.
Triazolo[1,5-a]pyridine Derivatives: Research has identified compounds from this class with significant anti-inflammatory properties, often comparable to the standard drug indomethacin in carrageenan-induced edema models.[20] The mechanism for some of these compounds is linked to the inhibition of the JAK1/2 signaling pathway, a key cascade in cytokine-mediated inflammation.[21]
Triazolo[4,3-a]pyrimidine Derivatives: This scaffold has also yielded potent anti-inflammatory agents. Thienotriazolopyrimidine derivatives have demonstrated remarkable anti-inflammatory and analgesic activity with a high gastrointestinal safety profile.[22] Docking studies suggest that their mechanism may involve the inhibition of COX-2.[22] Other related pyrido[2,3-d]pyrimidine derivatives have also shown potent anti-inflammatory effects, in some cases exceeding that of ibuprofen.[23]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of these scaffolds is highly dependent on the nature and position of substituents. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.
For Triazolo[1,5-a]pyridines:
-
Anticancer (JAK2 Inhibition): Para substitution on an aryl ring at the C8 position is optimal for JAK2 potency. Substitution at the C2 nitrogen position is required for cellular potency.[7]
-
Anticancer (Tubulin Inhibition): A 2,2,2-trifluoroethylamino group at the 5-position and fluoro atoms on the phenyl ring ortho to the core are often required for high potency.[24]
For Triazolo[4,3-a]pyrimidines:
-
Antimicrobial: The presence of an ethylenediamine moiety on the related triazolo[4,3-a]pyrazine nucleus appears beneficial for antibacterial activity, potentially through enhanced interaction with DNA gyrase.[19]
-
Anti-inflammatory: The specific substitution patterns on fused ring systems, such as thienotriazolopyrimidines, are critical for achieving high potency and a good safety profile.[22]
Caption: Key SAR points for optimizing biological activities of the two isomers.
Experimental Protocols: A Foundation for Validated Comparison
The trustworthiness of comparative data hinges on robust and standardized experimental methodologies. Below are outlines of key assays used to evaluate the biological activities discussed.
Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Antimicrobial Activity of [1,2,4]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1,4]thiazepine Derivatives / Letters in Organic Chemistry, 2018 [sci-hub.ru]
- 7. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of [1,2,4]Triazolo[4,3-a]pyrimidine and Ne...: Ingenta Connect [ingentaconnect.com]
- 17. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and in vitro activity of novel 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of Some 4,5-Dihydrothieno[3,2-e][1,2,4]Triazolo[4,3-a] Pyrimi-dine-2-Carboxamides as Anti-Inflammatory and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and evaluation of analgesic, anti-inflammatory and ulcerogenic activities of some triazolo- and 2-pyrazolyl-pyrido[2,3-d]-pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to By-Product Analysis in Triazolo[1,5-a]pyridine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of the triazolo[1,5-a]pyridine scaffold is of paramount importance. This heterocyclic core is a key pharmacophore in numerous therapeutic agents. However, the efficiency of its synthesis is often compromised by the formation of unwanted by-products, which can complicate purification and reduce overall yield. This guide provides an in-depth analysis of by-product formation in common synthetic routes to triazolo[1,5-a]pyridines, offering a comparative look at different methodologies to help you select the optimal path for your research.
The Challenge of By-Products in Triazolo[1,5-a]pyridine Synthesis
The formation of by-products in the synthesis of triazolo[1,5-a]pyridines is a critical issue that can significantly impact the economic and environmental viability of a synthetic route. These impurities can arise from a variety of sources, including incomplete reactions, side reactions of starting materials or intermediates, and rearrangement of the desired product. Understanding the mechanisms of by-product formation is essential for developing strategies to minimize their occurrence.
One of the most common sources of by-products in the synthesis of related fused triazole systems is the Dimroth rearrangement . This is a thermally or acid/base-catalyzed isomerization that can lead to the formation of a thermodynamically more stable regioisomer. While not always a major issue in the direct synthesis of triazolo[1,5-a]pyridines, it is a critical consideration in analogous systems like triazolopyrimidines and highlights the potential for isomeric impurities.
Comparative Analysis of Synthetic Methodologies
Here, we compare three distinct and widely employed methods for the synthesis of triazolo[1,5-a]pyridines, with a focus on their propensity for by-product formation.
The Classical Approach: Copper-Catalyzed Oxidative Cyclization
The copper-catalyzed reaction of 2-aminopyridines with nitriles is a well-established method for constructing the triazolo[1,5-a]pyridine core.[1] This approach involves the formation of an N-C and a subsequent N-N bond through oxidative coupling.
Mechanism and Potential By-products: The reaction proceeds through a copper-amidinate intermediate, which then undergoes oxidative cyclization. While this method can be effective, the use of a metal catalyst and an oxidant can lead to several side reactions. Over-oxidation of the starting materials or product can occur, and the presence of copper ions can catalyze the formation of homo-coupled by-products. Incomplete cyclization can also result in the persistence of amidine intermediates in the final product mixture.
The Oxidative Approach: PIFA-Mediated Intramolecular Annulation
A more modern approach involves the use of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), to mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[1][2] This method offers the advantage of being metal-free and often proceeds with high efficiency and short reaction times.
Mechanism and Potential By-products: The reaction is believed to proceed via an electrophilic N-amination mechanism, where PIFA activates the amidine nitrogen, facilitating the intramolecular N-N bond formation. The primary by-products in this reaction are typically related to the hypervalent iodine reagent itself and can include iodobenzene. In some cases, side reactions involving the pyridine ring or the benzimidamide substituent can occur, though this method is generally considered to be very clean, with high reported yields suggesting minimal by-product formation.
The "Green" Approach: Microwave-Assisted, Catalyst-Free Synthesis
In a quest for more environmentally benign and efficient syntheses, a microwave-assisted, catalyst-free method has been developed.[3][4] This approach utilizes the reaction of enaminonitriles with benzohydrazides under microwave irradiation.
Mechanism and Potential By-products: This tandem reaction involves a transamidation followed by a nucleophilic addition of the hydrazide nitrogen to the nitrile group, and subsequent condensation to form the triazole ring.[3] The high temperatures and pressures achieved under microwave irradiation accelerate the reaction, often leading to very high yields in short reaction times. The absence of a catalyst and harsh oxidants minimizes the potential for many of the by-products seen in other methods. The primary potential impurities would be unreacted starting materials or partially cyclized intermediates, though the reported high yields suggest these are typically present in very low amounts.[3]
Data Presentation: A Comparative Overview
| Synthetic Method | Typical Yields | Reaction Conditions | Known/Potential By-products | Advantages | Disadvantages |
| Copper-Catalyzed Oxidative Cyclization | Good to Excellent | High Temperature, Metal Catalyst (e.g., CuBr), Oxidant | Homo-coupled products, Over-oxidation products, Incomplete cyclization intermediates | Well-established, Readily available starting materials | Use of metal catalyst, Potential for multiple by-products, Harsher conditions |
| PIFA-Mediated Intramolecular Annulation | Excellent | Mild (often room temp), Metal-free, Hypervalent iodine reagent | Iodobenzene, Minor side-products from starting materials | High yields, Short reaction times, Metal-free, Clean reactions | Stoichiometric use of expensive hypervalent iodine reagent |
| Microwave-Assisted, Catalyst-Free Synthesis | Excellent | High Temperature (Microwave), Catalyst- and Additive-free | Unreacted starting materials, Incomplete cyclization intermediates (typically minimal) | "Green" and sustainable, Very high yields, Short reaction times, Simple work-up | Requires specialized microwave equipment |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of these synthetic transformations and the potential for by-product formation, the following diagrams illustrate the key reaction pathways.
Copper-Catalyzed Synthesis of Triazolo[1,5-a]pyridine
Caption: Copper-catalyzed synthesis of triazolo[1,5-a]pyridine.
PIFA-Mediated Intramolecular Annulation
Caption: PIFA-mediated synthesis of triazolo[1,5-a]pyridine.
Microwave-Assisted, Catalyst-Free Synthesis
Caption: Microwave-assisted synthesis of triazolo[1,5-a]pyridine.
Experimental Protocols
The following are representative experimental protocols for the three discussed synthetic methods.
Protocol 1: Copper-Catalyzed Synthesis of 2-Substituted-1H-[2][3][4]triazolo[1,5-a]pyridine
-
Materials: 2-Aminopyridine, aryl nitrile, CuBr, 1,10-phenanthroline, ZnI₂, dichlorobenzene.
-
Procedure: A mixture of 2-aminopyridine (1.0 mmol), aryl nitrile (1.2 mmol), CuBr (0.05 mmol), 1,10-phenanthroline (0.05 mmol), and ZnI₂ (0.1 mmol) in dichlorobenzene (5 mL) is heated at 130 °C for 24 hours under an air atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with aqueous ammonia and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Protocol 2: PIFA-Mediated Synthesis of 2-Phenyl-1,2,4-triazolo[1,5-a]pyridine
-
Materials: N-(pyridin-2-yl)benzimidamide, Phenyliodine bis(trifluoroacetate) (PIFA), Dichloromethane.
-
Procedure: To a solution of N-(pyridin-2-yl)benzimidamide (1.0 mmol) in dichloromethane (10 mL) at room temperature is added PIFA (1.1 mmol). The reaction mixture is stirred at room temperature for 10-30 minutes. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the pure product.
Protocol 3: Microwave-Assisted, Catalyst-Free Synthesis of 7-(4-methoxyphenyl)-2-phenyl-[2][3][4]triazolo[1,5-a]pyridine
-
Materials: Appropriate enaminonitrile, benzohydrazide, dry toluene.
-
Procedure: A mixture of the enaminonitrile (1.0 equiv) and benzohydrazide (2.0 equiv) in dry toluene (1.5 mL) is subjected to microwave irradiation at 140 °C for the specified time (typically 3-5 hours).[4] After completion of the reaction, the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired triazolo[1,5-a]pyridine.[4]
Conclusion and Future Outlook
The synthesis of triazolo[1,5-a]pyridines has evolved significantly, with modern methods offering high yields and cleaner reaction profiles. While classical copper-catalyzed methods are still valuable, they are more prone to by-product formation. PIFA-mediated synthesis provides an excellent metal-free alternative with high efficiency. For those seeking the most environmentally friendly and often highest yielding route, the microwave-assisted, catalyst-free approach is a compelling option.
Further research focusing on the detailed characterization and quantification of by-products in these reactions would be highly beneficial to the scientific community. A deeper understanding of the minor reaction pathways will enable even more rational design of reaction conditions to further improve the purity and yield of this important heterocyclic scaffold.
References
-
Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(19), 3761-3765. [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PubMed, 38400038. [Link]
-
Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]
- Zheng, S., et al. (2014). A general and efficient synthesis of 1,2,4-triazolo[1,5-a]pyridines via PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. The Journal of Organic Chemistry, 79(10), 4687-4693.
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health. [Link]
Sources
A-Scientist's-Guide-to-Distinguishing-Triazolopyridine-Regioisomers-with-1H-15N-HMBC-Experiments
In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Triazolopyridines, a class of fused heterocyclic systems, are of particular interest due to their diverse pharmacological activities. However, their synthesis often yields a mixture of regioisomers, the differentiation of which can be a formidable analytical challenge. This guide provides an in-depth exploration of how ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments serve as a powerful and definitive tool for the unambiguous assignment of triazolopyridine regioisomers.
The-Challenge-of-Triazolopyridine-Regioisomerism
The fusion of a triazole ring with a pyridine ring can result in several regioisomers, such as[1][2][3]triazolo[1,5-a]pyridines and[1][2][3]triazolo[4,3-a]pyridines. These isomers, while possessing the same molecular formula, can exhibit significantly different chemical, physical, and biological properties. Conventional one-dimensional ¹H and ¹³C NMR spectroscopy, while essential, often falls short in providing the conclusive evidence needed to distinguish between these isomers due to subtle differences in chemical shifts and overlapping signals.[4][5] This ambiguity necessitates the use of more advanced NMR techniques.
Why-¹H-¹⁵N-HMBC-is-the-Definitive-Solution
The ¹H-¹⁵N HMBC experiment is a two-dimensional NMR technique that detects long-range correlations between protons and nitrogen atoms, typically over two to four bonds.[6] This is particularly advantageous for nitrogen-containing heterocycles.[7] The key to its power lies in the fact that the through-bond scalar coupling (J-coupling) between a proton and a nitrogen atom is distance-dependent and highly sensitive to the intervening bond framework. By observing these correlations, one can piece together the connectivity of the molecule and, crucially, pinpoint the location of nitrogen atoms within the heterocyclic core.
Unlike ¹H-¹³C HMBC, which is invaluable for mapping the carbon skeleton, ¹H-¹⁵N HMBC directly probes the nitrogen framework.[8][9] In the context of triazolopyridine regioisomers, the distinct arrangement of nitrogen atoms in each isomer results in a unique pattern of ¹H-¹⁵N HMBC correlations. This unique fingerprint allows for their unequivocal differentiation.[1][3] The measurement of ¹H-¹⁵N coupling constants provides unambiguous information about the molecular structures.[2][7]
The-Underlying-Principle-Magnetization-Transfer
The ¹H-¹⁵N HMBC experiment relies on the transfer of magnetization from a proton to a nitrogen atom through their mutual J-coupling. The pulse sequence is designed to select for correlations arising from long-range couplings, while suppressing one-bond correlations. The resulting 2D spectrum displays cross-peaks that connect a proton's chemical shift on one axis to a nitrogen's chemical shift on the other, providing a direct link between them.
Caption: Magnetization transfer pathway in a ¹H-¹⁵N HMBC experiment.
Experimental-Protocol-for-Triazolopyridine-Analysis
Achieving high-quality, interpretable ¹H-¹⁵N HMBC spectra requires careful attention to experimental parameters. The following is a generalized protocol that can be adapted to most modern NMR spectrometers.
1. Sample Preparation:
-
Dissolve 5-10 mg of the triazolopyridine sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure the sample is fully dissolved and free of particulate matter.
-
Use a high-quality NMR tube to minimize signal distortion.
2. Spectrometer Setup and Calibration:
-
Tune and match the ¹H and ¹⁵N channels of the NMR probe.
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
Reference the ¹H chemical shift scale to the residual solvent peak. The ¹⁵N chemical shift scale can be referenced indirectly.
3. ¹H-¹⁵N HMBC Acquisition Parameters:
-
Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf) is typically used.
-
Spectral Width:
-
¹H dimension (F2): Set to cover all proton signals (typically 10-12 ppm).
-
¹⁵N dimension (F1): Set to cover the expected range for triazolopyridine nitrogens (e.g., -150 to 350 ppm).
-
-
Number of Scans: 8 to 32 scans per increment, depending on the sample concentration.
-
Relaxation Delay (d1): 1.5 to 2.0 seconds.
-
Long-Range Coupling Constant (ⁿJNH): This is a critical parameter. Optimize for an average long-range coupling of 5-8 Hz. This value influences the intensity of the cross-peaks.
-
Number of Increments (F1): 256 to 512 increments to achieve adequate resolution in the indirect dimension.
4. Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Calibrate the chemical shift axes.
Comparative-Data-Analysis-A-Case-Study
To illustrate the power of this technique, let's consider the hypothetical case of two triazolopyridine regioisomers: a[1][2][3]triazolo[1,5-a]pyridine (Isomer A) and a[1][2][3]triazolo[4,3-a]pyridine (Isomer B).
Caption: Key diagnostic ¹H-¹⁵N HMBC correlations for differentiating regioisomers.
The ¹H-¹⁵N HMBC spectra of these two isomers would exhibit distinct correlation patterns, as summarized in the table below.
| Proton | Isomer A ([1][2][3]triazolo[1,5-a]pyridine) Correlations | Isomer B ([1][2][3]triazolo[4,3-a]pyridine) Correlations | Diagnostic Value |
| H5 | Correlation to N4 (³J) | Correlation to N4 (²J) | The coupling pathway differs. |
| H7 | Correlations to N1 (³J) and N4 (²J) | No equivalent proton | The presence of these correlations is unique to Isomer A. |
| H8 | No equivalent proton | Correlations to N1 (³J) and N2 (²J) | The presence of these correlations is unique to Isomer B. |
Analysis of the Data:
For Isomer A , the proton at position 5 (H5) will show a three-bond correlation to the nitrogen at position 4 (N4). The proton at position 7 (H7) will exhibit a three-bond correlation to N1 and a two-bond correlation to N4.
In contrast, for Isomer B , the proton at position 5 (H5) will have a two-bond correlation to N4. The proton at position 8 (H8) will show a three-bond correlation to N1 and a two-bond correlation to N2.
These differing correlation patterns provide a clear and unambiguous method for distinguishing between the two regioisomers. The presence or absence of specific cross-peaks acts as a definitive structural marker.
Conclusion
The differentiation of triazolopyridine regioisomers is a critical step in the development of novel therapeutics and functional materials. While standard NMR techniques can be inconclusive, the ¹H-¹⁵N HMBC experiment provides a robust and reliable solution. By leveraging the unique patterns of long-range proton-nitrogen couplings, researchers can confidently assign the correct regioisomeric structure. The insights gained from ¹H-¹⁵N HMBC are not merely academic; they are essential for understanding structure-activity relationships and ensuring the purity and efficacy of chemical entities. As such, the ¹H-¹⁵N HMBC experiment should be considered an indispensable tool in the analytical arsenal of any scientist working with nitrogen-containing heterocyclic compounds.
References
-
Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614–622. [Link]
-
Khrustalev, V. N., Ivanova, E. V., & Vasilevsky, S. F. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(47), 27559–27591. [Link]
-
Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. [Link]
-
Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765–774. [Link]
-
Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. REDI. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
-
Reddy, T. R., & Rakesh, K. P. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ChemistrySelect, 5(38), 11843–11847. [Link]
-
Martin, G. E., & Hadden, C. E. (2015). Exploiting natural abundance 13 C- 15 N coupling as a method for identification of nitrogen heterocycles: practical use of the HCNMBC sequence. Magnetic Resonance in Chemistry, 53(12), 1028–1034. [Link]
-
NMR Wiki Q&A Forum. (2012). Long-range 1H-{15N} coupling (HMBC). NMR Wiki. [Link]
-
Hadden, C. E., Martin, G. E., & Krishnamurthy, V. V. (2000). Determination of heteronuclear long-range 1H-13C and 1H-15N coupling constants of Harman by modified J-HMBC 2D NMR techniques. Magnetic Resonance in Chemistry, 38(2), 143–147. [Link]
-
Martin, G. E., & Hadden, C. E. (2000). Long-Range 1 H− 15 N Heteronuclear Shift Correlation at Natural Abundance. Journal of Natural Products, 63(4), 543–585. [Link]
-
Khrustalev, V. N., Ivanova, E. V., & Vasilevsky, S. F. (2019). Vicinal 1 H-15 N coupling constants measured in the 1D 1 H NMR spectra... ResearchGate. [Link]
-
Khrustalev, V. N., Ivanova, E. V., & Vasilevsky, S. F. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. [Link]
-
Domingos, S. R., & Pate, B. H. (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chemical Science, 11(22), 5698–5704. [Link]
-
Chemistry LibreTexts. (2024). 19: HMBC. Chemistry LibreTexts. [Link]
-
Bing, Y., & Bruschweiler, R. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites, 12(11), 1109. [Link]
-
Elyashberg, M., & Williams, A. J. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
Zhao, Y., Geng, Y., Xu, H., & Zhou, Z. (2023). Chemical structures of triazolopyridine isomers 1–5. ResearchGate. [Link]
-
Drozd, M., & Pietraszko, A. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(15), 4983. [Link]
-
Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
García-Vázquez, J. B., González-Juárez, D. E., Morales-Ríos, M. S., Suárez-Castillo, O. R., & Mora-Pérez, Y. (2015). Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography. Magnetic Resonance in Chemistry, 53(12), 1061–1070. [Link]
Sources
- 1. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Long-range 1H-{15N} coupling (HMBC) - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 7. 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04825A [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal ofTriazolo[1,5-a]pyridine-5-carbaldehyde
A Comprehensive Guide to the Safe Disposal of[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these,[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde stands as a significant building block. However, with great scientific potential comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the Compound
Structural Analogy and Inferred Hazards:
The molecule consists of a nitrogen-containing heterocyclic core ([1][2][3]triazolo[1,5-a]pyridine) and an aldehyde functional group.
-
Nitrogen-Containing Heterocycles: This class of compounds can exhibit varying degrees of toxicity and may have environmental implications if not disposed of correctly.[4][5][6][7][8]
-
Aldehydes: Aldehydes are often respiratory irritants and can be toxic.[2] Some are known carcinogens.[9]
A product listing from Sigma-Aldrich for 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde (a synonym) provides the following key data points:
| Property | Value | Source |
| CAS Number | 143307-82-8 | [3] |
| Physical Form | Solid | [3] |
| Melting Point | 165-170 °C | [3] |
| Storage Class | 11 - Combustible Solids | [3] |
| WGK (Water Hazard Class) | 3 (highly hazardous to water) | [3] |
An SDS for the closely related compound,[1][2][3]triazolo[1,5-a]pyridine-5-carboxylic acid, suggests that it may cause respiratory irritation.[10] Given the aldehyde functionality, it is prudent to assume that[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde possesses similar or potentially greater irritant properties.
Personal Protective Equipment (PPE): The First Line of Defense
Given the potential hazards, stringent adherence to PPE protocols is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Respiratory Protection: For handling bulk quantities or in situations where dust may be generated, a NIOSH-approved respirator is recommended.[10]
-
Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[10]
-
Containment: For solid spills, carefully sweep up the material, avoiding dust formation.[10] Do not use compressed air for cleanup.
-
Collection: Place the spilled material into a suitable, labeled, and closed container for disposal.[10]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleanup materials as hazardous waste.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][11]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or waste[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a tightly fitting lid.[2]
-
Contaminated solid waste, such as filter paper, weighing boats, and gloves, should also be collected in a labeled container.[11]
-
-
Liquid Waste (Solutions):
-
If the compound is in solution, collect it in a labeled, leak-proof container suitable for liquid hazardous waste.
-
Do not mix with incompatible waste streams.
-
Step 2: Labeling
Proper labeling is a legal and safety requirement. The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde"
-
The CAS Number: "143307-82-8"
-
The associated hazards (e.g., "Combustible Solid," "Irritant," "Marine Pollutant")
-
The date the waste was first added to the container.
Step 3: Storage
-
Store the hazardous waste container in a designated, well-ventilated area, away from heat sources and incompatible materials.[12]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[11]
Step 4: Disposal
-
The disposal of[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde must be handled by a licensed professional waste disposal company.[10]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[10]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[11]
Decision Workflow for Disposal
Caption: Disposal workflow for[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde.
Chemical Treatment: A Note on Aldehyde Deactivation
For some aldehydes, chemical deactivation can be a viable pre-treatment step to reduce toxicity.[1] This typically involves oxidation to the corresponding carboxylic acid, which is generally less toxic and volatile.[2] However, for[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde, this should only be attempted by trained personnel who fully understand the reaction chemistry and potential byproducts. Any treated waste must still be evaluated to ensure it no longer meets the criteria for hazardous waste before any alternative disposal method is considered.[1] Consultation with your EHS department is mandatory before attempting any chemical treatment of hazardous waste.[1]
By adhering to these protocols, researchers and scientists can ensure the safe and environmentally responsible disposal of[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde, upholding the principles of green chemistry and laboratory safety.
References
- Treatment by Aldehyde Deactivation.
- Chemical Waste Disposal Guidelines. Emory University.
- 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde 97 143307-82-8. Sigma-Aldrich.
- 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde 97 143307-82-8. Sigma-Aldrich.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
-
[1][2][3]Triazolo[1,5-a]pyridine-5-carboxaldehyde (9CI) Product Description. ChemicalBook. 10.[1][2][3]triazolo[1,5-a]pyridine-7-carbaldehyde. ChemicalBook.
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. 13.[1][2][3]Triazolo[1,5-a]pyridine-2-carbaldehyde. Achmem.
- Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry.
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
- Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Royal Society of Chemistry.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
Sources
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. 1,2,4-Triazolo 1,5-a pyridine-5-carboxaldehyde 97 143307-82-8 [sigmaaldrich.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. erpublications.com [erpublications.com]
- 7. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00400G [pubs.rsc.org]
- 9. otago.ac.nz [otago.ac.nz]
- 10. capotchem.cn [capotchem.cn]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ic.ptb.de [ic.ptb.de]
Personal protective equipment for handling [1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde
A Researcher's Guide to Safely Handling[1][2][3]Triazolo[1,5-a]pyridine-5-carbaldehyde
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with[1][2]Triazolo[1,5-a]pyridine-5-carbaldehyde (CAS No. 143307-82-8). The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety principles. Given the absence of a comprehensive Material Safety Data Sheet (MSDS) for this specific compound, the following recommendations are synthesized from data on structurally related molecules, such as[1][2]triazolo[1,5-a]pyridine-5-carboxylic acid, and general best practices for handling heterocyclic aldehydes.
The[1][2]triazolo[1,5-a]pyridine core is of significant interest in medicinal chemistry, forming the scaffold for compounds targeting Janus kinase 2 (JAK2) in anticancer therapies and other biologically active agents.[3][4] Understanding the safe handling of this specific aldehyde derivative is therefore crucial for its application in drug discovery and development.
Understanding the Compound: Physicochemical Properties
A foundational aspect of safe laboratory practice is a thorough understanding of the substance's physical and chemical properties. This knowledge informs risk assessment and the selection of appropriate safety measures.
| Property | Value | Source |
| CAS Number | 143307-82-8 | |
| Molecular Formula | C7H5N3O | [5] |
| Molecular Weight | 147.13 g/mol | [5] |
| Physical Form | Solid | |
| Melting Point | 165-170 °C | |
| Storage | Inert atmosphere, 2-8°C | [5] |
Hazard Identification and Risk Assessment
Based on the MSDS for the related carboxylic acid, the following potential hazards should be considered:
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.[6]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[6]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation if inhaled.[1][6]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures being undertaken.
Core PPE Requirements
The following PPE should be considered the minimum standard when handling[1][2]Triazolo[1,5-a]pyridine-5-carbaldehyde in a solid or solution form:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are mandatory.[2] A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.[2][7]
-
Hand Protection: Disposable nitrile gloves should be worn to provide short-term protection against a broad range of chemicals.[2] It is crucial to consult the glove manufacturer's chemical resistance guide for specific compatibility information.
-
Body Protection: A laboratory coat should be worn and fully buttoned to cover as much skin as possible.[2] For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be utilized.[7]
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required.[2]
Respiratory Protection
The use of respiratory protection should be determined by the experimental context and a risk assessment of potential aerosolization.
-
For nuisance exposures to dust: A P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1]
-
For higher-level protection or when handling outside of a ventilated enclosure: An OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[1] All respirator use must comply with a respiratory protection program that includes training, fit testing, and medical evaluation.[2]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling[1][2]Triazolo[1,5-a]pyridine-5-carbaldehyde.
Step-by-Step Handling and Disposal Protocols
Adherence to a strict protocol is paramount for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of solid[1][2]Triazolo[1,5-a]pyridine-5-carbaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned and that the work area is clean and uncluttered.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6]
Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Solid Spills: Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][6]
-
Solution Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal Plan
All waste containing[1][2]Triazolo[1,5-a]pyridine-5-carbaldehyde must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6]
First Aid Measures
In case of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][6]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
When seeking medical attention, provide the physician with the safety data sheet for a related compound, such as[1][2]triazolo[1,5-a]pyridine-5-carboxylic acid, and any other available information.[1]
References
-
MSDS of[1][2]triazolo[1,5-a]pyridine-5-carboxylic acid. (URL not available)
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link] 14.[1][2]Triazolo[1,5-a]pyridine-5-carbaldehyde. PubChem. [Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sams-solutions.com [sams-solutions.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
